molecular formula C22H38O2 B7797456 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone CAS No. 63123-15-9

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Cat. No.: B7797456
CAS No.: 63123-15-9
M. Wt: 334.5 g/mol
InChI Key: CLDZVCMRASJQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone is a useful research compound. Its molecular formula is C22H38O2 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-19(2,3)13-21(7,8)15-11-18(24)16(12-17(15)23)22(9,10)14-20(4,5)6/h11-12,23-24H,13-14H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDZVCMRASJQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052733
Record name 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

903-19-5, 63123-15-9
Record name 2,5-Bis(1,1,3,3-tetramethylbutyl)-1,4-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000903195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediol, bis(1,1,3,3-tetramethylbutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063123159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenediol, bis(1,1,3,3-tetramethylbutyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.810
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bis(1,1,3,3-tetramethylbutyl)hydroquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.043
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Sterically Hindered Phenolic Antioxidant

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, also known as 2,5-di-tert-octylhydroquinone, is a highly effective antioxidant. Its molecular structure, featuring a hydroquinone core flanked by two bulky 1,1,3,3-tetramethylbutyl groups, imparts significant steric hindrance.[1] This structural feature is pivotal to its function, preventing oxidative degradation in a wide array of industrial applications, including polymers, plastics, rubber, and cosmetics.[1][2][3] The compound's ability to scavenge free radicals and reactive oxygen species (ROS) by donating hydrogen atoms makes it a valuable tool for studying and mitigating oxidative stress in biological systems.[1] This guide provides a comprehensive overview of the primary synthesis methods for this important compound, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthesis Methodology: Friedel-Crafts Alkylation of Hydroquinone

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts alkylation of hydroquinone.[4] This classic electrophilic aromatic substitution reaction involves the introduction of alkyl groups onto the aromatic ring of hydroquinone.

Reaction Mechanism:

The reaction typically proceeds via the formation of a carbocation intermediate from an alkylating agent in the presence of an acid catalyst. This carbocation then attacks the electron-rich hydroquinone ring. The bulky nature of the 1,1,3,3-tetramethylbutyl group directs the substitution to the 2 and 5 positions of the hydroquinone, resulting in the desired disubstituted product.

Key Parameters and Causality:

  • Alkylating Agent: While 1,1,3,3-tetramethylbutyl chloride can be used, the more common and safer laboratory-scale alkylating agents are tert-butanol or its ether, methyl tert-butyl ether (MTBE).[1][4][5] The choice of alkylating agent influences reaction conditions and byproducts.

  • Catalyst: A variety of acid catalysts can be employed, including phosphoric acid, sulfuric acid, and silica-immobilized triflate derivatives.[4][6][7] The catalyst's role is to facilitate the formation of the tert-octyl carbocation. The choice of catalyst can significantly impact reaction rate, yield, and selectivity. For instance, a mixture of sulfuric and phosphoric acid has been shown to be effective.[2]

  • Solvent: The choice of solvent is critical for managing reaction temperature, and reactant and product solubility. Toluene is a common solvent for this reaction, although in some protocols, water is used.[1][2][7] The polarity of the solvent can also influence the selectivity between mono- and di-alkylated products.[6]

  • Temperature and Reaction Time: These parameters are interdependent and must be carefully controlled to optimize the yield of the desired 2,5-disubstituted product while minimizing the formation of byproducts. Typical reaction temperatures range from 70°C to 105°C, with reaction times varying from a few hours to over ten hours.[4][7]

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of 2,5-di-tert-butylhydroquinone (a closely related and well-documented analogue) provides a robust framework that can be adapted for the synthesis of the target molecule by substituting the alkylating agent. The principles of reaction control, workup, and purification are directly applicable.

Materials:

  • Hydroquinone

  • tert-Butanol

  • Phosphoric Acid

  • Toluene

  • Acetone

  • Water

Step-by-Step Methodology: [7]

  • Reaction Setup: In a suitable reactor vessel, charge hydroquinone and toluene. Heat the mixture to a temperature between 70-100°C to dissolve the hydroquinone.

  • Addition of Reactants: Slowly add a mixture of tert-butanol and phosphoric acid to the reaction vessel over a period of 10 to 20 hours while maintaining the temperature between 85-105°C. The slow addition is crucial to control the exothermic reaction and prevent the formation of undesired isomers.

  • Phase Separation: After the addition is complete, allow the reaction mixture to settle. The denser phosphoric acid layer will separate at the bottom and can be removed.

  • Crystallization and Filtration: Transfer the upper toluene layer to a crystallizer and cool it to 30-40°C. The crude product will precipitate out. Collect the solid by filtration.

  • Purification: The crude product can be further purified by recrystallization. A mixture of acetone and water is a suitable solvent system.[7] Dissolve the crude product in the heated solvent mixture, filter while hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to induce crystallization of the purified product.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Trustworthiness and Self-Validation:

This protocol incorporates several self-validating steps. The distinct phase separation allows for straightforward removal of the catalyst. The crystallization process serves as both a purification and a validation step; the formation of well-defined crystals is indicative of a successful reaction and a relatively pure product. Further validation of purity can be achieved through techniques like Gas Chromatography (GC) or melting point determination.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthesis methods for 2,5-di-tert-butylhydroquinone, which serves as a valuable reference for optimizing the synthesis of the target compound.

Synthesis MethodAlkylating AgentCatalystSolventTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)Reference
Friedel-Crafts Alkylationtert-ButanolPhosphoric AcidToluene70 - 10510 - 20>90>99[4][7]
Friedel-Crafts Alkylationtert-ButanolSulfuric Acid, Phosphoric AcidWater83270.47 (recrystallized)>99[2]
Friedel-Crafts AlkylationMethyl tert-Butyl Ether (MTBE)Acid CatalystAlcohol/Water (1:2)901.560>99[5]

Visualizing the Synthesis Pathway

The following diagram illustrates the core Friedel-Crafts alkylation reaction for the synthesis of this compound.

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Hydroquinone Hydroquinone Reaction_Step1 Friedel-Crafts Alkylation Hydroquinone->Reaction_Step1 AlkylatingAgent Diisobutylene (source of 1,1,3,3-tetramethylbutyl group) AlkylatingAgent->Reaction_Step1 AcidCatalyst Acid Catalyst (e.g., H3PO4, H2SO4) AcidCatalyst->Reaction_Step1 Product This compound Reaction_Step1->Product

References

antioxidant mechanism of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antioxidant Mechanism of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Introduction

This compound, also known commercially as 2,5-Di-tert-octylhydroquinone, is a high-performance synthetic antioxidant. It belongs to the sterically hindered phenolic class, a group of compounds renowned for their efficacy in preventing oxidative degradation.[1] Structurally, it is a derivative of hydroquinone featuring two bulky 1,1,3,3-tetramethylbutyl (a form of tert-octyl) groups at the 2 and 5 positions of the benzene ring.[1] This specific molecular architecture confers unique properties, making it an invaluable stabilizer in a wide range of industrial applications, including polymer chemistry, cosmetics, and lubricants.[2][3][4][5]

This guide provides an in-depth exploration of the core mechanisms through which this molecule exerts its protective antioxidant effects. We will dissect its structure-activity relationship, the chemical pathways of radical scavenging, and the established experimental protocols used to validate its efficacy. This document is intended for researchers, scientists, and formulation experts seeking a comprehensive understanding of this compound's function at a molecular level.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for its effective application. These characteristics influence its solubility, stability, and compatibility within various systems.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 903-19-5 (Note: Often used interchangeably with 88-58-4 for a similar structure)[6][7]
Molecular Formula C₂₂H₃₈O₂[1][8]
Molecular Weight 334.54 g/mol [1][8]
Appearance White to off-white or pale brown solid/powder[6][7][9]
Melting Point 216-218 °C[9][10]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[6]

The Core Antioxidant Mechanism: A Multi-Step Defense

The antioxidant capability of this compound is rooted in the classic mechanism of hindered phenols: acting as a chain-breaking donor antioxidant. The process involves the donation of hydrogen atoms from its hydroxyl groups to neutralize highly reactive free radicals.

Step 1: Hydrogen Atom Transfer (HAT) and Radical Quenching

The primary antioxidant action is a Hydrogen Atom Transfer (HAT) process.[11] A free radical (R•), such as a peroxyl radical (ROO•) that propagates oxidative chain reactions, abstracts a hydrogen atom from one of the phenolic hydroxyl (-OH) groups.[6][12] This reaction neutralizes the aggressive radical, converting it into a stable, non-radical species (RH), thereby terminating the oxidative cycle.[11]

The hydroquinone is converted into a resonance-stabilized semiquinone radical intermediate. This initial step is highly efficient due to the relatively weak O-H bond in the phenolic groups.

Caption: The two-step hydrogen donation cascade of the hydroquinone antioxidant.

Step 2: The Exceptionally Stable Semiquinone Intermediate

The resulting antioxidant radical (semiquinone) is remarkably stable and unreactive. This stability is critical to its function and arises from two key structural features:

  • Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized across the entire aromatic ring system, dissipating its reactivity.

  • Steric Hindrance: The two bulky 1,1,3,3-tetramethylbutyl groups act as molecular shields around the reactive hydroxyl centers.[1] This steric hindrance provides enhanced stability, preventing the antioxidant radical from participating in further unwanted reactions and improving its persistence and efficiency compared to less hindered compounds.[1]

This stabilized semiquinone radical can then proceed to quench a second free radical by donating its remaining hydroxyl hydrogen, resulting in the formation of a stable quinone molecule. The overall process allows one molecule of the antioxidant to neutralize two free radicals.

Experimental Validation of Antioxidant Activity

The potency of an antioxidant is not merely theoretical; it must be quantified through rigorous experimental testing. Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests are standard methods for this purpose.[13]

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common and reliable method to determine the radical scavenging capacity of this compound.

Causality and Principle: The DPPH assay is based on a HAT mechanism. The DPPH radical is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the solution to change from violet to pale yellow. The degree of color change, measured as a decrease in absorbance, is directly proportional to the antioxidant's radical scavenging activity.

Caption: A typical experimental workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in 95% ethanol. Store this solution in an amber bottle and in the dark to prevent degradation.

    • Antioxidant Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 95% ethanol.

    • Serial Dilutions: From the antioxidant stock solution, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Reaction Protocol:

    • Pipette 1.0 mL of each antioxidant dilution into separate test tubes.

    • Add 2.0 mL of the 0.1 mM DPPH solution to each test tube.

    • Prepare a control sample containing 1.0 mL of ethanol and 2.0 mL of the DPPH solution.

    • Prepare a blank sample containing 1.0 mL of the highest concentration antioxidant and 2.0 mL of ethanol (to correct for any color from the sample itself).

  • Incubation and Measurement:

    • Vortex all tubes thoroughly.

    • Incubate the tubes in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

      • A_control is the absorbance of the control sample.

      • A_sample is the absorbance of the antioxidant sample (corrected with the blank if necessary).

    • Plot the % Inhibition against the antioxidant concentration.

    • Determine the IC₅₀ value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH radicals. A lower IC₅₀ value signifies higher antioxidant potency.

Example Data Representation

The results from a DPPH assay are typically summarized to determine the IC₅₀ value.

Concentration (µg/mL)Absorbance at 517 nm% Inhibition
Control 0.9850%
10 0.75023.9%
20 0.51248.0%
40 0.26573.1%
80 0.11588.3%
160 0.05894.1%
Note: This is hypothetical data for illustrative purposes.

Conclusion

The is a robust and efficient process defined by its capacity for hydrogen atom donation. Its unique molecular structure, featuring two electron-rich hydroxyl groups on an aromatic ring, is further enhanced by bulky tert-octyl substituents. These groups provide significant steric hindrance, which stabilizes the resulting antioxidant radical and prevents pro-oxidant side reactions, ensuring its role as a potent chain-breaking antioxidant.[1] This combination of electronic and steric properties underpins its widespread success in protecting materials from oxidative damage and serves as a prime example of rational molecular design in the field of stabilizer chemistry.

References

An In-Depth Technical Guide to 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (CAS 903-19-5): Properties, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (CAS 903-19-5), a sterically hindered phenolic antioxidant. We will delve into its fundamental physicochemical properties, elucidate its mechanism of action as a potent free-radical scavenger, and detail its synthesis. Furthermore, this whitepaper explores its critical applications across various industries, from polymer stabilization to cosmetic formulations, and its utility as a versatile intermediate in organic synthesis. Safety protocols, handling procedures, and analytical characterization techniques are also discussed to provide a complete resource for researchers, chemists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound is an organic compound characterized by a hydroquinone core substituted at the 2 and 5 positions with bulky tert-octyl (1,1,3,3-tetramethylbutyl) groups.[1][2][3] This specific molecular architecture is central to its function, providing enhanced stability and antioxidant efficacy compared to its parent compound, hydroquinone.[1]

cluster_0 Oxidative Stress Environment cluster_1 Antioxidant Action Free_Radical Free Radical (R•) Hydroquinone This compound (HQ-OH) Free_Radical->Hydroquinone attacks Radical_Scavenged Neutralized Molecule (RH) Hydroquinone->Radical_Scavenged donates H• HQ_Radical Stable Phenoxyl Radical (HQ-O•) Hydroquinone->HQ_Radical forms G start Start: Reagents reactants Charge Hydroquinone & 1,1,3,3-tetramethylbutyl chloride start->reactants reactor Reaction Vessel (Toluene, Reflux) catalyst Add Base Catalyst (e.g., NaOH) reactor->catalyst reactants->reactor reaction Reflux Reaction (Alkylation Occurs) catalyst->reaction quench Quench & Workup (Neutralization, Extraction) reaction->quench purify Purification (Crystallization from Ethanol/Acetone) quench->purify dry Drying under Vacuum purify->dry product Final Product: High-Purity Crystalline Powder dry->product

References

An In-depth Technical Guide to the Solubility of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, a sterically hindered phenolic antioxidant of significant interest in various industrial and research applications. This document delves into the molecular structure and its profound influence on solvent interactions, presents available quantitative and qualitative solubility data, and offers a comparative analysis with the closely related compound, 2,5-Di-tert-butylhydroquinone. Furthermore, a detailed, field-proven experimental protocol for determining solubility is provided, empowering researchers to generate precise data for their specific applications. This guide is intended to be an essential resource for scientists and professionals working with this compound, enabling informed solvent selection and process optimization.

Introduction: Understanding the Significance of this compound

This compound, also known as 2,5-di-tert-octylhydroquinone, is a high-molecular-weight hindered phenolic antioxidant. Its unique molecular architecture, featuring a hydroquinone core flanked by two bulky tetramethylbutyl groups, imparts exceptional stability and antioxidant efficacy.[1][2] This compound is instrumental in preventing oxidative degradation in a wide array of materials, including polymers, adhesives, and synthetic rubbers. In the pharmaceutical and cosmetic industries, its ability to scavenge free radicals is highly valued for stabilizing formulations and protecting active ingredients.[1]

A thorough understanding of the solubility of this compound in various solvents is paramount for its effective application. Solubility dictates crucial parameters such as formulation homogeneity, reaction kinetics in synthesis, and the ease of purification and handling. This guide aims to provide a detailed exploration of its solubility profile, underpinned by scientific principles and practical experimental guidance.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[3][4]

2.1. Key Structural Features of this compound:

  • Hydroquinone Core: The central benzene ring with two hydroxyl (-OH) groups is the polar region of the molecule. These hydroxyl groups can participate in hydrogen bonding, both as donors and acceptors, which generally favors solubility in polar, protic solvents.[5]

  • Bulky Tetramethylbutyl Groups: The two 1,1,3,3-tetramethylbutyl (or tert-octyl) substituents are large, nonpolar alkyl groups. These groups create significant steric hindrance around the hydroxyl moieties and are responsible for the compound's lipophilic (fat-loving) character.[2][4]

The dual nature of its structure—a polar core and nonpolar appendages—results in a nuanced solubility profile. The large nonpolar groups dominate the overall character of the molecule, leading to poor solubility in highly polar solvents like water and increased affinity for organic solvents with significant nonpolar character.

Diagram: Molecular Structure and Functional Groups

Caption: Molecular structure of this compound.

Solubility Profile

3.1. Quantitative Solubility Data

Direct quantitative solubility data for this compound is limited in publicly available literature. However, the following has been reported:

SolventTemperature (°C)Solubility
Water20-2527 µg/L[6]

This extremely low water solubility confirms the predominantly nonpolar nature of the molecule.

3.2. Qualitative Solubility Information

General observations from various sources indicate the following qualitative solubility:

  • Soluble in: Ethanol, Acetone[1]

  • Insoluble in: Water[1]

3.3. Comparative Analysis with 2,5-Di-tert-butylhydroquinone

To gain further insight, we can analyze the solubility of the structurally similar but smaller analogue, 2,5-Di-tert-butylhydroquinone. A detailed study has provided quantitative data for this compound in several organic solvents.[7]

SolventTemperature (K)Mole Fraction Solubility (x10³) of 2,5-Di-tert-butylhydroquinone
Acetone278.9510.61
288.4518.12
298.2530.82
308.2550.18
318.1577.26
Ethyl Acetate278.956.78
288.4510.59
298.2516.08
308.2523.36
318.1533.11
Methanol278.953.32
288.455.23
298.258.01
308.2511.83
318.1516.92
Ethanol278.954.41
288.456.79
298.2510.35
308.2515.22
318.1521.68

Data extracted from Zhang et al. (2015).[7]

Expert Insights:

  • The solubility of 2,5-Di-tert-butylhydroquinone increases with temperature in all tested solvents, which is typical for the dissolution of solid solutes.[7]

  • Acetone appears to be the most effective solvent for 2,5-Di-tert-butylhydroquinone among those tested.[7]

  • Given that this compound has larger nonpolar alkyl groups, it is reasonable to predict that its solubility in these polar organic solvents (acetone, ethyl acetate, methanol, ethanol) will be lower than that of 2,5-Di-tert-butylhydroquinone.

  • Conversely, its solubility in nonpolar solvents such as toluene, hexane, and dichloromethane is likely to be higher than that of its smaller analogue due to the increased contribution of van der Waals forces between the solute and solvent.

Experimental Protocol for Solubility Determination

For precise and application-specific solubility data, experimental determination is essential. The following protocol outlines a reliable gravimetric method.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Calibrated thermometer

  • Analytical balance (±0.1 mg)

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Vacuum oven

4.2. Step-by-Step Procedure

  • Temperature Control: Set the thermostatic water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.

  • Solvent Addition: Add a known mass of the chosen solvent to the glass vessel.

  • Solute Addition: Gradually add an excess amount of this compound to the solvent while stirring continuously. An excess is necessary to ensure a saturated solution is formed.

  • Equilibration: Allow the mixture to stir for a sufficient time (e.g., 2-4 hours) to reach solid-liquid equilibrium. The time required may vary depending on the solvent and temperature and should be determined empirically.

  • Sampling: Once equilibrium is reached, stop stirring and allow the undissolved solid to settle. Withdraw a sample of the supernatant using a pre-heated syringe fitted with a syringe filter to prevent the entrainment of solid particles.

  • Sample Weighing: Immediately dispense the clear, saturated solution into a pre-weighed vial and record the total mass.

  • Solvent Evaporation: Place the vial in a vacuum oven at a moderate temperature (e.g., 50-60°C) until the solvent has completely evaporated and a constant mass of the dried solute is achieved.

  • Final Weighing: Record the mass of the vial containing the dried solute.

  • Calculation: The solubility can be expressed in various units (e.g., g/100g solvent, mg/mL, mole fraction) based on the recorded masses.

Diagram: Experimental Workflow for Solubility Determination

A Equilibrate jacketed vessel to target temperature B Add known mass of solvent A->B C Add excess solute and stir B->C D Allow to reach equilibrium (2-4 hours) C->D E Withdraw supernatant with filtered syringe D->E F Weigh the saturated solution sample E->F G Evaporate solvent in vacuum oven F->G H Weigh the dried solute G->H I Calculate solubility H->I

Caption: Gravimetric method for determining solubility.

Safety and Handling

When working with this compound, it is essential to adhere to appropriate safety protocols.

  • Hazard Identification: This compound may cause skin and eye irritation. It is also harmful if swallowed.[8]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or with local exhaust ventilation.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound exhibits a solubility profile dominated by its large, nonpolar alkyl substituents, resulting in very low aqueous solubility and a preference for organic solvents. While comprehensive quantitative data remains sparse, a combination of available data, qualitative observations, and comparative analysis with its lower-molecular-weight analogue provides a strong predictive framework for its behavior. For critical applications, the experimental protocol detailed in this guide offers a robust method for generating precise solubility data. This technical guide serves as a foundational resource for researchers and professionals, facilitating the effective and safe use of this important antioxidant.

References

1H and 13C NMR spectra of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this significant antioxidant. We will explore spectral predictions derived from first principles of chemical structure, present a robust, field-proven experimental protocol for data acquisition, and interpret the resulting high-resolution spectra. The causality behind experimental choices, from solvent selection to parameter optimization, is explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a sterically hindered phenolic compound widely utilized for its potent antioxidant properties.[1][2] Its structure, featuring a hydroquinone core flanked by two bulky tetramethylbutyl (tert-octyl) groups, makes it an effective free-radical scavenger.[1] This structural arrangement enhances its stability and efficacy in preventing oxidative degradation in various materials, including polymers and cosmetics.[2][3]

Accurate structural confirmation and purity assessment are paramount in research and industrial applications. NMR spectroscopy stands as the definitive technique for this purpose, offering unambiguous insights into the molecular framework. This guide serves as an expert resource for understanding and acquiring the NMR spectra of this compound.

Molecular Structure and Symmetry Considerations

The key to interpreting the NMR spectrum of this compound lies in recognizing its molecular symmetry. The molecule possesses a C₂ axis of symmetry passing through the center of the aromatic ring, bisecting the C3-C6 and C4-C5 bonds (assuming free rotation of the side chains). This symmetry dictates that the two bulky side chains are chemically equivalent, as are the corresponding positions on the hydroquinone ring. Consequently, the number of unique signals in both the ¹H and ¹³C NMR spectra is significantly reduced, simplifying spectral analysis.

Below is a diagram illustrating the molecular structure with systematic labeling for the chemically unique protons and carbons, which will be referenced in the spectral prediction sections.

Caption: Labeled structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be relatively simple due to the molecule's symmetry. Five distinct signals are expected.

LabelProtonsIntegrationPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Hₐ Aromatic C-H2H6.6 - 6.8Singlet (s)Protons on the hydroquinone ring are chemically equivalent due to symmetry. Their chemical shift is similar to that of 2,5-di-tert-butylhydroquinone.[4]
Hₑ Hydroxyl O-H2H4.5 - 9.0 (Solvent Dependent)Singlet (s), broadThe chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5][6] In DMSO-d₆, it is expected to be downfield (>8 ppm), while in CDCl₃ it would be more upfield.
Hₙ Methylene -CH₂-4H1.6 - 1.8Singlet (s)These protons are on a methylene group situated between two quaternary carbons, resulting in a singlet. Their proximity to the aromatic ring causes a slight downfield shift.
Hₘ Gem-dimethyl -C(CH ₃)₂-12H1.3 - 1.5Singlet (s)The four methyl groups attached to the C₇ quaternary carbons are equivalent. This signal is characteristic of a gem-dimethyl group adjacent to an aromatic system.
Hₖ Tert-butyl -C(CH ₃)₃18H0.7 - 0.9Singlet (s)The six methyl groups of the two terminal tert-butyl moieties are equivalent and located far from deshielding groups, resulting in a strong upfield signal. This signal, integrating to 18 protons, is a hallmark of the structure.[7]

Predicted ¹³C NMR Spectrum

Symmetry also simplifies the proton-decoupled ¹³C NMR spectrum, where nine unique carbon signals are anticipated.

LabelCarbon TypePredicted Chemical Shift (δ, ppm)Rationale
C₁/C₄ Aromatic C-OH148 - 152Oxygen-bearing aromatic carbons are significantly deshielded. The value is based on data for hydroquinone and its derivatives.[8][9]
C₂/C₅ Aromatic C-alkyl135 - 139Aromatic carbons substituted with alkyl groups appear in this region.
C₃/C₆ Aromatic C-H115 - 118Protonated aromatic carbons are typically the most shielded of the ring carbons.
C₈ Methylene -C H₂-55 - 59The methylene carbon is shifted downfield due to its position between two quaternary carbons.
C₇ Quaternary -C (CH₃)₂-38 - 42The quaternary carbon attached to the aromatic ring.
C₉ Quaternary -C (CH₃)₃31 - 34The terminal quaternary carbon of the tert-butyl group.
Cₘ Gem-dimethyl -C(C H₃)₂-30 - 32Methyl carbons attached to the C₇ quaternary carbon.
Cₖ Tert-butyl -C(C H₃)₃28 - 30Methyl carbons of the terminal tert-butyl group are typically found in this upfield region of the sp³ carbon range.[7]

Experimental Protocol for NMR Data Acquisition

This protocol describes a self-validating system for obtaining high-quality ¹H and ¹³C NMR spectra. The choice of solvent is critical; DMSO-d₆ is often preferred as it slows the proton exchange rate of the hydroxyl groups, resulting in sharper -OH signals compared to CDCl₃.[10]

Sample Preparation
  • Mass Measurement: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can impact chemical shifts, particularly for labile protons.[11]

  • Internal Standard: Add a small amount (1-2 µL) of a 1% tetramethylsilane (TMS) solution in the chosen deuterated solvent. TMS serves as the internal reference (δ = 0.00 ppm).

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Instrument Parameters (400 MHz Spectrometer)
Parameter¹H NMR Setting¹³C NMR SettingCausality and Rationale
Observe Frequency ~400 MHz~100 MHzStandard frequencies for a 9.4 Tesla magnet.
Spectral Width -2 to 12 ppm-10 to 220 ppmEncompasses the full expected range of chemical shifts for organic molecules.
Pulse Angle 30°45°A smaller pulse angle allows for a shorter relaxation delay without saturating the signals, improving signal-to-noise over time.
Acquisition Time 3-4 s1-2 sEnsures adequate data points across each peak for high resolution.
Relaxation Delay (d1) 2 s5-10 sA longer delay is crucial for ¹³C NMR to allow for the complete relaxation of quaternary carbons, which have long T₁ relaxation times, ensuring accurate integration.
Number of Scans 8-161024-4096More scans are required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient probe temperature ensures consistency and comparability with database spectra.
Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₅ at δ 2.50 ppm).[12]

  • Integration: Integrate all signals in the ¹H spectrum and normalize them relative to a known peak (e.g., the 18H singlet of the tert-butyl groups).

Caption: Standard workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are distinct and readily interpretable, primarily due to the molecule's inherent symmetry. The ¹H spectrum is characterized by five sharp singlets, with a particularly dominant upfield signal corresponding to the 18 protons of the terminal tert-butyl groups. The ¹³C spectrum provides a clear map of the carbon skeleton. By adhering to the detailed experimental protocol provided, researchers can reliably obtain high-resolution spectra for structural verification, purity analysis, and further investigation of this commercially and scientifically important antioxidant. This guide provides the foundational knowledge and practical steps necessary to leverage NMR spectroscopy effectively in the study of this molecule.

References

free radical scavenging activity of hindered phenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Free Radical Scavenging Activity of Hindered Phenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hindered phenols represent a cornerstone in the field of antioxidant chemistry, playing a pivotal role in mitigating oxidative stress by scavenging free radicals. Their unique structural characteristics, featuring bulky substituents ortho to the hydroxyl group, confer remarkable stability and reactivity, making them indispensable in pharmaceuticals, food preservation, and industrial applications. This guide provides a comprehensive exploration of the core principles governing the . We will delve into the mechanistic intricacies of their antioxidant action, explore the critical structure-activity relationships that dictate their efficacy, and provide detailed, field-proven protocols for their evaluation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering the technical depth and practical insights necessary to advance research and application in this critical area of study.

Introduction: The Double-Edged Sword of Free Radicals

Free radicals, molecules possessing one or more unpaired electrons, are inherently unstable and highly reactive species. In biological systems, reactive oxygen species (ROS) and reactive nitrogen species (RNS) are produced as byproducts of normal metabolic processes, such as cellular respiration. While they play a role in cellular signaling and immune responses, their overproduction leads to a state of oxidative stress. This imbalance results in indiscriminate damage to vital biomolecules, including lipids, proteins, and nucleic acids, and is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.

Antioxidants are the body's primary defense against this onslaught, neutralizing free radicals and preventing cellular damage. They can be broadly categorized into enzymatic (e.g., superoxide dismutase, catalase) and non-enzymatic (e.g., vitamins C and E, glutathione, synthetic antioxidants) systems. Among the synthetic antioxidants, hindered phenols have garnered significant attention due to their high efficacy and tunable properties.

The Chemistry of Hindered Phenols: A Structural Perspective

The defining feature of a hindered phenol is the presence of bulky alkyl groups, typically tert-butyl groups, at one or both positions ortho to the phenolic hydroxyl group. This steric hindrance is the key to their unique antioxidant activity.

Key Structural Features:

  • Phenolic Hydroxyl Group (-OH): This is the active site, responsible for donating a hydrogen atom to a free radical.

  • Ortho-Substituents: Bulky groups that sterically hinder the hydroxyl group, increasing the stability of the resulting phenoxyl radical and preventing it from participating in pro-oxidant side reactions.

  • Para-Substituents: The nature of the substituent at the para position can significantly influence the antioxidant activity by modulating the electronic properties of the phenol.

Below is a diagram illustrating the general structure of a hindered phenol.

Caption: General chemical structure of a hindered phenol, where R1, R2, and R3 are substituent groups.

Mechanism of Free Radical Scavenging

The primary mechanism by which hindered phenols exert their antioxidant effect is through hydrogen atom transfer (HAT). The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), thereby neutralizing it. This process generates a relatively stable phenoxyl radical.

Reaction: Ar-OH + R• → Ar-O• + RH

The stability of the resulting phenoxyl radical is paramount to the overall antioxidant efficacy. The steric hindrance provided by the ortho-substituents plays a crucial role in delocalizing the unpaired electron across the aromatic ring and preventing the radical from undergoing further reactions that could lead to the formation of harmful products.

The fate of the phenoxyl radical can vary, but it often involves dimerization or reaction with another free radical to form a stable, non-radical product.

Below is a diagram illustrating the hydrogen atom transfer mechanism.

HAT_Mechanism Hydrogen Atom Transfer (HAT) Mechanism Hindered_Phenol Hindered Phenol (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Hindered_Phenol->Phenoxyl_Radical Donates H• Free_Radical Free Radical (R•) Neutral_Molecule Neutralized Molecule (RH) Free_Radical->Neutral_Molecule Accepts H•

Caption: The process of a hindered phenol neutralizing a free radical via hydrogen atom transfer.

Structure-Activity Relationships (SAR)

The is not uniform and is heavily influenced by their molecular structure. Understanding these structure-activity relationships is critical for the rational design of novel and more potent antioxidants.

Structural FeatureEffect on ActivityRationale
Ortho-Substituents Increased bulkiness generally increases activityEnhances the stability of the phenoxyl radical through steric hindrance, preventing unwanted side reactions.
Para-Substituents Electron-donating groups (e.g., -OCH3, -CH3) increase activityWeaken the O-H bond, facilitating hydrogen atom donation.
Para-Substituents Electron-withdrawing groups (e.g., -NO2, -COOH) decrease activityStrengthen the O-H bond, making hydrogen atom donation more difficult.
Intramolecular Hydrogen Bonding Can decrease activityThe formation of an internal hydrogen bond can increase the O-H bond dissociation enthalpy, hindering hydrogen donation.

Experimental Evaluation of Free Radical Scavenging Activity

Several in vitro assays are commonly employed to quantify the free radical scavenging potential of hindered phenols. These assays are based on the ability of the antioxidant to quench a stable free radical, leading to a measurable change in absorbance.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

The DPPH assay is one of the most widely used methods for screening antioxidant activity. DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow.

Experimental Protocol:
  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Samples: Dissolve the hindered phenol samples in the same solvent as the DPPH solution to create a series of concentrations.

  • Reaction: Add a fixed volume of the DPPH solution to a series of test tubes or a 96-well plate. Add varying concentrations of the test sample to the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    % Scavenging = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

    The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the sample concentration.

Below is a workflow diagram for the DPPH assay.

DPPH_Assay_Workflow DPPH Assay Workflow Start Start Prep_DPPH Prepare DPPH Solution Start->Prep_DPPH Prep_Samples Prepare Hindered Phenol Samples Start->Prep_Samples Reaction_Setup Mix DPPH and Samples Prep_DPPH->Reaction_Setup Prep_Samples->Reaction_Setup Incubation Incubate in Dark Reaction_Setup->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging & IC50 Measurement->Calculation End End Calculation->End

Caption: A step-by-step workflow for conducting the DPPH free radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay is another popular method that measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with an absorbance maximum at approximately 734 nm. The addition of an antioxidant reduces the ABTS•+, leading to a decolorization of the solution.

Experimental Protocol:
  • Generation of ABTS•+: Prepare a stock solution of ABTS and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Dissolve the hindered phenol samples in a suitable solvent to create a series of concentrations.

  • Reaction: Add a fixed volume of the ABTS•+ working solution to a series of test tubes or a 96-well plate. Add varying concentrations of the test sample. A blank containing only the buffer and ABTS•+ is also prepared.

  • Incubation: Incubate the reaction mixtures at room temperature for a specified period (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each solution at 734 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay. The IC50 value is also determined in the same manner.

Applications in Drug Development and Beyond

The potent free radical scavenging properties of hindered phenols make them valuable in a wide range of applications:

  • Pharmaceuticals: As active pharmaceutical ingredients (APIs) or excipients to protect drugs from oxidative degradation. They are being investigated for the treatment of diseases associated with oxidative stress.

  • Food Industry: As food additives to prevent the oxidation of lipids and vitamins, thereby extending the shelf life of food products. Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are common examples.

  • Plastics and Polymers: As stabilizers to prevent the degradation of polymers initiated by free radicals generated by heat, light, or mechanical stress.

Conclusion

Hindered phenols are a fascinating and critically important class of antioxidants. Their unique structure, characterized by steric hindrance around the phenolic hydroxyl group, endows them with potent free radical scavenging activity and remarkable stability. A thorough understanding of their mechanism of action, structure-activity relationships, and the appropriate methods for their evaluation is essential for researchers and professionals working in fields ranging from medicinal chemistry to materials science. The continued exploration of hindered phenols holds immense promise for the development of novel therapeutic agents and advanced materials.

structural characterization of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Characterization of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Antioxidant Label

This compound, a sterically hindered phenolic compound, is recognized primarily for its potent antioxidant properties, which are leveraged to prevent oxidative degradation in polymers and other materials.[1] Its molecular architecture, featuring a hydroquinone core flanked by two bulky 1,1,3,3-tetramethylbutyl (tert-octyl) groups, is the source of its stability and efficacy as a free radical scavenger.[1] For researchers in drug development and materials science, however, simply knowing its function is insufficient. A thorough and unambiguous confirmation of its molecular structure is a prerequisite for any meaningful application, ensuring purity, predicting reactivity, and satisfying regulatory standards.

This guide provides a comprehensive, multi-technique approach to the structural characterization of this molecule. We will move beyond a simple listing of methods to explore the causality behind our analytical choices, presenting an integrated workflow that ensures a self-validating and trustworthy structural elucidation. The protocols and interpretations described herein are grounded in established principles and data from closely related analogs, providing a robust framework for scientists working with this compound.

Core Physicochemical Properties: The Foundational Data

Before delving into complex spectroscopic analysis, a summary of the compound's fundamental properties provides an essential baseline for characterization. This data is the first point of comparison for experimental results.

PropertyValueSource(s)
Chemical Name This compound[2]
Synonyms 2,5-Di-tert-octylhydroquinone[1]
CAS Number 903-19-5[2][3]
Molecular Formula C₂₂H₃₈O₂[1][3]
Molecular Weight 334.54 g/mol [1][3]
Appearance White to light yellow powder or crystals[3][4][5]
Purity (Typical) >95.0% (by GC)[3][4]
Melting Range 128.0 - 133.0 °C[4]
Solubility Insoluble in water; Soluble in ethanol, acetone[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of organic structure elucidation. Its power lies in its ability to map the precise electronic environment of each nucleus (¹H and ¹³C), providing direct evidence of connectivity and stereochemistry. For a molecule like this compound, NMR confirms the substitution pattern on the aromatic ring and the integrity of the complex alkyl side chains.

Predicted ¹H NMR Analysis

Based on the symmetrical structure and analysis of similar compounds like 2,5-Di-tert-butylhydroquinone[7], we can confidently predict the proton NMR spectrum. The molecule's symmetry means we expect a simplified spectrum with only five distinct signals.

  • Causality of Signal Prediction: The chemical shift (δ) is dictated by the local electron density. Protons attached to electronegative atoms (like oxygen) are deshielded and appear downfield. Aromatic protons are also downfield due to ring current effects. Protons on aliphatic carbons are shielded and appear upfield.

Predicted Signal (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.7Singlet2HAr-H Aromatic protons on the hydroquinone ring. The singlet multiplicity confirms symmetrical 2,5-substitution.
~4.5-5.5Singlet (broad)2HOH Phenolic hydroxyl protons. The chemical shift can vary with concentration and solvent. Broadness is due to hydrogen bonding and exchange.
~1.7Singlet4H-C-CH₂ -C-The methylene protons in the tert-octyl group. A singlet is expected due to the absence of adjacent protons.
~1.4Singlet12HC(CH₃)₂The six methyl groups on the quaternary carbon adjacent to the aromatic ring.
~0.7Singlet18HC(CH₃)₃The nine protons of the terminal tert-butyl group on the side chain. This will be the most upfield and largest signal.
Predicted ¹³C NMR Analysis

¹³C NMR provides a count of unique carbon atoms and information about their hybridization and bonding environment. For this molecule, we expect eight distinct carbon signals.

Predicted Signal (δ, ppm)AssignmentRationale
~148C -OHAromatic carbon directly bonded to the hydroxyl group (deshielded).
~125C -AlkylAromatic carbon bonded to the tert-octyl substituent.
~117C H (Aromatic)Aromatic carbon bonded to a hydrogen atom.
~57-C-CH₂ -C-Methylene carbon in the side chain.
~38C (CH₃)₂ (Quaternary)Quaternary carbon adjacent to the aromatic ring.
~32C (CH₃)₃ (Quaternary)Quaternary carbon of the terminal tert-butyl group.
~31.5C(C H₃)₃Methyl carbons of the terminal tert-butyl group.
~29.5C(C H₃)₂Methyl carbons on the quaternary carbon adjacent to the ring.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 10-15 mg of the compound into an NMR tube.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Causality: Deuterated solvents are used to avoid large interfering signals from the solvent itself. DMSO-d₆ is often chosen for hydroquinones to better resolve the exchangeable -OH protons.[7]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Set the spectral width to 0-200 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended): For unambiguous assignment, perform 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation). Causality: These experiments provide through-bond connectivity information, definitively linking proton and carbon signals to confirm the structure.[8]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending).

  • Causality of Peak Interpretation: The position of an IR absorption band depends on the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies.

Predicted IR Absorption Bands

The IR spectrum will be dominated by features from the hydroxyl groups, the aromatic ring, and the aliphatic side chains. The spectrum of the parent hydroquinone provides a reference for the core structure.[9][10]

Wavenumber (cm⁻¹)Vibration TypeAssignmentRationale
~3200-3500 (broad)O-H StretchPhenolic -OHThe broadness of this peak is a classic indicator of intermolecular hydrogen bonding, a key feature of hydroquinones.
~2850-3000C-H StretchAliphatic C-HStrong absorptions corresponding to the numerous methyl and methylene groups in the tert-octyl side chains.
~1450-1600C=C StretchAromatic RingOne or more sharp peaks indicating the vibrations of the benzene ring backbone.
~1200C-O StretchPhenolic C-OA strong band characteristic of the bond between the aromatic ring and the hydroxyl oxygen.
~800-900C-H BendAromatic C-H (out-of-plane)The position of this bending vibration can often give clues about the substitution pattern of the aromatic ring.
Experimental Protocol: Acquiring the IR Spectrum
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

    • Causality: KBr is transparent to IR radiation in the analytical range and provides a solid matrix to hold the sample. This avoids interfering signals from solvents or mulling agents.[11]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample chamber.

    • Record the sample spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum
  • Molecular Ion (M⁺•): The primary peak expected is the molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the molecule, ~334.5. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₂₂H₃₈O₂) with high accuracy (e.g., within 5 ppm).[8]

  • Fragmentation Pattern: Electron Ionization (EI) is a high-energy technique that will cause the molecular ion to fragment in a predictable way.

    • Causality of Fragmentation: Fragmentation occurs at the weakest bonds or results in the formation of stable carbocations. The most prominent fragmentation pathway for this molecule will be the cleavage of the bulky side chains.

    • Key Predicted Fragments:

      • m/z [M-15]⁺: Loss of a methyl group (•CH₃).

      • m/z [M-57]⁺: Loss of a tert-butyl group (•C(CH₃)₃).

      • m/z [M-113]⁺: Loss of a tert-octyl group (•C₈H₁₇), a very likely and stable fragment.

      • m/z 57: A prominent peak corresponding to the tert-butyl cation, [C(CH₃)₃]⁺.[11]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method as it separates the analyte from impurities before it enters the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or acetone.

  • GC Separation:

    • Inject 1 µL of the solution into a GC equipped with a capillary column (e.g., DB-5MS).[12]

    • Use a temperature program to elute the compound, for example: hold at 120 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.[12] Causality: The temperature ramp ensures that the compound becomes volatile enough to travel through the column while being separated from any other components.

  • MS Detection:

    • The eluent from the GC is directed into the ion source of the mass spectrometer (typically an Electron Ionization source operating at 70 eV).

    • The mass analyzer scans a range of m/z values (e.g., 50-500 amu) to detect the molecular ion and its fragments.

Thermal Analysis (DSC/TGA): Purity, Stability, and Phase Transitions

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for assessing the purity, thermal stability, and polymorphic forms of a solid material.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion. A sharp melting peak in DSC is a strong indicator of high purity.[13]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and identify the loss of volatile components. For hydroquinone, decomposition typically begins after melting.[14]

Expected Thermal Profile
  • DSC: A sharp endothermic peak is expected between 128-133 °C, corresponding to the melting of the crystalline solid.[4][13] The enthalpy of fusion can also be calculated from this peak.

  • TGA: The compound is expected to be stable up to temperatures well above its melting point. Significant mass loss, indicating thermal decomposition, would likely begin above 200-250 °C.[14][15]

Experimental Protocol: DSC/TGA
  • Sample Preparation: Accurately weigh 3-5 mg of the powdered sample into an aluminum DSC/TGA pan.

  • Instrumentation: Use a simultaneous DSC-TGA instrument or separate instruments.

  • Analysis Conditions:

    • Heat the sample from room temperature to a temperature well above the expected decomposition (e.g., 30 °C to 600 °C).

    • Use a constant heating rate, typically 10 °C/min.[13]

    • Conduct the analysis under an inert atmosphere (e.g., nitrogen gas flow) to prevent oxidative degradation during the experiment.[15]

  • Data Analysis: Analyze the resulting curves to determine the onset of melting (DSC), the peak melting temperature (DSC), and the onset of decomposition (TGA).

Integrated Characterization Workflow

No single technique provides the complete picture. The true power of structural characterization lies in the integration of multiple orthogonal techniques. The workflow below illustrates a logical and self-validating approach.

G cluster_0 Initial Assessment cluster_1 Core Structure Elucidation cluster_2 Confirmation & Verification cluster_3 Final Confirmation Purity Purity & Melting Point (DSC/TGA) NMR Connectivity & Environment (1H, 13C, 2D NMR) Purity->NMR Confirms sample is suitable for detailed analysis MS Molecular Weight & Formula (HRMS) Purity->MS Purity check IR Functional Groups (FTIR) NMR->IR NMR hypothesis is supported by functional group data IR->MS Structure from NMR/IR is confirmed by MW Final Unambiguous Structure Confirmed MS->Final XRD 3D Structure (Optional) (X-Ray Crystallography) XRD->Final Provides absolute 3D confirmation

References

toxicological data for 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Executive Summary

This compound (CAS No. 903-19-5) is a sterically hindered phenolic antioxidant used primarily as a stabilizer in polymers, fuels, and lubricants.[1] Despite its industrial application, a comprehensive, publicly available toxicological profile for this compound is notably scarce. This guide synthesizes the limited existing data, highlights critical inconsistencies in safety classifications, and provides a framework for future toxicological assessment by examining data from structural analogs and detailing essential experimental protocols. The primary piece of harmonized toxicological information is a hazard classification indicating potential for organ damage through prolonged or repeated exposure.[2] This document serves as a critical resource for professionals handling this chemical, emphasizing the current data gaps and the necessity for rigorous safety evaluation.

Known Toxicological Profile and Hazard Classification

Direct toxicological studies on this compound are not widely published in peer-reviewed literature. Our primary source of information comes from regulatory classifications and Safety Data Sheets (SDS), which unfortunately present conflicting information, a critical insight for any risk assessment.

GHS Hazard Classification

The most significant toxicological flag for this compound is the hazard statement H373: May cause damage to organs through prolonged or repeated exposure .[2] This classification suggests that while acute toxicity may be low, chronic exposure could lead to significant target organ toxicity. The specific organs are not typically detailed in this level of classification and would require dedicated repeated dose toxicity studies to identify.

However, there is a notable discrepancy in the available safety literature. Some suppliers classify the compound with the "Danger" signal word and the H373 statement, while others provide no hazard pictograms or statements, indicating a lack of classification.[2][3] This inconsistency underscores the preliminary nature of the available data and highlights the need for caution.

Table 1: Comparison of GHS Classifications for this compound

Data SourceSignal WordHazard Statement(s)
Chemical Label[2]DangerH373: May cause damage to organs through prolonged or repeated exposure.
SDS from another supplier[3]No signal wordnone
Smolecule Database[4]WarningH302: Harmful if swallowed; H315: Causes skin irritation; H317: May cause an allergic skin reaction; H319: Causes serious eye irritation; H373: Causes damage to organs through prolonged or repeated exposure.

This lack of consensus is a significant data gap. For a conservative risk assessment, it is prudent to adhere to the most stringent classification (H373) until more definitive data becomes available.

Postulated Mechanism of Action: The Hydroquinone Moiety

The biological activity of this compound is primarily attributed to its hydroquinone core.[4]

Antioxidant Activity and Radical Scavenging

Hydroquinones are well-established antioxidants that function by donating a hydrogen atom from one of their hydroxyl groups to neutralize damaging free radicals.[5] This process converts the free radical into a more stable molecule and leaves behind a phenoxyl radical. The phenoxyl radical of a hindered phenol, such as this compound, is relatively stable due to the steric hindrance provided by the bulky tetramethylbutyl groups, which prevents it from participating in further deleterious reactions.[4] This is the basis for its function as a stabilizer in industrial applications.

Caption: Hydroquinone antioxidant mechanism.

Potential for Redox Cycling

A key toxicological concern for hydroquinones is their ability to undergo redox cycling. The hydroquinone can be oxidized to a semiquinone and further to a quinone. This process can generate reactive oxygen species (ROS), such as superoxide anions.[6] While the bulky tetramethylbutyl groups are designed to stabilize the molecule and reduce this reactivity, this pathway represents a plausible mechanism for cytotoxicity, particularly under conditions of prolonged exposure that could overwhelm cellular defenses, aligning with the H373 classification.

Toxicological Data from Structural Analogs (Read-Across Approach)

Disclaimer: The following data pertains to structural analogs of this compound. This information is provided for context and to guide potential toxicological assessments. It is not a direct substitute for compound-specific data, and extrapolation should be done with extreme caution.

Analog: 2,5-Di-tert-butylhydroquinone (DTBHQ; CAS 88-58-4)

DTBHQ is a smaller, but closely related, hindered phenol. It is more extensively studied, and its data provides a potential, albeit imperfect, window into the toxicology of its larger analog.

  • Acute Toxicity: DTBHQ is considered moderately toxic if swallowed.[7] An oral LD50 in mice was reported as >1800 mg/kg, while an oral LDLo (lowest published lethal dose) in rats was 800 mg/kg.[8]

  • Irritation and Sensitization: It is classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9][10][11] There are also indications it may cause skin sensitization.[9]

  • Organ Toxicity: Prolonged or repeated exposure may lead to organ toxicity, particularly affecting the liver and kidneys, based on animal studies.[7]

  • Genotoxicity and Carcinogenicity: Data is limited and conflicting. It has been described as a "questionable carcinogen with experimental neoplastigenic data".[7]

Table 2: Summary of Toxicological Data for Analog 2,5-Di-tert-butylhydroquinone (CAS 88-58-4)

EndpointResultSource
Acute Oral ToxicityLD50 (mouse): >1800 mg/kg; LDLo (rat): 800 mg/kg[8]
Skin IrritationCauses skin irritation[9][10]
Eye IrritationCauses serious eye irritation[9][10]
SensitizationMay cause an allergic skin reaction[9]
CarcinogenicityQuestionable carcinogen[7]

Recommended Toxicological Studies to Address Data Gaps

Given the scarcity of data and conflicting classifications, a battery of standardized toxicological tests is required to establish a reliable safety profile for this compound. The following protocols are proposed as a foundational step.

Protocol: In Vitro Mutagenicity - Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations at selected loci of several bacterial strains. This is a critical first screen for genotoxicity.

Methodology (Based on OECD Test Guideline 471):

  • Strain Selection: Utilize Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that detect different types of mutations (frameshift, base-pair substitution).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats treated with an enzyme-inducing agent like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination. This mimics mammalian metabolism.

  • Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, identifying any cytotoxic effects. The main experiment should use at least five analysable concentrations.

  • Assay Procedure (Plate Incorporation Method): a. To a test tube, add 2 mL of molten top agar, 0.1 mL of the bacterial culture, and 0.1 mL of the test compound solution (or vehicle control). For the S9-activated assay, add 0.5 mL of the S9 mix. b. Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in the number of revertant colonies to a level at least twice that of the concurrent vehicle control.

Caption: Workflow for the Ames Test.

Protocol: Acute Oral Toxicity – Acute Toxic Class Method (OECD TG 423)

Objective: To determine the acute oral toxicity of the compound and identify the GHS classification. This method uses a stepwise procedure with a small number of animals.

Methodology:

  • Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rat), as female rats are often slightly more sensitive.

  • Housing: House animals individually in appropriate cages with controlled temperature, humidity, and light cycle. Provide standard diet and water ad libitum.

  • Procedure: a. Administer the compound sequentially to a group of three animals at one of the defined starting dose levels (e.g., 300 mg/kg or 2000 mg/kg, based on available information). The compound should be administered in a single dose by gavage. b. Observe animals for mortality and clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, etc.) frequently on the day of dosing and at least once daily thereafter for 14 days. c. Record body weights shortly before dosing and at least weekly thereafter.

  • Decision Criteria: The outcome of the first group of animals determines the next step. If mortality is observed, the dose for the next group is lowered. If no mortality occurs, a higher dose may be used. The process continues until a clear outcome for classification is achieved.

  • Endpoint: The result is not a precise LD50 but rather a classification into one of the GHS acute toxicity categories based on the observed mortality at specific dose levels.

Conclusion

The toxicological profile of this compound is incomplete. The primary available information, a GHS classification of H373 (May cause damage to organs through prolonged or repeated exposure), is significant but contested by conflicting supplier data. The compound's mechanism of action is rooted in its hydroquinone structure, providing antioxidant benefits but also posing a potential risk of toxicity through redox cycling. Data from the structural analog 2,5-Di-tert-butylhydroquinone suggests moderate acute toxicity and irritation potential.

For professionals in research and drug development, this constitutes a significant data gap. It is imperative that the compound be handled with caution, assuming the most conservative safety classification to be accurate. Further investigation through standardized toxicological assays, such as those outlined in this guide, is essential to establish a definitive and reliable safety profile before its use can be expanded.

References

Methodological & Application

Application Notes and Protocols for 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone as a High-Performance Polymer Stabilizer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stabilization in Polymer Longevity

Polymers are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen. This degradation manifests as undesirable changes in the material's properties, such as discoloration, brittleness, and loss of mechanical strength, ultimately leading to product failure.[1] To counteract these effects, stabilizers are incorporated into the polymer matrix. 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (CAS No. 903-19-5), a sterically hindered phenolic antioxidant, has emerged as a highly effective stabilizer, particularly in preventing oxidative degradation in a wide range of polymeric materials.[2][3] Its unique molecular structure, featuring bulky tetramethylbutyl groups, provides significant steric hindrance, which enhances its stability and efficacy as a free radical scavenger.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of this compound as a polymer stabilizer.

Mechanism of Action: A Free Radical Scavenging Approach

The primary mechanism by which this compound protects polymers is through the interruption of the free-radical chain reaction that drives oxidative degradation. The process can be summarized as follows:

  • Initiation: Heat, UV radiation, or mechanical stress generates initial free radicals (R•) from the polymer backbone.

  • Propagation: These polymer radicals react with oxygen to form highly reactive peroxy radicals (ROO•), which then abstract hydrogen from other polymer chains, creating new polymer radicals and hydroperoxides (ROOH). This cycle continues, leading to widespread degradation.

  • Termination (Stabilization): this compound intervenes by donating a hydrogen atom from its hydroxyl group to the peroxy radical.[2] This neutralizes the reactive radical, preventing it from propagating the degradation chain. The resulting antioxidant radical is sterically hindered and resonance-stabilized, making it relatively unreactive and unable to initiate new degradation chains.

G cluster_degradation Degradation Cycle cluster_stabilization Stabilization Intervention R Polymer (RH) R_radical Polymer Radical (R•) R->R_radical Initiation (Heat, UV) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical Propagation + O2 O2 Oxygen (O2) R_radical_new Polymer Radical (R•) ROO_radical->R_radical_new Propagation + RH ROOH_stable Stable Product (ROOH) ROO_radical->ROOH_stable Termination + ArOH RH_new Polymer (RH) ROOH Hydroperoxide (ROOH) AO This compound (ArOH) AO_radical Stabilized Antioxidant Radical (ArO•)

Caption: Antioxidant Intervention in Polymer Degradation.

Synergistic Formulations for Enhanced Protection

While this compound is a potent primary antioxidant, its performance can be significantly enhanced when used in combination with secondary antioxidants, such as phosphites or thioesters. This synergistic effect arises because each type of antioxidant targets a different aspect of the degradation process:

  • Primary Antioxidants (Hindered Phenols): Act as radical scavengers, as described above.

  • Secondary Antioxidants (e.g., Phosphites): Decompose hydroperoxides (ROOH) into non-radical, stable products, preventing them from breaking down into new, damaging radicals.

A well-designed stabilizer package containing both primary and secondary antioxidants provides a more comprehensive and durable protection system for the polymer.

Key Performance Indicators and Evaluation Protocols

To assess the efficacy of this compound as a polymer stabilizer, two key analytical techniques are commonly employed: Oxidative Induction Time (OIT) and Melt Flow Index (MFI).

Oxidative Induction Time (OIT)

OIT is a measure of a material's resistance to oxidation at an elevated temperature in an oxygen-rich atmosphere. A longer OIT indicates greater stability. The test is performed using a Differential Scanning Calorimeter (DSC) according to ASTM D3895.

Protocol for OIT Measurement of Stabilized Polypropylene

  • Sample Preparation:

    • Prepare a batch of polypropylene compounded with the desired concentration of this compound (e.g., 0.1% w/w).

    • Ensure a homogeneous dispersion of the stabilizer within the polymer matrix through melt compounding.

    • Cut a small, representative sample (5-10 mg) from the compounded material. The sample should be thin and flat to ensure good thermal contact with the DSC pan.

  • DSC Instrument Setup:

    • Calibrate the DSC instrument for temperature and heat flow.

    • Use an open aluminum pan for the sample. An empty open aluminum pan will serve as the reference.

  • Test Procedure (Isothermal):

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

    • Heat the sample from ambient temperature to 200°C at a heating rate of 20°C/min under the nitrogen atmosphere.

    • Once the temperature has stabilized at 200°C, hold isothermally for 5 minutes.

    • Switch the purge gas to oxygen at the same flow rate (50 mL/min).

    • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.

  • Data Analysis:

    • The OIT is determined as the time interval from the switch to oxygen to the point of intersection of the extrapolated baseline and the tangent to the exothermic peak.

    • Compare the OIT of the stabilized polymer to that of an unstabilized control sample.

Melt Flow Index (MFI)

MFI is a measure of the ease of flow of a molten thermoplastic polymer. It is an indirect indicator of the polymer's molecular weight. During degradation, polymer chains can either break (chain scission), leading to an increase in MFI, or cross-link, leading to a decrease in MFI. A stable MFI after processing or aging indicates effective stabilization. The test is performed using an extrusion plastometer according to ASTM D1238.

Protocol for MFI Measurement of Stabilized Polypropylene

  • Sample Preparation:

    • Use the same compounded polypropylene pellets prepared for the OIT test.

    • Dry the samples thoroughly to prevent hydrolytic degradation during the test.

  • MFI Instrument Setup:

    • Set the temperature of the MFI instrument to 230°C for polypropylene.

    • Select the appropriate test load (e.g., 2.16 kg for polypropylene).

    • Ensure the die and barrel are clean before starting the test.

  • Test Procedure:

    • Load a specified amount of the polymer pellets into the heated barrel of the MFI instrument.

    • Allow the polymer to preheat for a specified time (typically 5-7 minutes) to reach thermal equilibrium.

    • Place the piston with the selected weight onto the molten polymer.

    • As the polymer extrudes through the die, collect timed samples of the extrudate.

    • Weigh the collected samples and calculate the flow rate in grams per 10 minutes.

  • Data Analysis:

    • To assess the stabilizer's effectiveness, perform multiple-pass extrusion. Subject the compounded polymer to several extrusion cycles and measure the MFI after each pass.

    • A smaller change in MFI over multiple passes for the stabilized polymer compared to an unstabilized control indicates better melt processing stability.

Experimental Workflow for Stabilizer Evaluation

G start Start: Define Polymer System and Stabilizer Concentration compounding Melt Compounding of Polymer and Stabilizer start->compounding pelletizing Pelletize the Homogenized Blend compounding->pelletizing mfi_initial Initial MFI Measurement (ASTM D1238) pelletizing->mfi_initial oit_initial Initial OIT Measurement (ASTM D3895) pelletizing->oit_initial aging Accelerated Aging (e.g., Oven Aging) pelletizing->aging analysis Data Analysis and Performance Comparison mfi_initial->analysis oit_initial->analysis mfi_aged MFI Measurement of Aged Samples aging->mfi_aged oit_aged OIT Measurement of Aged Samples aging->oit_aged mfi_aged->analysis oit_aged->analysis end End: Determine Optimal Stabilizer Concentration analysis->end

Caption: Workflow for Evaluating Polymer Stabilizer Performance.

Typical Application Data

While specific performance data for this compound is often proprietary, the following table provides a representative example of the expected performance improvements in a polypropylene homopolymer.

FormulationOIT at 200°C (minutes)MFI (g/10 min) after 1st ExtrusionMFI (g/10 min) after 5th Extrusion% Change in MFI
PP (unstabilized)< 54.012.0+200%
PP + 0.1% Stabilizer> 304.15.5+34%
PP + 0.1% Stabilizer + 0.1% Phosphite> 604.04.8+20%

Note: The data presented in this table is illustrative and will vary depending on the specific grade of polymer, processing conditions, and the presence of other additives.

Regulatory Considerations

For applications in drug development and food contact materials, regulatory compliance is paramount. It is essential to verify the regulatory status of this compound (CAS No. 903-19-5) for the intended application and region. Users should consult the relevant regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), for the most up-to-date information.

Conclusion

This compound is a highly effective hindered phenolic antioxidant for the stabilization of a wide range of polymers. Its ability to scavenge free radicals and interrupt the oxidative degradation cycle leads to significant improvements in the long-term stability and processing performance of polymeric materials. For optimal performance, it is often recommended to be used in synergistic combination with secondary antioxidants. The protocols outlined in this document provide a robust framework for evaluating its efficacy and determining the optimal formulation for a given application.

References

Quantitative Analysis of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone: A Guide to Chromatographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (CAS No. 903-19-5), a sterically hindered phenolic antioxidant, is a critical additive in various industrial applications, including the stabilization of polymers, fuels, and lubricants.[1] Its primary function is to inhibit oxidative degradation by scavenging free radicals, thereby extending the service life and maintaining the integrity of materials.[2][3] The bulky tetramethylbutyl groups enhance its stability and effectiveness.[3] Accurate quantification of this compound is paramount for quality control, formulation optimization, and stability studies in drug development and materials science.

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. We will delve into the principles and practical execution of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The methodologies presented are grounded in established analytical principles and validated against international standards, such as those outlined by the International Council for Harmonisation (ICH) and the International Organization for Standardization (ISO).[4][5][6][7]

Physicochemical Properties

A fundamental understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Molecular Formula C₂₂H₃₈O₂[8][9]
Molecular Weight 334.54 g/mol [8][9]
Appearance White to light yellow powder/crystal[10]
Melting Point 130 °C[6]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[2]
Purity (typical) >95.0% (GC)[8][10]

I. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the analysis of moderately polar and non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the analyte from complex matrices. A reverse-phase (RP) method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.

Causality in Method Design

The choice of a C18 column is predicated on the nonpolar nature of the analyte, driven by the two large tetramethylbutyl groups. This ensures strong retention and good separation from more polar impurities. The mobile phase, a mixture of acetonitrile or methanol and water, is optimized to achieve a suitable retention time and peak shape. An acidic modifier, such as phosphoric or formic acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl groups, which results in sharper, more symmetrical peaks.[11] UV detection is selected based on the chromophoric nature of the hydroquinone ring, which exhibits strong absorbance in the UV region.

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v) with 0.1% phosphoric acid.[11] For MS compatibility, replace phosphoric acid with 0.1% formic acid.[11]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 295 nm.[12]

2. Reagent and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.

3. Sample Preparation:

  • Accurately weigh a known amount of the sample matrix containing the analyte.

  • Extract the analyte with a suitable solvent (e.g., methanol or acetonitrile) using sonication for 15-30 minutes.[12][13]

  • Dilute the extract to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Method Validation (as per ICH Q2(R1) Guidelines[5]):

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.[14]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment.

    • The relative standard deviation (RSD) for both should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve. For hydroquinone derivatives, typical LOD and LOQ values are in the range of 0.08-2.14 µg/mL and 0.26-7.14 µg/mL, respectively.[13][14]

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, a derivatization step is often necessary to increase its volatility and improve its chromatographic properties.

Causality in Method Design

The hydroxyl groups of the hydroquinone moiety make the molecule polar and prone to adsorption on the GC column, leading to poor peak shape and thermal degradation. Silylation is a common derivatization technique where the active hydrogens of the hydroxyl groups are replaced with trimethylsilyl (TMS) groups.[15] This process, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification based on the mass spectrum and accurate quantification.

Experimental Workflow: GC-MS Analysis

References

Application Note: A Guide to Biodiesel Stabilization Using 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Biodiesel Stabilization

Biodiesel, defined as a fuel comprised of mono-alkyl esters of long-chain fatty acids derived from renewable feedstocks, is a critical component in the global transition to sustainable energy.[1] While offering significant environmental benefits, biodiesel possesses an inherent vulnerability: oxidative instability.[2] Unlike petroleum-based diesel, the fatty acid methyl esters (FAMEs) in biodiesel, particularly those with multiple double bonds (polyunsaturated FAMEs), are susceptible to autoxidation during storage.[3][4] This degradative process leads to a cascade of detrimental effects, including an increase in viscosity and acid value, and the formation of insoluble gums and sediments.[3][5] These degradation products can clog fuel filters, foul injectors, and ultimately cause significant engine damage.

The addition of synthetic antioxidants is the most effective and widely adopted strategy to inhibit the oxidation process and ensure fuel quality meets stringent standards like EN 14214 and ASTM D6751.[2][5] This application note provides a comprehensive technical guide for researchers and scientists on the use of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (BHQ) , a potent phenolic antioxidant, for the effective stabilization of biodiesel. We will explore the mechanistic underpinnings of its antioxidant activity and provide detailed, field-proven protocols for its evaluation and implementation.

The Chemistry of Biodiesel Degradation

The oxidative degradation of biodiesel is a free-radical chain reaction, analogous to lipid peroxidation, which proceeds in three key stages:

  • Initiation: The process begins with the formation of free radicals (L•) from the FAME molecules (LH). This is typically triggered by initiators such as heat, light, or the presence of trace metals.

  • Propagation: The alkyl radical (L•) rapidly reacts with atmospheric oxygen to form a peroxyl radical (LOO•). This highly reactive species then abstracts a hydrogen atom from another FAME molecule, creating a lipid hydroperoxide (LOOH) and a new alkyl radical (L•), thus propagating the chain reaction.[6]

  • Termination: The reaction ceases when radicals combine to form stable, non-radical products. However, the hydroperoxides (LOOH) formed during propagation are unstable and decompose into secondary oxidation products, including aldehydes, ketones, and short-chain carboxylic acids, which increase the fuel's acidity and viscosity.[7][8]

Mechanistic Action of this compound (BHQ)

BHQ is a hindered phenolic antioxidant. Its efficacy stems from its specific molecular structure, which is designed for high stability and reactivity towards destructive free radicals.

  • Chemical Structure: BHQ consists of a hydroquinone ring substituted with two bulky 1,1,3,3-tetramethylbutyl groups. These groups are isomers of the octyl group.

Caption: Chemical structure of this compound.

  • Radical Scavenging: The primary mechanism of action is chain-breaking. The phenolic hydroxyl (-OH) groups readily donate their hydrogen atoms to the highly reactive peroxyl radicals (LOO•). This neutralizes the radical, converting it into a stable hydroperoxide (LOOH), and in doing so, halts the propagation stage of the oxidation chain.[6][9] The resulting BHQ radical is resonance-stabilized and relatively unreactive, preventing it from initiating new oxidation chains.

  • Steric Hindrance: The large 1,1,3,3-tetramethylbutyl groups provide significant steric hindrance around the hydroxyl groups.[9] This structural feature enhances the stability of the antioxidant molecule itself and the resulting antioxidant radical, preventing unwanted side reactions and improving its overall efficiency and persistence in the biodiesel matrix.

G cluster_propagation Oxidation Propagation Cycle (Uninhibited) cluster_inhibition Inhibition by BHQ L_dot FAME Radical (L•) O2 + O₂ LOO_dot Peroxyl Radical (LOO•) L_dot->LOO_dot Fast LH + FAME (LH) LOOH Hydroperoxide (LOOH) LOO_dot->LOOH Propagates Chain BHQ BHQ (Ar-OH) LOO_dot->BHQ BHQ Intercepts Radical L_dot2 FAME Radical (L•) LOOH->L_dot2 New Radical LOO_dot2 Peroxyl Radical (LOO•) LOO_dot2->BHQ H• Donation LOOH2 Stable Hydroperoxide (LOOH) BHQ->LOOH2 BHQ_dot Stable BHQ Radical (Ar-O•) BHQ->BHQ_dot

Caption: Mechanism of free radical scavenging by BHQ in biodiesel.

Application Protocols

Protocol 1: Oxidative Stability Assessment via the Rancimat Method

This protocol details the standard procedure for determining the oxidative stability of biodiesel, compliant with the EN 14112 standard, to evaluate the efficacy of BHQ.[10] The Rancimat test is an accelerated aging method that determines the induction period (IP) of a sample, which is a primary measure of its resistance to oxidation.[2][5]

A. Principle A stream of purified air is passed through a biodiesel sample held at a constant high temperature (110 °C).[10] This accelerates the oxidation process. Volatile organic acids formed as secondary oxidation products are carried by the air stream into a measuring vessel containing deionized water. The instrument continuously monitors the conductivity of this water. The induction period is the time elapsed until a rapid increase in conductivity occurs, signifying the end of the fuel's oxidative resistance.[5][10]

B. Materials & Equipment

  • Biodiesel sample(s)

  • This compound (BHQ)

  • Analytical balance (± 0.01 g)

  • Rancimat instrument (e.g., Metrohm 873 Biodiesel Rancimat)[11]

  • Reaction vessels and measuring vessels

  • Pipettes and appropriate glassware

  • Deionized water

  • Solvent for cleaning (e.g., acetone, ethanol)

C. Step-by-Step Procedure

  • Sample Preparation:

    • Prepare a stock solution of BHQ in a small amount of biodiesel or a compatible solvent if necessary.

    • Create a series of biodiesel samples with varying concentrations of BHQ (e.g., 0 ppm, 250 ppm, 500 ppm, 750 ppm, 1000 ppm). Ensure thorough mixing for homogeneity.

  • Instrument Setup:

    • Turn on the Rancimat instrument and the controlling PC. Set the heating block temperature to 110 °C and the air flow rate to 10 L/h.[10]

    • Fill a clean measuring vessel with 60 mL of deionized water.

    • Place the conductivity electrode into the measuring vessel and connect it to the instrument.

  • Measurement:

    • Accurately weigh 3.0 g (or as specified by the instrument manufacturer) of the biodiesel sample into a clean, dry reaction vessel.[10]

    • Place the reaction vessel into the heating block.

    • Fit the vessel lid, ensuring the air inlet tube is submerged in the biodiesel and the outlet tube is connected via tubing to the measuring vessel.

    • Start the measurement via the software.

  • Data Analysis:

    • The software will automatically record the conductivity over time and calculate the induction period, typically by identifying the maximum of the second derivative of the conductivity curve.[2]

    • Run each sample in duplicate or triplicate to ensure reproducibility.

    • Plot the Induction Period (hours) against the BHQ concentration (ppm).

RancimatWorkflow A Prepare Biodiesel Samples (Control & BHQ-Dosed) B Weigh 3.0 g of Sample into Reaction Vessel A->B D Assemble Apparatus (Reaction & Measuring Vessels) B->D C Fill Measuring Vessel with 60 mL DI Water C->D E Set Parameters (110°C, 10 L/h Air Flow) D->E F Start Measurement (Heating and Airflow Begin) E->F G Monitor Water Conductivity Automatically F->G H Endpoint Detected (Rapid Conductivity Increase) G->H I Calculate Induction Period (IP) (Software Analysis) H->I

Caption: Experimental workflow for the Rancimat oxidative stability test.

Protocol 2: Monitoring Long-Term Stability with Peroxide and Acid Value

While the Rancimat test predicts stability, monitoring chemical properties over time confirms it. This protocol outlines the determination of Peroxide Value (PV) and Acid Value (AV) for stored samples.

A. Principle

  • Peroxide Value (PV): Measures primary oxidation products (hydroperoxides). The sample is reacted with iodide, which is oxidized by the peroxides to iodine. The amount of iodine formed is then determined by titration with sodium thiosulfate.[12]

  • Acid Value (AV): Measures the acidic constituents (free fatty acids) formed during secondary oxidation. The sample is titrated with a standardized solution of potassium hydroxide (KOH) to a phenolphthalein endpoint.[1]

B. Materials & Equipment

  • Stored biodiesel samples (with and without BHQ)

  • Titration apparatus (burette, flasks)

  • Acetic acid-chloroform solvent

  • Saturated potassium iodide (KI) solution

  • Sodium thiosulfate (Na₂S₂O₃) standard solution (0.01 N)

  • Starch indicator solution

  • Toluene-isopropanol-water solvent

  • Potassium hydroxide (KOH) standard solution (0.1 M)

  • Phenolphthalein indicator

C. Step-by-Step Procedure (Peroxide Value)

  • Weigh ~5 g of biodiesel into a 250 mL Erlenmeyer flask.

  • Add 30 mL of acetic acid-chloroform solution and swirl to dissolve.

  • Add 0.5 mL of saturated KI solution.

  • Allow the solution to stand with occasional shaking for exactly 1 minute, then add 30 mL of deionized water.

  • Titrate the liberated iodine with 0.01 N sodium thiosulfate solution, adding starch indicator near the endpoint (when the yellow iodine color has almost disappeared).

  • Continue titrating until the blue color disappears. Record the volume of titrant used.

  • Perform a blank titration without the sample.

  • Calculate PV (meq/kg) = ((S - B) * N * 1000) / W, where S=sample titrant volume (mL), B=blank titrant volume (mL), N=normality of Na₂S₂O₃, and W=sample weight (g).

D. Step-by-Step Procedure (Acid Value)

  • Weigh ~20 g of biodiesel into a 250 mL Erlenmeyer flask.

  • Add 125 mL of the toluene-isopropanol-water solvent and 5 drops of phenolphthalein indicator.

  • Titrate with 0.1 M KOH solution to the first permanent pink endpoint that persists for at least 15 seconds.

  • Calculate AV (mg KOH/g) = (V * M * 56.1) / W, where V=volume of KOH (mL), M=molarity of KOH, 56.1=molar mass of KOH ( g/mol ), and W=sample weight (g).

Data Interpretation & Expected Outcomes

The addition of BHQ is expected to significantly enhance the oxidative stability of biodiesel. The degree of improvement will depend on the initial stability of the fuel, which is largely determined by its feedstock.

Table 1: Example of Rancimat Induction Period vs. BHQ Concentration (Note: Data is illustrative, based on typical performance of phenolic antioxidants like TBHQ in biodiesel from various feedstocks.)[3][13]

BHQ Concentration (ppm)Waste Cooking Oil Biodiesel IP (hours)Rapeseed Oil Biodiesel IP (hours)High-Oleic Safflower Oil Biodiesel IP (hours)
0 (Control)2.15.58.4
2504.58.911.2
5008.212.114.5
75011.515.317.8
100014.818.220.1

As shown, a less stable biodiesel (from waste cooking oil) requires a higher concentration of BHQ to meet the common specification of >8 hours IP.[3]

Table 2: Example of Long-Term Storage Test (6 Months at Room Temperature) (Note: Data is illustrative of typical degradation trends.)[13][14]

SampleInitial AV (mg KOH/g)Final AV (mg KOH/g)Initial PV (meq/kg)Final PV (meq/kg)
Control (0 ppm BHQ)0.150.754.225.6
Stabilized (500 ppm BHQ)0.150.214.28.1

The stabilized sample shows minimal increases in both acid and peroxide values, indicating effective inhibition of oxidation over the storage period.

Advanced Considerations: Synergistic Blends

While BHQ is highly effective on its own, its performance can sometimes be enhanced through synergistic combinations with other antioxidants.[15] Synergy occurs when the combined effect of two or more antioxidants is greater than the sum of their individual effects. A common synergistic mechanism involves the regeneration of the primary antioxidant.

For instance, BHQ could be paired with an antioxidant like pyrogallol (PY). The BHQ (Ar-OH) donates its hydrogen to a peroxyl radical. The resulting BHQ radical (Ar-O•) can then be regenerated back to its active form by accepting a hydrogen from PY, which is a more active hydrogen donor. This allows the primary antioxidant to be recycled, extending its protective effect.[15]

Synergy cluster_main Primary Antioxidant Action cluster_regen Synergistic Regeneration LOO Peroxyl Radical (LOO•) BHQ_active Active BHQ (Ar-OH) LOO->BHQ_active H• LOOH Stable Hydroperoxide BHQ_active->LOOH BHQ_radical BHQ Radical (Ar-O•) BHQ_active->BHQ_radical PY_active Synergist (e.g., PY) (Ar'-OH) BHQ_radical->PY_active H• BHQ_radical->PY_active PY_active->BHQ_active PY_radical Synergist Radical (Ar'-O•) PY_active->PY_radical

Caption: Proposed mechanism for synergistic regeneration of BHQ.

Conclusion

This compound is a highly effective antioxidant for preventing the oxidative degradation of biodiesel. Its unique structure, featuring reactive hydroxyl groups and stabilizing bulky substituents, allows it to efficiently interrupt the free-radical chain reactions that compromise fuel quality. By following standardized evaluation protocols such as the Rancimat method, researchers can precisely determine the optimal dosage required to meet industry stability standards for any given biodiesel feedstock. The use of BHQ, either alone or in synergistic blends, is a critical step in ensuring the reliable performance and long-term viability of biodiesel as a renewable fuel source.

References

Application Notes and Protocols for the Incorporation of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone in Rubber and Plastics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective incorporation of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone into various rubber and plastic matrices. These application notes and protocols are designed to offer both theoretical understanding and practical, step-by-step methodologies for leveraging the potent antioxidant properties of this compound to enhance polymer stability and longevity.

Introduction: The Role of this compound in Polymer Stabilization

Virtually all polymeric materials are susceptible to oxidative degradation when exposed to heat, light, and atmospheric oxygen, a process that can occur at every stage of a polymer's life cycle.[1] This degradation manifests as a loss of mechanical properties, discoloration, and reduced service life. This compound is a sterically hindered phenolic antioxidant designed to mitigate these effects.[2] Its molecular structure, featuring a hydroquinone core with bulky tetramethylbutyl groups, makes it an efficient free-radical scavenger, thereby protecting the polymer matrix from oxidative damage.[2] This compound is particularly valuable in the stabilization of a wide range of polymers, including polyolefins and various elastomers.

Mechanism of Action: Free-Radical Scavenging

The primary function of this compound is to interrupt the free-radical chain reactions that drive polymer oxidation. The process can be summarized as follows:

  • Initiation: Polymer chains (P-H) are converted to highly reactive polymer alkyl radicals (P•) by energy inputs such as heat or UV light.

  • Propagation: These alkyl radicals react rapidly with oxygen to form peroxy radicals (POO•), which can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and another polymer alkyl radical, thus propagating the degradation cycle.

  • Termination (Stabilization): this compound (ArOH) donates a hydrogen atom from its hydroxyl group to the peroxy radical, neutralizing it and forming a stable hydroperoxide and a sterically hindered phenoxyl radical (ArO•). This phenoxyl radical is resonance-stabilized and sufficiently unreactive to not initiate new degradation chains, effectively terminating the oxidative cycle.

G cluster_0 Polymer Degradation Pathway cluster_1 Stabilization Pathway P-H Polymer Chain P_dot Polymer Radical (P•) P-H->P_dot Heat, Light POO_dot Peroxy Radical (POO•) P_dot->POO_dot + O₂ POOH Hydroperoxide (POOH) POO_dot->POOH + P-H POOH->P_dot Further Degradation ArOH This compound ArO_dot Stable Phenoxyl Radical (ArO•) POO_dot_stabilized Peroxy Radical (POO•) POOH_stabilized Hydroperoxide (POOH)

Applications and Recommended Loading Levels

This compound is effective in a variety of polymers. The optimal loading level is dependent on the specific polymer, processing conditions, and end-use application. The following table provides recommended starting concentrations. It is imperative that these levels are optimized through empirical testing for each specific formulation.

Polymer TypeCommon ExamplesRecommended Starting Loading Level (phr*)Key Considerations
Plastics
Polypropylene (PP)Homopolymer, Copolymer0.1 - 0.5Effective for improving thermal stability during high-temperature processing.[3][4]
Polyethylene (PE)HDPE, LLDPE, LDPE0.1 - 0.4Helps in preventing degradation during extrusion and molding.
Polyvinyl Chloride (PVC)Rigid, Flexible0.2 - 0.6Acts as a secondary stabilizer to improve heat and light stability.
StyrenicsABS, HIPS0.2 - 0.5Reduces yellowing and maintains impact strength.
Rubber (Elastomers)
Styrene-Butadiene Rubber (SBR)Emulsion SBR, Solution SBR0.5 - 1.5Provides excellent protection against thermo-oxidative aging.
Nitrile Butadiene Rubber (NBR)0.5 - 1.5Helps maintain physical properties upon heat aging.
Natural Rubber (NR)0.5 - 1.0Effective in preventing degradation, particularly in light-colored compounds.
EPDM0.3 - 1.0Enhances long-term heat and weathering resistance.

*phr: parts per hundred rubber

Synergistic Blends for Enhanced Performance

For comprehensive stabilization, this compound, as a primary antioxidant, is often used in conjunction with secondary antioxidants. These secondary stabilizers, such as phosphites and thioesters, function by decomposing hydroperoxides into non-radical, stable products. This synergistic approach provides enhanced protection throughout the polymer's lifecycle.

  • Phenol/Phosphite Blends: Particularly effective for improving processing stability in plastics. The phosphite protects the primary phenolic antioxidant during high-temperature melt processing, preserving it for long-term thermal stability. A common starting ratio is 1:1 to 1:2 (Phenol:Phosphite).

  • Phenol/Thioester Blends: Recommended for applications requiring long-term heat aging resistance. Thioesters are highly efficient at decomposing hydroperoxides at elevated service temperatures. Ratios of 1:2 or 1:3 (Phenol:Thioester) often yield the best cost-performance balance.[5]

Protocols for Incorporation

Protocol for Incorporation into Plastics via Twin-Screw Extrusion

This protocol is suitable for thermoplastics such as polypropylene and polyethylene.

G Start Start Dry 1. Pre-dry polymer pellets and antioxidant powder Start->Dry Blend 2. Tumble blend polymer and antioxidant Dry->Blend Feed 3. Feed blend into extruder hopper Blend->Feed Melt 4. Melt and mix in extruder barrel (180-240°C for PP) Feed->Melt Extrude 5. Extrude strands through die Melt->Extrude Cool 6. Cool strands in water bath Extrude->Cool Pelletize 7. Pelletize strands Cool->Pelletize End End Pelletize->End

Materials and Equipment:

  • Polymer pellets (e.g., Polypropylene)

  • This compound powder

  • Twin-screw extruder with gravimetric feeders

  • Tumble blender

  • Strand die, water bath, and pelletizer

  • Drying oven

Procedure:

  • Pre-Drying: Dry the polymer pellets and the antioxidant powder separately in a drying oven to remove any residual moisture. Typical conditions are 80°C for 2-4 hours, but this should be adjusted based on the polymer's specifications.

  • Premixing: In a tumble blender, create a homogenous dry blend of the polymer pellets and the calculated amount of this compound.

  • Extruder Setup: Set the temperature profile of the twin-screw extruder. For polypropylene, a typical profile might be:

    • Feed Zone: 180-190°C

    • Compression Zone: 190-210°C

    • Metering Zone: 210-230°C

    • Die: 230-240°C

  • Compounding: Feed the premixed blend into the main hopper of the extruder using a gravimetric feeder to ensure a consistent feed rate. The screw speed should be set to ensure adequate mixing without excessive shear, which could degrade the polymer. A typical starting point is 200-300 RPM.

  • Extrusion and Pelletizing: The molten, stabilized polymer is extruded through a strand die, cooled in a water bath, and subsequently cut into pellets.

  • Homogenization: For optimal dispersion, the pelletized compound can be re-extruded.

Protocol for Incorporation into Rubber on a Two-Roll Mill

This protocol is suitable for elastomers such as SBR and Natural Rubber.

G Start Start Masticate 1. Masticate rubber on two-roll mill Start->Masticate Add_AO 2. Add antioxidant to the rubber band Masticate->Add_AO Mix 3. Mix until fully dispersed Add_AO->Mix Add_Fillers 4. Add other fillers and oils Mix->Add_Fillers Add_Curatives 5. Add curative package at lower temperature Add_Fillers->Add_Curatives Sheet 6. Sheet off the final compound Add_Curatives->Sheet End End Sheet->End

Materials and Equipment:

  • Raw rubber (e.g., SBR 1502)

  • This compound

  • Other compounding ingredients (e.g., carbon black, oils, curatives)

  • Two-roll mill with temperature control

Procedure:

  • Mill Setup: Set the temperature of the two-roll mill. For most general-purpose rubbers, a starting temperature of 50-70°C is appropriate. Set the nip (gap between the rolls) to a wide setting initially.

  • Mastication: Introduce the raw rubber to the mill and allow it to form a continuous band. Perform several cuts and folds to soften the rubber and reduce its viscosity. This step typically takes 5-10 minutes.

  • Antioxidant Incorporation: Once the rubber is sufficiently masticated, tighten the nip to create more shear. Add the this compound directly into the rolling bank of rubber on the mill.

  • Dispersion: Continue to mix the rubber, making frequent cuts from each side and blending the material back into the center of the band. This ensures uniform dispersion of the antioxidant. Visual inspection for streaks of powder will indicate the degree of mixing. This step should take approximately 5-8 minutes.

  • Addition of Other Ingredients: Following the dispersion of the antioxidant, add other fillers (like carbon black), oils, and processing aids according to the formulation.

  • Addition of Curatives: In the final stage of mixing, and often at a lower mill temperature to prevent scorching (premature vulcanization), add the curative package (e.g., sulfur and accelerators).

  • Sheeting Off: Once all ingredients are fully dispersed, sheet off the final rubber compound and allow it to cool.

Quality Control and Validation of Stabilization

The effectiveness of the incorporated this compound should be verified through analytical testing.

Oxidative Induction Time (OIT)

OIT is a key metric for assessing the thermo-oxidative stability of a stabilized polymer. It measures the time until the onset of oxidation at an elevated temperature in an oxygen atmosphere.

  • Methodology: ASTM D3895 is a standard test method for determining the OIT of polyolefins by Differential Scanning Calorimetry (DSC).[6]

  • Procedure: A small sample of the stabilized polymer is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere. The gas is then switched to oxygen, and the time until the onset of the exothermic oxidation peak is measured.

  • Interpretation: A longer OIT indicates greater oxidative stability. This test is highly effective for quality control and for comparing the efficacy of different stabilizer packages.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR can be used to monitor the chemical changes in a polymer as it degrades.

  • Methodology: The formation of carbonyl groups (C=O) is a primary indicator of oxidative degradation. The intensity of the carbonyl absorption band (typically around 1700-1750 cm⁻¹) in the FTIR spectrum can be monitored over time during accelerated aging (e.g., oven aging).

  • Interpretation: A slower rate of carbonyl group formation in the stabilized polymer compared to an unstabilized control demonstrates the effectiveness of the antioxidant.

Safety and Handling

When working with this compound, it is essential to follow standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. If handling large quantities of powder, a dust mask or respirator is recommended to avoid inhalation.

  • Handling: Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Application Notes and Protocols for 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone as an Anti-Skinning Agent in Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Skinning, the formation of a solid, insoluble layer on the surface of paints and coatings upon exposure to air, is a persistent challenge in the industry, particularly for alkyd-based and other oxidative-drying systems.[1][2] This phenomenon leads to material loss, filtration difficulties, and defects in the final applied film.[1] Anti-skinning agents are crucial additives incorporated into formulations to prevent this premature surface drying during storage and transport.[2][3]

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone as a highly effective, non-volatile anti-skinning agent. This sterically hindered phenolic antioxidant offers a robust alternative to traditional oxime-based agents, which are facing increasing regulatory scrutiny.[4][5] We will delve into its mechanism of action, provide detailed protocols for its evaluation and optimization, and present a framework for its successful integration into coating formulations.

Physicochemical Properties

This compound is a substituted hydroquinone characterized by two bulky tetramethylbutyl (or tert-octyl) groups. These groups provide significant steric hindrance, which enhances its stability and efficacy as an antioxidant.[6]

PropertyValueSource
Chemical Name This compound[7][8]
CAS Number 903-19-5[7]
Molecular Formula C₂₂H₃₈O₂[9]
Molecular Weight 334.54 g/mol [9]
Appearance White to off-white or light yellow powder/crystal[7]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[7]

Mechanism of Action: Quenching the Drying Cascade

The drying of alkyd coatings is an oxidative polymerization process initiated by atmospheric oxygen and catalyzed by metallic driers (e.g., cobalt, manganese, zirconium salts).[2] This process involves the formation of free radicals on the unsaturated fatty acid chains of the alkyd resin, leading to cross-linking and film formation. While essential for curing upon application, this process can prematurely occur at the paint's surface during storage, where there is a high concentration of oxygen, resulting in skinning.[1][2]

This compound functions as a potent free radical scavenger.[7] Its hydroquinone structure allows it to readily donate hydrogen atoms to the highly reactive peroxy and alkoxy radicals that propagate the polymerization chain reaction. This action effectively terminates the radical chain, preventing the cross-linking necessary for skin formation.

The bulky 1,1,3,3-tetramethylbutyl groups are critical to its performance. They provide steric hindrance around the hydroxyl groups, which enhances the molecule's stability and prevents its own premature oxidation, ensuring its availability for long-term storage stability.[6] As a non-volatile antioxidant, it remains in the coating during storage, offering prolonged protection. However, care must be taken in its dosage, as an excess of a non-volatile anti-skinning agent can retard the desired drying of the coating film after application.[2]

Caption: Mechanism of this compound in preventing skin formation.

Application Protocols

The successful integration of this compound into a coating formulation requires a systematic approach to determine the optimal dosage. The goal is to achieve complete prevention of skinning during storage without adversely affecting the coating's drying time after application.[2]

Protocol 1: Initial Screening and Dosage Optimization (Ladder Study)

This protocol outlines a ladder study to determine the minimum effective concentration of the anti-skinning agent.

1. Materials and Equipment:

  • Base paint formulation (e.g., alkyd enamel) without any existing anti-skinning agent.
  • This compound (as a powder or a stock solution in a compatible solvent).
  • Laboratory mixer/disperser.
  • Multiple identical, wide-mouth glass jars or metal cans (e.g., 8 fl oz / 250 mL).[10]
  • Graduated pipettes or analytical balance.
  • Drying time recorder (optional, for precise measurement) or manual test panel setup.
  • Drawdown bar for consistent film application.

2. Procedure:

  • Preparation of the Base: Prepare a master batch of your alkyd coating, complete with pigments, solvents, and the chosen drier package. Ensure the batch is homogenous. It is crucial that this base paint contains no anti-skinning agent.[11]
  • Ladder Study Setup: Aliquot equal volumes of the base paint into separate containers (e.g., 200g per container). Label them for each concentration level to be tested. A typical ladder study might include:
  • Control (0% anti-skinning agent)
  • 0.1% this compound
  • 0.2% this compound
  • 0.4% this compound
  • 0.6% this compound
  • Note: All percentages are based on the total weight of the formulation.[11]
  • Incorporation: Add the calculated amount of the anti-skinning agent to each respective container. Mix thoroughly for a consistent period (e.g., 10 minutes) to ensure complete dissolution and uniform distribution.
  • Initiate Skinning Test: Fill each labeled jar or can to approximately 75-80% of its volume with the corresponding paint sample. This leaves a headspace of air, which is critical for inducing skin formation.[2]
  • Storage Conditions: Tightly seal the containers. Store them in a dark place at a controlled ambient temperature (e.g., 23 ± 2 °C). Some protocols may also include accelerated testing at elevated temperatures (e.g., 40-50 °C) to predict long-term stability.
  • Evaluation: Inspect the surface of the paint for skin formation at regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month).[10] Record the time at which skinning is first observed for each concentration. The degree of skinning can be rated qualitatively:
  • No skin
  • Incipient skinning at edges
  • Fine, continuous skin
  • Thick, tough skin
  • Drying Time Analysis: Concurrently with the skinning test, evaluate the drying time of each formulation. Immediately after preparation, apply a film of each sample onto a test panel using a drawdown bar. Assess the "set-to-touch," "tack-free," and "dry-through" times according to standard methods like ASTM D1640.
  • Optimization: The optimal dosage is the lowest concentration that prevents skinning for the desired storage period while having the minimal acceptable impact on the drying time.[11]

A [label="Prepare Base Alkyd Paint\n(No Anti-Skinning Agent)", fillcolor="#F1F3F4"]; B [label="Create Ladder Series\n(e.g., 0%, 0.1%, 0.2%, 0.4%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Incorporate Additive & Mix", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Split Sample for Parallel Tests", shape=diamond, fillcolor="#FFFFFF"]; E [label="Skinning Test\n(Partially Filled, Sealed Cans)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Drying Time Test\n(Drawdown on Panels - ASTM D1640)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Periodic Evaluation\n(24h, 48h, 1 week, etc.)", fillcolor="#F1F3F4"]; H [label="Measure Set-to-Touch,\nDry-Through Times", fillcolor="#F1F3F4"]; I [label="Analyze Data:\nSkinning vs. Drying Time", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Determine Minimum Effective\n& Optimal Concentration", shape=star, fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B -> C -> D; D -> E [label=" Test 1"]; D -> F [label=" Test 2"]; E -> G; F -> H; {G, H} -> I; I -> J; }

Caption: Workflow for optimizing the dosage of the anti-skinning agent.

Protocol 2: Compatibility and Stability Assessment

This protocol ensures that the introduction of this compound does not negatively impact other critical properties of the coating.

1. Materials and Equipment:

  • Optimized paint formulation from Protocol 1.
  • Control paint (with no anti-skinning agent, or with the current standard agent).
  • Viscometer (e.g., Brookfield or Stormer).
  • Colorimeter or spectrophotometer.
  • Gloss meter (20°, 60°, 85°).
  • Hegman gauge (for grind assessment).
  • Accelerated weathering chamber (QUV or Xenon arc, optional).

2. Procedure:

  • Sample Preparation: Prepare two larger batches of the paint formulation: one with the optimized level of this compound and a control batch.
  • Initial Property Measurement (T=0):
  • Viscosity: Measure and record the initial viscosity.
  • Color: Measure the color (e.g., CIE Lab* values) of the wet paint and of a dried film.
  • Gloss: Measure the gloss of a dried film at appropriate angles.
  • Fineness of Grind: Ensure the additive has not caused any pigment flocculation by checking the Hegman grind.
  • Accelerated Storage Stability:
  • Place sealed containers of both the test and control samples in an oven at a constant elevated temperature (e.g., 50 °C) for a set period (e.g., 30 days). This simulates longer-term ambient storage.
  • Post-Storage Analysis (T=30 days):
  • After the storage period, allow the samples to equilibrate to room temperature for 24 hours.
  • Visually inspect for any signs of seeding, gelling, or heavy pigment settling.
  • Re-measure the viscosity, color, and gloss as in the initial step.
  • Re-check the fineness of grind.
  • Performance Evaluation: A successful formulation will show minimal changes in viscosity, color, and gloss after the heat-aging period, indicating good compatibility and stability. Compare the results of the test sample directly against the control. Any significant deviation may indicate an incompatibility with other formulation components.

Conclusion

This compound is a highly effective anti-skinning agent for oxidative-drying coatings. Its mechanism as a free radical scavenger, enhanced by the steric hindrance of its bulky substituents, provides excellent in-can stability. By following the detailed protocols for dosage optimization and compatibility assessment outlined in these notes, researchers and formulators can confidently integrate this additive to produce stable, high-quality coatings that are free from the deleterious effects of skinning. The systematic approach ensures that the prevention of skinning is balanced with other critical performance metrics, most notably the drying time of the applied film.

References

Application Notes & Protocols: 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Potent Antioxidants in Modern Skincare

Oxidative stress, induced by environmental aggressors such as ultraviolet (UV) radiation and pollution, is a primary catalyst for premature skin aging (photoaging). This process generates reactive oxygen species (ROS), which damage critical cellular components like lipids, proteins, and DNA.[1][2] Synthetic phenolic antioxidants are cornerstones in cosmetic science, designed to neutralize these free radicals, thereby protecting the skin and preserving the integrity of the formulation itself.

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (CAS No. 903-19-5), a derivative of hydroquinone, is a highly effective antioxidant.[3] Its structure features a hydroquinone core substituted with two bulky 1,1,3,3-tetramethylbutyl (tert-octyl) groups.[1] This steric hindrance significantly enhances its stability and efficacy as a free-radical scavenger compared to simpler phenols.[1]

These application notes provide a comprehensive technical guide for researchers, cosmetic chemists, and drug development professionals on the effective incorporation, efficacy validation, and safety assessment of this compound in cosmetic formulations. The protocols herein are designed to be self-validating, emphasizing the causality behind each experimental step to ensure robust and reproducible results.

Physicochemical Properties & Formulation Strategy

Understanding the fundamental properties of this compound is critical for successful formulation development. Its characteristics dictate the choice of solvent systems, the phase of incorporation, and potential stability challenges.

PropertyValue / DescriptionSource
Chemical Formula C₂₂H₃₈O₂[4]
Molecular Weight 334.54 g/mol [4]
Appearance White to off-white or light yellow powder/crystal.[3][5]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and acetone.[3]
Melting Point 128.0 to 133.0 °C[5]
Purity (Typical) >95.0% (GC)[4][5]

Formulation Insight: The lipophilic nature of this molecule, evidenced by its insolubility in water, mandates its incorporation into the oil phase of an emulsion.[3] To ensure homogenous distribution and prevent crystallization, it should be fully dissolved in a suitable solvent or co-solvent within the oil phase before emulsification. Its high melting point suggests that gentle heating of the oil phase will be necessary for dissolution.

Mechanism of Action: Free Radical Scavenging

The antioxidant activity of this compound is rooted in its ability to donate hydrogen atoms from its hydroxyl groups to neutralize unstable free radicals.[1][3] This action terminates the oxidative chain reaction that would otherwise damage cellular structures or formulation ingredients. The bulky tert-octyl groups provide steric hindrance, which enhances the stability of the resulting phenoxyl radical, preventing it from initiating new chain reactions and making the molecule a more efficient and persistent antioxidant.[1]

G cluster_1 Antioxidant Action ROS Reactive Oxygen Species (R•) HQ This compound (Ar-(OH)₂) ROS->HQ attacks HQ_Radical Stable Semiquinone Radical (Ar-(O•)(OH)) HQ->HQ_Radical donates H• HQ_Radical->ROS neutralizes another R• Quinone Oxidized Quinone Form (Ar(=O)₂) HQ_Radical->Quinone donates second H•

Caption: Free radical scavenging mechanism.

Application Protocol: Formulation of an Antioxidant Cream

This protocol describes the preparation of a 100g batch of a 0.5% w/w antioxidant oil-in-water (O/W) cream.

4.1 Materials & Equipment

  • Phase A (Oil Phase):

    • Cetearyl Alcohol & Ceteareth-20 (Emulsifier): 4.0g

    • Glyceryl Stearate (Emulsifier/Thickener): 3.0g

    • Caprylic/Capric Triglyceride (Emollient): 8.0g

    • Dimethicone (Occlusive/Emollient): 1.0g

    • This compound: 0.5g

  • Phase B (Water Phase):

    • Deionized Water: 79.5g

    • Glycerin (Humectant): 3.0g

    • Xanthan Gum (Stabilizer): 0.2g

  • Phase C (Cooldown Phase):

    • Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 0.8g

  • Equipment:

    • Two heat-resistant glass beakers

    • Water bath or heating mantle

    • Overhead propeller mixer or homogenizer

    • Weighing scale, Spatulas

4.2 Step-by-Step Procedure

  • Preparation: Accurately weigh all ingredients. In one beaker, combine all Phase A (oil phase) ingredients. In a second beaker, combine the water and glycerin of Phase B. Sprinkle the xanthan gum into the water/glycerin mixture while stirring to create a vortex, preventing clumping.

  • Heating: Heat both Phase A and Phase B separately in a water bath to 75°C. Stir Phase A until the this compound and all other solids are completely dissolved.

    • Causality Note: Heating the oil phase is crucial to dissolve the high-melting-point waxes and, most importantly, the antioxidant active. Heating both phases to the same temperature prevents the emulsion from breaking upon mixing.

  • Emulsification: Slowly add the oil phase (Phase A) to the water phase (Phase B) under continuous high-shear mixing (homogenization). Mix for 3-5 minutes until a uniform, white emulsion is formed.

    • Causality Note: The slow addition and high shear are essential to reduce the oil droplet size, creating a stable and finely dispersed emulsion.

  • Cooling: Remove the emulsion from the heat and continue mixing with a lower-speed propeller mixer.

  • Preservation: Once the batch has cooled to below 40°C, add the Phase C preservative system. Mix until uniform.

    • Causality Note: Adding the preservative during the cooldown phase prevents its degradation by heat.

  • Finalization: Check the final pH (target 5.5-6.5) and adjust if necessary. Pour the cream into the final packaging.

Efficacy Evaluation Protocols

To substantiate antioxidant claims, a multi-layered testing strategy is required, combining chemical assays with cell-based models.[6]

5.1 Protocol: DPPH Radical Scavenging Assay (Chemical Test)

This assay measures the ability of the antioxidant to donate hydrogen and scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[7][8]

  • Sample Preparation: Extract the active ingredient from the finished cream. Disperse 1g of the cream in 10mL of ethanol. Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.[8] The supernatant contains the ethanol-soluble components, including the antioxidant. Prepare serial dilutions of this extract.

  • Assay Procedure:

    • Prepare a 0.1 mM solution of DPPH in ethanol.

    • In a 96-well plate, add 100 µL of the sample extract dilutions to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Use ascorbic acid or Trolox as a positive control and ethanol as a blank.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Data Interpretation: Plot the % inhibition against the concentration of the extract to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.[7]

5.2 Protocol: Cellular Antioxidant Protection Assay (Cell-Based Test)

This protocol assesses the ability of the formulation to protect human skin cells (keratinocytes) from oxidative stress induced by UV radiation.[7]

  • Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) in appropriate media until they reach 80-90% confluency.

  • Pre-treatment: Treat the cells with non-cytotoxic concentrations of the formulation extract (determined via a prior MTT assay) for 24 hours.

  • Induction of Oxidative Stress: Remove the media, wash the cells with phosphate-buffered saline (PBS), and expose them to a sub-lethal dose of UVB radiation (e.g., 50 mJ/cm²).

  • ROS Measurement:

    • Immediately after irradiation, incubate the cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFH-DA) for 30 minutes. DCFH-DA is a probe that becomes fluorescent in the presence of ROS.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Interpretation: A statistically significant reduction in fluorescence in the cells pre-treated with the formulation extract, compared to untreated irradiated cells, demonstrates a protective antioxidant effect at the cellular level.[8]

G cluster_0 Chemical Efficacy cluster_1 Cellular Efficacy A1 Prepare Cream Extract A2 DPPH Assay A1->A2 A3 Measure Absorbance (517nm) A2->A3 A4 Calculate IC₅₀ Value A3->A4 end End A4->end B1 Culture Keratinocytes B2 Pre-treat with Extract B1->B2 B3 Induce Stress (UVB) B2->B3 B4 Measure ROS (DCFH-DA) B3->B4 B5 Analyze Fluorescence Data B4->B5 B5->end start Start start->A1 start->B1

Caption: Experimental workflow for efficacy evaluation.

Safety & Toxicological Assessment

Given the restrictions on animal testing for cosmetics in many regions, in vitro methods using human cell cultures or reconstructed tissues are the standard for safety assessment.[9][10]

6.1 Protocol: Cytotoxicity Assay (MTT Assay)

This initial screening test determines the concentration range at which the ingredient or formulation does not harm cells.[11]

  • Cell Plating: Seed human keratinocytes or fibroblasts into a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the formulation extract for 24-48 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm.

  • Data Interpretation: Cell viability is expressed as a percentage relative to untreated control cells. Concentrations that maintain high cell viability (e.g., >80%) are considered non-cytotoxic and can be used for further efficacy testing.[7]

6.2 Protocol: Skin Irritation Test (Reconstructed Human Epidermis Model)

This protocol follows the principles of OECD Test Guideline 439 to predict skin irritation potential.[12]

  • Model: Use a commercially available reconstructed human epidermis (RhE) model (e.g., EpiDerm™, EPISKIN™).

  • Application: Topically apply a defined amount of the test formulation to the surface of the RhE tissue. Use a negative control (PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

  • Exposure & Incubation: Expose the tissues to the test material for a set time (e.g., 60 minutes), then wash and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: After incubation, assess tissue viability using the MTT assay, as described above.

  • Classification: The irritation potential is classified based on the mean tissue viability. According to OECD 439, if the mean viability is ≤ 50%, the substance is classified as an irritant.

G start Start Safety Assessment cytotoxicity Cytotoxicity Screening (MTT Assay on Cell Monolayer) start->cytotoxicity irritation Skin Irritation Test (OECD 439 on RhE Model) cytotoxicity->irritation If non-cytotoxic at relevant doses sensitization Skin Sensitization (e.g., OECD 442D) irritation->sensitization If non-irritating conclusion Final Safety Profile sensitization->conclusion

Caption: Tiered workflow for in-vitro safety assessment.

Safety Considerations:

  • This compound is reported as an irritant to the skin, eyes, and respiratory system.[3]

  • Some data suggests it may cause allergic skin reactions.[1]

  • As a hydroquinone derivative, its use may be subject to regulatory scrutiny. Hydroquinone itself is restricted in leave-on cosmetic products in some jurisdictions.[13] A thorough regulatory review is essential before commercialization.

Conclusion

This compound is a potent, lipophilic antioxidant with clear applications in protecting cosmetic formulations and skin from oxidative damage. Its successful implementation hinges on careful formulation within the oil phase of emulsions and rigorous validation of its efficacy and safety using a combination of chemical, cellular, and reconstructed tissue-based assays. The protocols outlined in this guide provide a robust framework for harnessing its antioxidant capabilities while ensuring product safety and substantiating marketing claims with scientific evidence.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Experimental Solubility of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for challenges related to the solubility of this compound in experimental settings. Our goal is to equip you with the necessary knowledge to ensure the successful and accurate execution of your experiments.

Understanding the Solubility Challenge

This compound is a sterically hindered phenolic antioxidant. Its large, nonpolar tetramethylbutyl groups contribute to its poor aqueous solubility, a common hurdle in experimental work, particularly for in vitro and cell-based assays that necessitate aqueous buffer systems. This guide will walk you through common solubility issues and provide validated methods to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

This compound is practically insoluble in water[1]. The two bulky, nonpolar 1,1,3,3-tetramethylbutyl groups on the hydroquinone ring are responsible for its hydrophobic nature. To achieve dissolution in aqueous systems, a co-solvent or a specialized formulation approach is typically required.

Q2: I've dissolved the compound in an organic solvent, but it precipitates when I add it to my aqueous experimental medium. What should I do?

This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is not high enough in the final aqueous solution to maintain the solubility of the compound. To address this, you can either increase the final concentration of the co-solvent (while being mindful of its potential effects on your experimental system), or you can explore alternative solubility enhancement techniques such as the use of cyclodextrins or creating a solid dispersion.

Q3: My solution of this compound is turning a brownish color. What is happening and how can I prevent it?

The browning of your solution is likely due to the oxidation of the hydroquinone moiety to the corresponding quinone, which is often colored[2]. This oxidation can be triggered by exposure to air (oxygen), light, and alkaline pH conditions[3]. To prevent this, it is crucial to prepare solutions fresh, protect them from light, and work under an inert atmosphere (e.g., nitrogen or argon) if possible. Additionally, maintaining a slightly acidic pH can help to stabilize the compound[3]. The addition of a small amount of a chelating agent like citric acid can also help to stabilize hydroquinone solutions[4].

Q4: What are the best organic solvents for dissolving this compound?

This compound is known to be soluble in organic solvents such as ethanol and acetone[5]. For a close structural analog, 2,5-Di-tert-butylhydroquinone, detailed solubility data is available and can serve as a useful guide.

Solubility Data for 2,5-Di-tert-butylhydroquinone (A Structural Analog)

The following table provides solubility data for 2,5-Di-tert-butylhydroquinone in various solvents at different temperatures. This information can be used as a starting point for selecting a suitable solvent for this compound.

SolventTemperature (°C)Mole Fraction Solubility (x10³)
Acetone5.815.6
15.025.4
25.042.1
35.066.8
45.0104.2
Ethyl Acetate5.812.3
15.018.9
25.029.5
35.044.7
45.065.8
Methanol5.85.2
15.08.1
25.012.8
35.019.5
45.029.1
Ethanol5.84.1
15.06.5
25.010.3
35.015.9
45.024.1

Data adapted from Zhang Y, et al. (2014)[6].

Troubleshooting Guide: Improving Solubility for Experiments

If you are encountering solubility issues, consider the following troubleshooting steps and advanced techniques.

Initial Troubleshooting Workflow

A Start: Compound is insoluble B Is an organic solvent permissible in your experiment? A->B C Yes B->C D No B->D E Select a compatible organic solvent (e.g., DMSO, Ethanol) C->E L Consider advanced techniques (Co-solvency, Cyclodextrins, Solid Dispersion) D->L F Prepare a concentrated stock solution E->F G Add dropwise to aqueous buffer while vortexing F->G H Does the compound stay in solution? G->H I Yes H->I J No H->J K Proceed with experiment I->K J->L

Caption: Initial troubleshooting workflow for solubility issues.

Advanced Solubility Enhancement Techniques

Co-solvency

This technique involves using a mixture of solvents to increase the solubility of a compound. For aqueous applications, a water-miscible organic solvent is used as a co-solvent.

Protocol for Preparing a Solution using a Co-solvent:

  • Select a Co-solvent: Choose a water-miscible organic solvent in which your compound is highly soluble, such as Dimethyl Sulfoxide (DMSO) or ethanol. Ensure the chosen co-solvent is compatible with your experimental system.

  • Prepare a Concentrated Stock Solution: Dissolve the this compound in the chosen co-solvent to create a concentrated stock solution (e.g., 10-100 mM). Gentle warming or sonication may aid dissolution.

  • Dilute into Aqueous Medium: Add the concentrated stock solution dropwise to your pre-warmed aqueous experimental buffer while vigorously vortexing or stirring. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Final Co-solvent Concentration: Aim for the lowest possible final concentration of the co-solvent in your experimental medium to minimize potential off-target effects. A final concentration of 0.1-1% (v/v) is often a good starting point.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like our target compound, forming an inclusion complex that is more water-soluble.

cluster_0 Hydrophobic Compound cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex A This compound C Hydrophobic Cavity B Hydrophilic Exterior D Compound encapsulated in Cyclodextrin

Caption: Formation of a water-soluble inclusion complex with cyclodextrin.

Protocol for Cyclodextrin-Mediated Solubilization:

  • Choose a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD often provides better solubility and lower toxicity.

  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer. The concentration will depend on the specific cyclodextrin and the desired final concentration of your compound.

  • Add the Compound: Add the powdered this compound to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture at room temperature or with gentle heating for several hours to overnight to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate will contain the solubilized compound-cyclodextrin complex.

Solid Dispersion

A solid dispersion involves dispersing the hydrophobic compound in a hydrophilic polymer matrix at a solid state. When this solid dispersion is introduced to an aqueous medium, the polymer dissolves and releases the compound in a finely dispersed, more readily soluble form.

Protocol for Preparing a Solid Dispersion (Solvent Evaporation Method):

  • Select a Hydrophilic Polymer: Common choices include polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs).

  • Co-dissolve: Dissolve both the this compound and the chosen polymer in a suitable organic solvent (e.g., ethanol, methanol, or a mixture).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Collection and Use: Scrape the solid dispersion from the flask. This powdered material can then be directly dissolved in your aqueous experimental medium.

References

Technical Support Center: Crystallization Purification of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization of this sterically hindered phenol. Our goal is to equip you with the expertise to overcome common challenges and achieve high-purity crystalline product.

I. Process Overview: The Crystallization Workflow

The purification of this compound, a compound valued for its antioxidant properties, relies on a well-controlled crystallization process to remove impurities generated during its synthesis. The synthesis typically involves the alkylation of hydroquinone, which can lead to by-products that must be removed to meet high-purity requirements, often exceeding 95-99%.

The general workflow involves dissolving the crude material in a suitable solvent system at an elevated temperature to create a supersaturated solution, followed by controlled cooling to induce crystallization. The choice of solvent is critical and is dictated by the solubility profile of the target compound versus its impurities.

Crystallization_Workflow cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying A Crude Product B Select Solvent System A->B Input C Heat to Dissolve B->C Heat D Controlled Cooling C->D Cool E Crystal Nucleation & Growth D->E Induce F Filtration E->F Isolate G Wash with Cold Solvent F->G Wash H Dry Crystals G->H Dry I Pure Crystalline Product H->I Output

Technical Support Center: Optimizing 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone Concentration for Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the concentration of this potent antioxidant in your experiments.

Section 1: Understanding the Compound: this compound

This compound, also known as DTBHQ, is a synthetic antioxidant widely used to prevent oxidative degradation in various materials, including polymers and cosmetics.[1][2][3] Its chemical structure, featuring a hydroquinone core with bulky tetramethylbutyl groups, gives it unique properties.[4][5] These bulky groups provide steric hindrance, which enhances its stability and effectiveness as an antioxidant.[5]

The primary antioxidant mechanism of this compound lies in its ability to donate hydrogen atoms to neutralize free radicals, thereby preventing cellular damage.[4][5] It is a white to off-white powder, insoluble in water but soluble in organic solvents like ethanol and acetone.[4]

Section 2: Experimental Design & Optimization: A Q&A Approach

This section directly addresses common questions and issues encountered when determining the optimal concentration of this compound for antioxidant efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for this compound in antioxidant assays?

A1: There is no single "one-size-fits-all" starting concentration. The optimal concentration is highly dependent on the specific assay system and the expected level of oxidative stress. A good starting point for in vitro chemical assays like DPPH or ABTS is to test a broad concentration range, for instance, from 1 µM to 1 mM. For cell-based assays, it is advisable to begin with a lower concentration range, such as 0.1 µM to 100 µM, to avoid potential cytotoxicity.

Q2: How do I dissolve this compound for my experiments?

A2: Given its insolubility in water, a stock solution should be prepared in an appropriate organic solvent.[4] Ethanol or acetone are common choices.[4] For cell-based assays, Dimethyl Sulfoxide (DMSO) is frequently used. It is crucial to ensure the final concentration of the solvent in your assay does not exceed a level that could cause cellular toxicity or interfere with the assay chemistry (typically <0.1% for DMSO in cell culture). Always include a solvent control in your experimental design.

Q3: My results are not consistent across different antioxidant assays. Why is this happening?

A3: It is not uncommon to observe different antioxidant capacities for the same compound across various assays.[6] This is because different assays measure different aspects of antioxidant activity. For instance, DPPH and ABTS assays are based on the ability of an antioxidant to scavenge a stable radical, while cellular antioxidant activity (CAA) assays measure the ability of a compound to protect cells from oxidative damage.[7][8] It is crucial to understand the mechanism of each assay and to use a panel of assays to get a comprehensive profile of the antioxidant activity.[9]

Q4: I am observing a pro-oxidant effect at higher concentrations. Is this expected?

A4: Yes, this is a known phenomenon for some antioxidant compounds, including hydroquinones.[10][11] At high concentrations, or in the presence of transition metals like copper and iron, some antioxidants can switch from being protective to promoting oxidative damage.[10][12] This is why a careful dose-response analysis is critical. If you observe a bell-shaped dose-response curve, where the antioxidant effect decreases at higher concentrations, it is indicative of a pro-oxidant effect.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low or no antioxidant activity detected 1. Concentration is too low: The concentration of the compound may not be sufficient to exert a measurable effect. 2. Poor solubility: The compound may have precipitated out of the solution. 3. Assay interference: The compound may be interacting with assay components.1. Increase the concentration range: Test a wider and higher range of concentrations. 2. Check for precipitation: Visually inspect your solutions. If precipitation is observed, try a different solvent or a lower concentration. 3. Run appropriate controls: Include controls to check for any interference of the compound with the assay's detection system.
High variability between replicates 1. Inconsistent pipetting: Inaccurate or inconsistent pipetting can lead to significant errors. 2. Uneven reaction times: In kinetic assays, slight differences in the timing of reagent addition can cause variability. 3. Temperature fluctuations: Temperature can affect reaction rates.1. Use calibrated pipettes: Ensure your pipettes are properly calibrated and use consistent technique. 2. Use a multi-channel pipette: For plate-based assays, use a multi-channel pipette to add reagents to multiple wells simultaneously. 3. Maintain a constant temperature: Use a water bath or incubator to control the temperature throughout the experiment.
Unexpected color changes or precipitation in the assay 1. Reaction with assay reagents: The compound may be reacting directly with the assay's colorimetric or fluorometric probe. 2. pH changes: The addition of the compound or its solvent may be altering the pH of the reaction mixture.1. Run a compound-only control: Incubate the compound with the assay probe in the absence of the radical initiator to check for direct reactions. 2. Check the pH: Measure the pH of your final reaction mixture to ensure it is within the optimal range for the assay.

Section 3: Key Experimental Protocols & Workflows

To effectively optimize the concentration of this compound, a systematic approach involving both in vitro chemical assays and cell-based assays is recommended.

Workflow for Optimizing Antioxidant Concentration

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Final Optimization A Prepare Stock Solution (e.g., in Ethanol or DMSO) B Perform DPPH Assay (Broad Concentration Range: 1µM - 1mM) A->B C Perform ABTS Assay (Broad Concentration Range: 1µM - 1mM) A->C D Analyze Dose-Response Curves (Determine IC50 values) B->D C->D E Determine Cytotoxicity (e.g., MTT or LDH assay) D->E Refine Concentration Range F Perform Cellular Antioxidant Assay (CAA) (Non-toxic Concentration Range) E->F G Analyze Cellular Efficacy (Determine EC50 values) F->G H Compare In Vitro and Cellular Data G->H I Select Optimal Concentration Range for further studies H->I

Caption: A stepwise workflow for determining the optimal antioxidant concentration.

Detailed Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for screening antioxidant activity.[8][13]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM DPPH solution in methanol or ethanol. This solution should be freshly prepared and kept in the dark.

  • Prepare a series of dilutions of your this compound stock solution in the same solvent.

  • In a 96-well plate, add 100 µL of each dilution of your compound to separate wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • For the control, add 100 µL of the solvent instead of the compound solution to a well with 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Detailed Protocol: Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing more biologically relevant data.[7][14][15][16]

Materials:

  • Adherent cells (e.g., HepG2)

  • 96-well black, clear-bottom tissue culture plates

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) - as a free radical initiator

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and culture until they reach confluence.

  • Wash the cells with PBS.

  • Pre-incubate the cells with various non-toxic concentrations of this compound and DCFH-DA in cell culture medium for 1 hour at 37°C.

  • Wash the cells again with PBS to remove the extracellular compound and probe.

  • Add the AAPH solution to induce oxidative stress.

  • Immediately measure the fluorescence at an excitation of 485 nm and an emission of 535 nm every 5 minutes for 1 hour using a microplate reader.

  • Calculate the area under the curve (AUC) for both control and treated wells.

  • Determine the percentage of inhibition of cellular oxidation.

Data Presentation: Example IC50/EC50 Values

The following table provides a hypothetical example of how to present the half-maximal inhibitory concentration (IC50) from in vitro assays and the half-maximal effective concentration (EC50) from cell-based assays.

Assay IC50 / EC50 (µM) Standard Deviation
DPPH Assay15.2± 1.8
ABTS Assay12.8± 1.5
Cellular Antioxidant Assay5.6± 0.9

Section 4: Advanced Considerations

The Pro-oxidant/Antioxidant Balance

G cluster_0 Low to Moderate Concentration cluster_1 High Concentration / + Metals Hydroquinone Hydroquinone Free Radical Free Radical Hydroquinone->Free Radical Donates H+ Neutralized Radical Neutralized Radical Free Radical->Neutralized Radical Antioxidant Effect Antioxidant Effect Neutralized Radical->Antioxidant Effect Hydroquinone_High Hydroquinone Reactive Oxygen Species Reactive Oxygen Species Hydroquinone_High->Reactive Oxygen Species Auto-oxidation Pro-oxidant Effect Pro-oxidant Effect Reactive Oxygen Species->Pro-oxidant Effect

Caption: The dual role of hydroquinones as antioxidants and pro-oxidants.

It is imperative for researchers to be aware of the potential for hydroquinone-based antioxidants to exhibit pro-oxidant activity.[10][11] This is particularly relevant in biological systems where transition metal ions are present. The auto-oxidation of hydroquinones can lead to the generation of reactive oxygen species (ROS), counteracting their beneficial antioxidant effects.[10] Therefore, the interpretation of results should always consider the experimental conditions and the concentration of the compound used.

References

Technical Support Center: Synthesis of High-Purity 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of high-purity 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important antioxidant. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this compound.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is a derivative of hydroquinone with two bulky 1,1,3,3-tetramethylbutyl groups attached at the 2 and 5 positions of the benzene ring. The primary synthetic route is the Friedel-Crafts alkylation of hydroquinone.[1][2][3]

Problem 1: Low Yield of the Desired Product

Symptoms: After the reaction and workup, the isolated yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Causality: The Friedel-Crafts alkylation requires sufficient time and temperature to proceed to completion. Inadequate reaction parameters can lead to a mixture of starting material, mono-alkylated, and di-alkylated products.

    • Solution:

      • Reaction Time: Ensure the reaction is stirred for the recommended duration. For instance, some protocols suggest reaction times of 1.5 to 20 hours depending on the specific reagents and catalysts used.[4][5]

      • Temperature Control: Maintain the optimal reaction temperature. A typical range for the alkylation of hydroquinone with tert-butanol using an acid catalyst is between 70-105°C.[4] For reactions with methyl tert-butyl ether (MTBE), a temperature of around 90°C is recommended.[5]

      • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting hydroquinone.

  • Suboptimal Molar Ratios of Reactants:

    • Causality: The stoichiometry of the reactants is critical. An excess or deficit of the alkylating agent can lead to the formation of undesired by-products or an incomplete reaction.

    • Solution: Carefully control the molar ratio of hydroquinone to the alkylating agent. For example, when using MTBE, an optimal molar ratio of hydroquinone to MTBE has been reported as 2.1:1.[5]

  • Catalyst Inactivity or Inappropriate Amount:

    • Causality: Acid catalysts like phosphoric acid or sulfuric acid are crucial for promoting the alkylation.[4] The catalyst can become deactivated by impurities or used in insufficient quantities.

    • Solution:

      • Catalyst Quality: Use a fresh, high-purity acid catalyst.

      • Catalyst Loading: Ensure the correct catalytic amount is used. For instance, a molar ratio of hydroquinone to catalyst of 1:0.1 has been suggested in some protocols.[5]

Problem 2: Presence of Significant Impurities in the Crude Product

Symptoms: Analytical tests (e.g., HPLC, NMR) of the crude product show the presence of significant amounts of by-products such as the mono-alkylated intermediate (tert-butylhydroquinone, TBHQ) and unreacted hydroquinone.[6]

Potential Causes & Solutions:

  • Formation of Mono-substituted By-product:

    • Causality: The primary by-product is often the mono-alkylated tert-butylhydroquinone (TBHQ).[6][7] This occurs when the reaction is stopped prematurely or when the reaction conditions do not favor di-substitution.

    • Solution:

      • Reaction Conditions: As mentioned above, optimizing reaction time and temperature is crucial.

      • Purification Strategy: A multi-step purification process is often necessary. A common approach involves washing the crude product with water to remove unreacted hydroquinone, followed by recrystallization to separate the desired di-substituted product from the mono-substituted impurity.[6]

  • Oxidation of Hydroquinone Species:

    • Causality: Hydroquinone and its derivatives are susceptible to oxidation, especially at elevated temperatures and in the presence of air, which can lead to the formation of colored impurities (quinones).[8]

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Decoloring Treatment: If the product is colored, a decoloring step can be implemented. This may involve treatment with activated carbon or a reducing agent like zinc powder in the presence of an acid.[7]

Problem 3: Difficulty in Product Purification and Isolation

Symptoms: The crude product is difficult to crystallize, or the recrystallization process results in a low recovery of the high-purity product.

Potential Causes & Solutions:

  • Inappropriate Recrystallization Solvent System:

    • Causality: The choice of solvent is critical for effective purification by recrystallization. The desired product should be highly soluble in the solvent at high temperatures and poorly soluble at low temperatures, while the impurities should have different solubility profiles.

    • Solution:

      • Solvent Screening: Several solvents and solvent mixtures have been reported for the recrystallization of similar compounds. Acetone has been noted for its significant temperature-dependent solubility of 2,5-di-tert-butylhydroquinone (a related compound), making it suitable for cooling crystallization.[7] Mixtures of a good solvent (like methanol or ethanol) and a poor solvent (like n-heptane or petroleum ether) can also be effective.[9]

      • Evaporative Crystallization: For some solvent systems where solubility does not change drastically with temperature, evaporative crystallization can be employed.[7]

  • Presence of Oily Impurities:

    • Causality: The presence of oligomeric or polymeric by-products can hinder crystallization, leading to an oily or gummy product.

    • Solution:

      • Pre-purification: Consider a column chromatography step to remove highly non-polar or polar impurities before attempting recrystallization.

      • Trituration: Washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble can help in removing oily residues.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of a Friedel-Crafts alkylation reaction.[1][2][3] The mechanism involves the following key steps:

  • Carbocation Formation: The alkylating agent (e.g., 1,1,3,3-tetramethylbutyl chloride or an alcohol precursor in the presence of a strong acid) generates a bulky tertiary carbocation.

  • Electrophilic Aromatic Substitution: The electron-rich hydroquinone ring acts as a nucleophile and attacks the carbocation. The hydroxyl groups of hydroquinone are activating and ortho-, para-directing.

  • Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the ring, yielding the alkylated hydroquinone.

  • Second Alkylation: The process repeats to introduce the second bulky alkyl group at the other activated position (position 5).

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity and identity of the this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the product and detecting any impurities.[10] A reversed-phase column with a suitable mobile phase (e.g., methanol/water or acetonitrile/water) and UV detection is commonly used.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. The melting point of a related compound, 2,5-di-tert-butylhydroquinone, is around 212-215 °C.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Corrosive Reagents: Strong acids like sulfuric acid and phosphoric acid are often used as catalysts and are highly corrosive.[4][12] Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Flammable Solvents: Organic solvents such as toluene, acetone, and alcohols are flammable.[4][7] Avoid open flames and use a well-ventilated area.

  • Irritating Compound: The product, this compound, and its intermediates can be irritating to the eyes, respiratory system, and skin.[13] Avoid inhalation of dust and direct contact with the skin.

Q4: Can you provide a general experimental protocol for the synthesis?

A4: While specific conditions may vary, a general protocol based on the Friedel-Crafts alkylation of hydroquinone is as follows. This should be adapted and optimized for your specific laboratory setup and scale.

Experimental Protocol: Friedel-Crafts Alkylation of Hydroquinone

Materials:

  • Hydroquinone

  • Alkylating agent (e.g., 1,1,3,3-tetramethylbutyl chloride or 2,5-dichloro-2,5-dimethylhexane as a precursor)

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride) or a strong Brønsted acid (e.g., phosphoric acid)[4]

  • Anhydrous solvent (e.g., toluene)[4]

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Recrystallization solvent (e.g., ethanol/water mixture)[7]

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Charge the flask with hydroquinone and the anhydrous solvent.

  • Slowly add the acid catalyst while stirring.

  • Add the alkylating agent dropwise to the reaction mixture at the desired temperature.

  • Heat the reaction mixture to the optimal temperature (e.g., 80-100°C) and maintain for the required reaction time, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding it to a beaker of ice water.

  • Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system.

III. Visualizations

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve common issues during the synthesis.

TroubleshootingWorkflow start Start Synthesis issue Problem Encountered start->issue low_yield Low Yield issue->low_yield e.g. impurities High Impurity Levels issue->impurities e.g. purification_diff Purification Difficulty issue->purification_diff e.g. incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn byproducts By-product Formation? impurities->byproducts wrong_solvent Wrong Solvent? purification_diff->wrong_solvent wrong_ratio Incorrect Stoichiometry? incomplete_rxn->wrong_ratio No optimize_cond Optimize Time/Temp incomplete_rxn->optimize_cond Yes catalyst_issue Catalyst Problem? wrong_ratio->catalyst_issue No adjust_ratio Adjust Molar Ratios wrong_ratio->adjust_ratio Yes check_catalyst Check Catalyst Quality/Amount catalyst_issue->check_catalyst Yes end High-Purity Product catalyst_issue->end No optimize_cond->end adjust_ratio->end check_catalyst->end oxidation Oxidation Occurred? byproducts->oxidation No optimize_purification Optimize Purification byproducts->optimize_purification Yes inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere Yes oxidation->end No optimize_purification->end inert_atmosphere->end oily_product Oily Impurities? wrong_solvent->oily_product No solvent_screen Screen Solvents wrong_solvent->solvent_screen Yes pre_purify Pre-purify (e.g., Column) oily_product->pre_purify Yes oily_product->end No solvent_screen->end pre_purify->end

Caption: A flowchart for troubleshooting common synthesis issues.

General Synthesis and Purification Workflow

This diagram outlines the key stages from starting materials to the final high-purity product.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage reactants Hydroquinone + Alkylating Agent reaction Friedel-Crafts Alkylation (Acid Catalyst) reactants->reaction quench Quenching (Ice Water) reaction->quench extraction Solvent Extraction quench->extraction drying Drying Organic Layer extraction->drying crude Crude Product drying->crude recrystallization Recrystallization crude->recrystallization pure High-Purity Product recrystallization->pure

Caption: The general workflow for synthesis and purification.

IV. References

  • Zhang, Y., Liu, J. J., Zhang, L., & Wang, X. Z. (n.d.). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. White Rose Research Online. Retrieved from --INVALID-LINK--

  • Synthesis of 2,5-di-(tert-butyl) hydroquinone by methyl tert-butyl ether. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • BenchChem. (2025, December). A Comparative Analysis of Synthesis Methods for 2,5-Di-tert-butylhydroquinone (DTBHQ). BenchChem. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Guidechem. Retrieved from --INVALID-LINK--

  • Ye, L., Liu, J., Zhang, C., Xie, Y., & Tu, S. (2015). A Novel and Efficient Method for Purification of Tert-Butylhydroquinone. Separation Science and Technology, 50(14), 2197-2201. Retrieved from --INVALID-LINK--

  • Jasperse, J. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from --INVALID-LINK--

  • CN104072340A - Recrystallization purification method of 2,5-di-tert-butylhydroquinone. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Friedel Crafts. (n.d.). Scribd. Retrieved from --INVALID-LINK--

  • Józsa, D. (2022). STUDY OF 2,5-DI-TERT-BUTYL-1,4-BENZOQUINONE IN DIFFERENT SOLVENT MIXTURES: PHOTOCHEMICAL AND REDOX PROPERTIES. Retrieved from --INVALID-LINK--

  • Technical Insights: this compound for Your Synthesis. (n.d.). Papaws. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). CymitQuimica. Retrieved from --INVALID-LINK--

  • Sharma, G., & Kumar, A. (2024). Friedel-Crafts reactions for biomolecular chemistry. Organic & Biomolecular Chemistry, 22(20), 4043-4071. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Smolecule. Retrieved from --INVALID-LINK--

  • IDENTIFICATION AND DETERMINATION OF HYDROQUINONE IN COSMETIC PRODUCTS BY TLC AND HPLC. (n.d.). Retrieved from --INVALID-LINK--

  • Al-Saleh, G. S., El-Dien, M. W., El-Awady, M., & El-Tarras, M. F. (2022). Highly Sensitive and Ecologically Sustainable Reversed-Phase HPTLC Method for the Determination of Hydroquinone in Commercial Whitening Creams. Cosmetics, 9(5), 93. Retrieved from --INVALID-LINK--

  • CN1762944A - 2-tertiary-butyl hydroquinone preparation method. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • 2,5-Di-tert-butylhydroquinone synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Tokyo Chemical Industry. Retrieved from --INVALID-LINK--

  • This compound | 903-19-5. (n.d.). TCI Chemicals. Retrieved from --INVALID-LINK--

  • Utah State University. (2019). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. Retrieved from --INVALID-LINK--

  • High-Purity this compound Manufacturer | Supplier &. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--

  • Scheme 5. Friedel-Crafts alkylation approach for (^)-brasiliquinone B. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Goti, G., Melchiorre, P., & Companyó, X. (2023). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. The Journal of Organic Chemistry, 88(24), 17769-17773. Retrieved from --INVALID-LINK--

  • Validated method for the determination of hydroquinone in human urine by high-performance liquid chromatography–coulometric-array detection. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Rahmayuni, R., & Aboul-Enein, H. Y. (2018). Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. Journal of Applied Pharmaceutical Science, 8(9), 87-92. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis of 2,5-Dihydroxy-1,4-benzoquinone from Hydroquinone: Application Notes and Protocols. BenchChem. Retrieved from --INVALID-LINK--

  • US3448145A - Process for the production of 2,5-dihydroxyterephthalic acid. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • 1,4-Benzenediol, 2,5-bis(1,1-dimethylethyl)-. (n.d.). NIST WebBook. Retrieved from --INVALID-LINK--

References

Technical Support Center: Overcoming Interference from 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (BHQ)

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated resource for addressing a persistent and often underestimated challenge in the modern laboratory: analytical interference caused by 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, a common antioxidant additive in polymer-based lab consumables. This guide is designed for researchers, scientists, and drug development professionals who require the highest level of accuracy and reliability in their experimental data.

Introduction: The "Invisible" Contaminant

This compound (BHQ) is a highly effective antioxidant used to protect polymers like polypropylene and polyethylene from degradation during manufacturing and storage.[1] Unfortunately, these same properties make it a problematic leachable that can migrate from common laboratory consumables—such as microcentrifuge tubes, pipette tips, and microplates—into your samples.[2] This contamination is a significant source of experimental error, capable of compromising a wide range of analytical assays.[3] This guide provides in-depth troubleshooting strategies and validated protocols to help you identify, mitigate, and overcome BHQ interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BHQ) and where does it come from?

A1: BHQ is a synthetic phenolic antioxidant. Its primary role in laboratory consumables is to prevent the polymer from degrading due to oxidation. It is a common additive in plastics like polypropylene, which are used to manufacture a vast array of lab products.[1] The molecule can leach from the plastic into sample solutions, particularly when exposed to certain organic solvents, elevated temperatures, or prolonged storage times.[2]

Q2: How does BHQ interfere with my assays?

A2: BHQ interferes through several mechanisms, primarily related to its potent antioxidant and redox-active nature:

  • Enzymatic Assays: In assays using enzymes like Horseradish Peroxidase (HRP), BHQ can act as a reducing substrate, competing with the intended chromogenic or chemiluminescent substrate.[4][5] This leads to signal reduction or complete quenching.

  • Cell-Based Assays: As a bioactive molecule, BHQ can exert direct effects on cell health and metabolism, potentially leading to false cytotoxicity or altered cellular responses.[6][7]

  • Mass Spectrometry (LC-MS/MS): BHQ can co-elute with analytes of interest and cause ion suppression in the mass spectrometer source.[8][9] This occurs when BHQ, often present at high concentrations, outcompetes the analyte for ionization, leading to a decreased signal for the target molecule.[10]

Q3: Which assays are most susceptible to BHQ interference?

A3: A wide range of assays can be affected. The table below summarizes the most common examples.

Assay TypePrimary Interference MechanismResulting Effect on Data
ELISA (HRP-based) Scavenging of reactive oxygen species, competing with HRP substrate (e.g., TMB).[5]Falsely low or no signal.
Cell Proliferation/Cytotoxicity Direct antioxidant or pro-oxidant effects on cells.[6]Inaccurate assessment of cell viability.
LC-MS/MS Co-elution and competition for ionization (ion suppression).[8][11]Reduced sensitivity, inaccurate quantification.
Fluorescence/Luminescence Quenching of fluorescent probes or luminescent reactions.Signal reduction, high background.
PCR While less common, high concentrations of leachables can inhibit polymerase activity.[1]Reduced amplification efficiency.
Q4: How can I confirm that BHQ is the source of my assay interference?

A4: The most definitive method is to use analytical techniques like LC-MS/MS or GC-MS to analyze a "mock" sample preparation (e.g., incubating your assay buffer in the suspect consumable under experimental conditions).[1] A simpler diagnostic approach involves running a "consumable blank" control alongside your experiment. If the blank (containing only buffer and reagents exposed to the plasticware) shows suppressed signal or other interference, a leachable like BHQ is a likely culprit.

Visualizing the Problem: From Plastic to Assay Failure

The following diagram illustrates the pathway by which BHQ leaches from laboratory plastics and causes downstream analytical interference.

BHQ_Leaching_Pathway cluster_source Source of Contamination cluster_process Experimental Process cluster_result Assay Interference Plastic Polypropylene Consumable (e.g., Microtube, Pipette Tip) Sample Sample/Buffer Added Plastic->Sample Contact BHQ BHQ Additive (Embedded in Polymer Matrix) Incubation Incubation / Agitation (Time, Temp, Solvent) Assay Analytical Assay (ELISA, LC-MS, etc.) BHQ->Assay BHQ contaminates sample Sample->Incubation Processing Incubation->Assay Leaching Occurs Failure Data Corruption (Signal Loss, Ion Suppression) Assay->Failure

Figure 1. Workflow illustrating how BHQ migrates from plastic consumables into a sample, leading to assay failure.

Troubleshooting Guide: Diagnosis and Mitigation Strategies

This section provides a systematic approach to troubleshooting and resolving BHQ-related interference based on the analytical platform.

Strategy 1: Prevention - Selecting the Right Consumables

The most effective strategy is to prevent the contamination from occurring in the first place.

  • Recommendation: Whenever possible, use consumables certified as "low-leachable" or "additive-free."[3] Manufacturers like Eppendorf and others provide product lines designed for sensitive applications that minimize the use of additives like slip agents, plasticizers, and antioxidants.[2]

  • Validation: Before adopting a new consumable for a critical assay, perform a leaching study. Incubate the assay buffer in the consumable under the most aggressive conditions of your protocol (e.g., highest temperature, longest time, highest organic solvent concentration) and analyze the supernatant for interference in a control assay.

Strategy 2: Mitigation via Sample Preparation - Removing the Interference

If prevention is not possible, the next best approach is to remove the BHQ from the sample prior to analysis. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.

  • Principle: BHQ is a nonpolar, lipophilic molecule. A reversed-phase (e.g., C18) SPE protocol can be used to retain BHQ while allowing more polar analytes to pass through, or conversely, to bind the analyte of interest while washing away BHQ with an appropriate solvent.[12]

Detailed Protocol: SPE Cleanup for BHQ Removal

This protocol is designed to retain nonpolar interferences like BHQ while allowing polar to moderately polar analytes to be collected in the flow-through.

  • Select SPE Cartridge: Choose a reversed-phase sorbent (e.g., C18, or a hydrophilic-lipophilic balanced polymer like Oasis HLB).[13]

  • Conditioning: Condition the cartridge by passing 1-2 mL of methanol or acetonitrile through it. This solvates the stationary phase.

  • Equilibration: Equilibrate the cartridge by passing 1-2 mL of your sample buffer or water. Do not let the sorbent go dry.

  • Sample Loading: Load your sample onto the cartridge. Collect the eluate (flow-through), as this fraction should contain your analyte(s) of interest, now cleaned of the strongly retained BHQ.[12]

  • Analyte Elution (Alternative): If your analyte is nonpolar and is retained along with BHQ, a differential elution is required. After loading, use a wash solvent that is strong enough to remove BHQ but weak enough to leave your analyte bound (e.g., a low percentage of organic solvent in water). Then, elute your analyte with a stronger solvent (e.g., high percentage of methanol or acetonitrile). This requires more intensive method development.[14][15]

Strategy 3: Mitigation via Analytical Method Optimization - Separating the Interference

For LC-MS/MS applications, chromatographic separation is key to resolving BHQ from the analyte of interest.[16][17]

  • Principle: Ion suppression occurs when two compounds co-elute and compete for ionization.[8][9] By optimizing the HPLC/UHPLC method, you can change the retention time of BHQ so that it does not elute at the same time as your target analyte.

Recommendations for Chromatographic Optimization:
  • Increase Gradient Steepness: A faster gradient can sometimes improve separation between compounds with different polarities.[18]

  • Modify Mobile Phase:

    • Solvent Choice: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and change elution order.[17]

    • Additives: Small amounts of formic acid or trifluoroacetic acid can improve peak shape and alter retention times.[17][19]

  • Change Stationary Phase: If co-elution persists, switch to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Cyano phase) to exploit different separation mechanisms.[20]

  • Elevated Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, though the stability of the analyte must be considered.[20]

Troubleshooting Decision Workflow

Use the following decision tree to guide your troubleshooting process when you suspect interference from a leachable compound like BHQ.

Troubleshooting_Workflow Start Suspected Assay Interference (e.g., Low Signal, Poor Reproducibility) CheckBlank Run 'Consumable Blank' Control (Buffer incubated in suspect plasticware) Start->CheckBlank InterferencePresent Interference Confirmed in Blank? CheckBlank->InterferencePresent SourceID Identify Source: Test different lots/brands of consumables InterferencePresent->SourceID Yes NoInterference No Interference in Blank: Problem is likely matrix effect or reagent issue. Investigate other variables. InterferencePresent->NoInterference No ChangePlastic Solution: Switch to Certified Low-Leachable Consumables SourceID->ChangePlastic CleanupNeeded Is changing consumables not feasible or insufficient? ChangePlastic->CleanupNeeded ImplementSPE Implement Sample Cleanup (e.g., Solid-Phase Extraction) CleanupNeeded->ImplementSPE Yes Success Problem Solved: Proceed with Validated Method CleanupNeeded->Success No ValidateSPE Validate SPE Protocol: Does it remove interference & recover analyte? ImplementSPE->ValidateSPE OptimizeLC For LC-MS: Optimize Chromatography to separate analyte from interference ValidateSPE->OptimizeLC No, or for LC-MS ValidateSPE->Success Yes OptimizeLC->Success

Figure 2. A step-by-step workflow for diagnosing and resolving interference from laboratory consumables.

Regulatory Context and Best Practices

Ensuring the reliability of bioanalytical data is a regulatory requirement. Guidance from bodies like the U.S. Food and Drug Administration (FDA) emphasizes the importance of method validation, which includes demonstrating selectivity and the absence of matrix effects.[21][22][23] Interference from leachables like BHQ falls directly under this scrutiny. A failure to identify and mitigate such interference can compromise the validity of data submitted for regulatory approval.[24] Therefore, incorporating consumable screening and interference checks into your method development and validation plans is not just good science—it is a critical component of regulatory compliance.

References

Technical Support Center: Enhancing the Long-Term Stability of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the long-term stability of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (DTBHQ) formulations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability challenges encountered during experimental work. As a sterically hindered phenol, DTBHQ offers unique advantages as an antioxidant, but its formulation requires a nuanced understanding of its chemical behavior to ensure potency and safety over time.[1][2] This resource provides in-depth, field-proven insights and actionable protocols to help you develop robust and stable DTBHQ formulations.

Frequently Asked Questions (FAQs)

Q1: My DTBHQ formulation is showing a yellow to brownish discoloration over time. What is the likely cause?

A1: Discoloration in DTBHQ formulations is almost always a sign of oxidation.[3] The hydroquinone moiety in the DTBHQ molecule is susceptible to oxidation, which converts it into the corresponding quinone, a colored species. This process is accelerated by exposure to oxygen (air), light, high temperatures, and the presence of metal ions.[2] The bulky 1,1,3,3-tetramethylbutyl groups on the DTBHQ molecule provide significant steric hindrance, which inherently enhances its stability compared to unsubstituted hydroquinone.[1] However, this does not make it immune to oxidation, especially under suboptimal formulation and storage conditions.

Q2: What is the optimal pH range for a stable DTBHQ formulation?

A2: While there is no universally "perfect" pH for all DTBHQ formulations, as it can depend on the vehicle and other excipients, a general guideline for hydroquinone-based formulations is to maintain an acidic pH. However, some studies have shown that with the right combination of antioxidants, stable formulations can be achieved at a more neutral pH, in the range of 5.5 to 7.5.[2][4] It is crucial to conduct pH stability studies for your specific formulation to determine the optimal range.

Q3: Can I use standard antioxidants to stabilize my DTBHQ formulation?

A3: Yes, the use of co-antioxidants is a highly effective strategy. DTBHQ itself is a potent antioxidant, but it can be synergistically stabilized by other antioxidants that can regenerate it from its oxidized state or scavenge different types of reactive species. Water-soluble antioxidants like sodium metabisulfite or ascorbic acid and its derivatives (e.g., magnesium ascorbyl phosphate) are excellent choices, particularly in emulsion systems where they can protect the aqueous phase.[4] Oil-soluble antioxidants such as Butylated Hydroxytoluene (BHT) can also be effective partners in lipid-based formulations.

Q4: Are there any specific excipients I should avoid when formulating with DTBHQ?

A4: Care should be taken with excipients that can introduce pro-oxidant factors. These include:

  • Metal Ions: Avoid raw materials with high levels of trace metals like iron and copper, as they can catalyze oxidation.

  • Oxidizing Agents: Ingredients that have inherent oxidizing properties should be avoided.

  • Certain Polymers: While many polymers are inert, some may contain residual catalysts or impurities that can promote degradation. A compatibility study with your chosen polymers is always recommended. A study on hydroquinone showed potential interactions with imidazolidinyl urea upon heating, so it is wise to test the compatibility of DTBHQ with such excipients.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical, step-by-step approach to resolving them.

Issue 1: Rapid Discoloration Despite the Use of an Antioxidant
Potential Cause Troubleshooting Steps
Insufficient Antioxidant Concentration The concentration of your co-antioxidant may be too low to provide adequate protection over the desired shelf life. Increase the concentration of the antioxidant in a stepwise manner and monitor stability. Typical use levels for antioxidants like sodium metabisulfite are in the range of 0.05% to 0.5% w/w.[4]
Inappropriate Antioxidant Type The chosen antioxidant may not be suitable for your formulation type. For example, a water-soluble antioxidant will have limited efficacy in a purely oil-based system. Consider the solubility and partitioning of your antioxidant. A combination of water-soluble and oil-soluble antioxidants can be beneficial in emulsions.
Presence of Metal Ions Trace metal ions are potent catalysts for oxidation. Incorporate a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or its salts (e.g., Disodium EDTA) at a concentration of 0.05% to 0.2% w/w to sequester these ions.[5]
Oxygen Exposure Oxygen in the headspace of your packaging or dissolved in the formulation can lead to oxidation. During manufacturing, consider purging your formulation and packaging with an inert gas like nitrogen or argon.[6]
Issue 2: Phase Separation or Changes in Viscosity in an Emulsion Formulation
Potential Cause Troubleshooting Steps
Excipient Incompatibility DTBHQ, being a lipophilic molecule, might interact with certain emulsifiers or thickening agents, leading to instability. Conduct a systematic compatibility study of DTBHQ with each excipient in your formulation. Techniques like Differential Scanning Calorimetry (DSC) can be useful for detecting interactions.
pH Shift A change in the pH of the formulation over time can affect the stability of the emulsion. Re-evaluate your buffering system to ensure it has adequate capacity to maintain the pH within the optimal range throughout the product's shelf life.
Oxidative Degradation of Other Components The instability may not be directly due to DTBHQ but to the oxidation of other components in your formulation, such as oils or emulsifiers. Ensure your antioxidant system is robust enough to protect all susceptible ingredients.

Experimental Protocols

Protocol 1: Forced Degradation Study of a DTBHQ Formulation

This protocol is designed to intentionally degrade a DTBHQ formulation under various stress conditions to identify potential degradation products and assess the stability-indicating capability of your analytical method.

1. Sample Preparation:

  • Prepare your DTBHQ formulation.
  • Prepare a placebo formulation (without DTBHQ) to serve as a control.
  • Accurately weigh samples of the DTBHQ formulation into suitable, transparent containers for each stress condition.

2. Stress Conditions:

  • Acid Hydrolysis: Add 1N HCl to the sample and heat at 60°C for 24 hours.
  • Base Hydrolysis: Add 1N NaOH to the sample and heat at 60°C for 24 hours.
  • Oxidative Degradation: Add 3% H₂O₂ to the sample and keep at room temperature for 24 hours.
  • Thermal Degradation: Store the sample in an oven at 60°C for 7 days.
  • Photodegradation: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • After the specified stress period, neutralize the acid and base hydrolyzed samples.
  • Dilute all samples to an appropriate concentration with a suitable solvent.
  • Analyze the samples using a validated stability-indicating analytical method, such as RP-HPLC with UV detection.
  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Protocol 2: Development and Validation of a Stability-Indicating RP-HPLC Method for DTBHQ

A robust analytical method is crucial for accurately assessing the stability of your DTBHQ formulations.

1. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 280-290 nm (determine the λmax of DTBHQ in your mobile phase)
  • Injection Volume: 10 µL
  • Column Temperature: 30°C

2. Method Validation (as per ICH guidelines):

  • Specificity: Analyze stressed samples from the forced degradation study to demonstrate that the method can resolve DTBHQ from its degradation products and any excipient interference.
  • Linearity: Prepare a series of standard solutions of DTBHQ over a range of concentrations and plot a calibration curve. The correlation coefficient (r²) should be >0.999.
  • Accuracy: Determine the recovery of DTBHQ from spiked placebo samples at different concentration levels.
  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of DTBHQ that can be reliably detected and quantified.
  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, temperature) to assess the method's reliability during normal use.

Visualizations

Degradation Pathway of DTBHQ

DTBHQ This compound (DTBHQ) Quinone 2,5-Bis(1,1,3,3-tetramethylbutyl)-p-benzoquinone (Colored Degradant) DTBHQ->Quinone Oxidation (O₂, light, heat, metal ions) Polymer Further Degradation Products (Polymers) Quinone->Polymer Polymerization

Caption: Oxidative degradation pathway of DTBHQ.

Troubleshooting Workflow for Formulation Discoloration

start Discoloration Observed check_antioxidant Is a co-antioxidant present? start->check_antioxidant add_antioxidant Add appropriate antioxidant(s) (e.g., Na-metabisulfite, Ascorbic Acid) check_antioxidant->add_antioxidant No check_concentration Is the antioxidant concentration sufficient? check_antioxidant->check_concentration Yes stable Stable Formulation add_antioxidant->stable increase_concentration Increase antioxidant concentration check_concentration->increase_concentration No check_metals Are metal ions present? check_concentration->check_metals Yes increase_concentration->stable add_chelator Add a chelating agent (e.g., EDTA) check_metals->add_chelator Yes check_oxygen Is the formulation exposed to oxygen? check_metals->check_oxygen No add_chelator->stable inert_atmosphere Manufacture and package under inert atmosphere check_oxygen->inert_atmosphere Yes check_oxygen->stable No inert_atmosphere->stable

Caption: A logical workflow for troubleshooting discoloration in DTBHQ formulations.

References

Technical Support Center: Troubleshooting Poor Dispersion of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (TMHQ)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (TMHQ). This guide is designed for researchers, scientists, and drug development professionals who utilize this potent antioxidant and encounter challenges in achieving homogeneous dispersion within their experimental matrices. As a sterically hindered phenol, TMHQ offers exceptional stability, but its molecular structure also presents unique formulation hurdles.[1] This document provides in-depth, field-proven insights and validated protocols to diagnose and resolve these dispersion issues, ensuring the optimal performance of your formulations.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental properties of TMHQ and the chemical principles governing its behavior in different media.

Q1: What is this compound (TMHQ) and what are its key physicochemical properties?

A1: TMHQ is a high-performance antioxidant widely used to prevent oxidative degradation in materials like polymers, plastics, and cosmetic formulations.[1][2][3] Its defining feature is a hydroquinone core substituted with two bulky 1,1,3,3-tetramethylbutyl groups. These bulky groups provide steric hindrance, which enhances its stability and effectiveness as a free-radical scavenger.[1]

Table 1: Physicochemical Properties of TMHQ

PropertyValueSource(s)
CAS Number 903-19-5[2][4]
Molecular Formula C₂₂H₃₈O₂[1][4]
Molecular Weight ~334.54 g/mol [1][4]
Appearance White to light yellow crystalline powder[2][3][4]
Melting Point ~130 °C[5]
Water Solubility Very low (practically insoluble)[2][5]
Organic Solvent Solubility Soluble in ethanol, acetone, and other organic solvents[2][6]
Primary Function Antioxidant, Polymer Stabilizer[2][7]

Q2: From a chemical standpoint, why is TMHQ so difficult to disperse in many matrices?

A2: The dispersion challenge stems from its amphiphilic, yet predominantly hydrophobic, nature.

  • Hydrophobic Dominance: The two large, non-polar tetramethylbutyl groups make the molecule highly lipophilic (oil-loving) and hydrophobic (water-fearing). This is the primary reason for its extremely low solubility in water and other polar solvents.[6]

  • Polar Core: The hydroquinone ring with its two hydroxyl (-OH) groups provides a small, polar region. This dual characteristic means that in polar matrices (like water), the hydrophobic portions of the TMHQ molecules will tend to aggregate to minimize their contact with the polar environment, leading to clumping and poor dispersion. In non-polar matrices, while solubility is better, it is not infinite and can be slow to achieve without proper energy input (heat, mixing).

Section 2: General Troubleshooting Workflow

Before diving into specific protocols, it is crucial to approach the problem systematically. The following workflow provides a logical pathway for diagnosing and solving dispersion issues based on the nature of your matrix.

Troubleshooting_Workflow start Start: Poor TMHQ Dispersion Observed identify_matrix 1. Identify Matrix Type start->identify_matrix aqueous_matrix Aqueous / Polar Matrix (e.g., Hydrogels, Emulsions) identify_matrix->aqueous_matrix  Aqueous polymer_matrix Polymer Matrix (e.g., Polyolefins, Polyesters) identify_matrix->polymer_matrix  Polymer organic_matrix Organic / Non-Polar Matrix (e.g., Oils, Lubricants) identify_matrix->organic_matrix  Organic pre_dissolve 2a. Pre-dissolve TMHQ in a water-miscible co-solvent (e.g., Ethanol, Propylene Glycol) aqueous_matrix->pre_dissolve precipitates Does it precipitate upon addition to aqueous phase? pre_dissolve->precipitates use_surfactant 3a. Employ Surfactant System (Microemulsion/Nanoemulsion) precipitates->use_surfactant Yes end_point Homogeneous Dispersion Achieved precipitates->end_point No use_surfactant->end_point masterbatch 2b. Prepare a Concentrated Masterbatch in a Carrier Resin polymer_matrix->masterbatch check_compatibility Is TMHQ compatible with the polymer? masterbatch->check_compatibility high_shear 3b. Increase Melt Processing Temperature & Shear Rate high_shear->end_point check_compatibility->high_shear Yes solid_dispersion 4b. Consider Amorphous Solid Dispersion check_compatibility->solid_dispersion No solid_dispersion->end_point heat_agitate 2c. Increase Temperature & Mechanical Agitation organic_matrix->heat_agitate solubility_limit Is solubility limit exceeded? heat_agitate->solubility_limit solvent_screen 3c. Perform Solubility Screen to Find Optimal Solvent/Co-solvent solubility_limit->solvent_screen Yes solubility_limit->end_point No solvent_screen->end_point

Caption: A logical workflow for troubleshooting poor TMHQ dispersion.

Section 3: Troubleshooting Guides for Specific Matrix Types

A. Aqueous & Polar Systems (e.g., Cosmetic Emulsions, Hydrogels)

The primary challenge here is overcoming TMHQ's hydrophobicity. Direct addition will invariably lead to aggregation.

Q: My TMHQ is forming insoluble white clumps in my water-based formulation. What is the first corrective step?

A: The first and most critical step is to pre-dissolve the TMHQ in a suitable co-solvent before introducing it to the aqueous phase. Direct addition is not a viable strategy.

  • The 'Why' (Expertise): This technique, known as co-solvency, works by first dissolving the hydrophobic solute (TMHQ) in a water-miscible organic solvent where it has high solubility.[8][9] This breaks down the crystalline structure of the TMHQ powder to the molecular level. When this solution is then introduced to the water phase under controlled conditions, the TMHQ molecules are more readily dispersed.

  • Recommended Co-solvents: Ethanol, Propylene Glycol (PG), Isosorbide Dimethyl Ether (DMI), or short-chain polyethylene glycols (e.g., PEG-400).

Q: I pre-dissolved the TMHQ, but it immediately crashed out (precipitated) when I added it to my aqueous base. How do I prevent this?

A: This indicates that simple co-solvency is insufficient. The TMHQ molecules are still aggregating once the co-solvent is diluted. The solution is to create a thermodynamically stable system using surfactants to form a microemulsion or nanoemulsion.

  • The 'Why' (Expertise): Surfactants are amphiphilic molecules that can bridge the gap between oil and water.[10] Above a certain concentration (the Critical Micelle Concentration or CMC), they self-assemble into micelles, which are spherical structures with a hydrophobic core and a hydrophilic shell.[11][12] The pre-dissolved TMHQ is encapsulated within these hydrophobic cores, allowing it to be stably dispersed in the aqueous continuous phase.[10][13] Non-ionic surfactants like Polysorbates (Tween series) or Sorbitan esters (Span series) are often preferred in pharmaceutical and cosmetic applications due to their low toxicity and broad compatibility.[10][14]

This protocol provides a framework for creating a stable TMHQ dispersion.

  • Phase Preparation:

    • Oil Phase: Dissolve the required amount of TMHQ powder into a minimal amount of a suitable carrier oil (e.g., Oleic Acid, Caprylic/Capric Triglyceride) or a co-solvent like Propylene Glycol. Gently warm (40-50°C) and stir until fully dissolved.

    • Surfactant/Co-surfactant (S/CoS) Mixture: In a separate vessel, blend your primary surfactant (e.g., Polysorbate 80) and a co-surfactant (e.g., Propylene Glycol, Ethanol). The ratio of S/CoS is critical and often requires optimization (start with ratios from 1:1 to 4:1).

  • Combining Phases: Slowly add the Oil Phase containing the TMHQ to the S/CoS mixture. Stir continuously until a clear, homogenous solution is formed. This is your microemulsion pre-concentrate.

  • Titration: Place the pre-concentrate on a magnetic stirrer. Slowly titrate the aqueous phase (your formulation's water base) into the pre-concentrate drop by drop.

  • Observation & Validation: The mixture may initially appear cloudy and then turn clear and transparent as the microemulsion forms. Continue adding the aqueous phase until the desired final concentration is reached. A stable microemulsion will appear clear and will not phase-separate upon standing.

  • Characterization (Optional but Recommended): Use dynamic light scattering (DLS) to measure droplet size to confirm nano-scale dispersion.

Microemulsion_Workflow A 1. Dissolve TMHQ in Carrier Oil / Co-solvent (Oil Phase) C 3. Combine Oil Phase with S/CoS Mix (Pre-concentrate) A->C B 2. Blend Surfactant & Co-surfactant (S/CoS Mix) B->C D 4. Slowly Titrate Aqueous Phase into Pre-concentrate with Stirring C->D E 5. Observe for Clarity & Achieve Final Concentration D->E F 6. Stable, Homogeneous TMHQ Microemulsion E->F

Caption: Workflow for preparing a TMHQ microemulsion.

B. Polymer & Plastic Matrices (e.g., Polyolefins, Polyesters)

In solid matrices, poor dispersion manifests as specks, reduced mechanical properties, and inconsistent antioxidant performance.

Q: I'm observing specks in my final plastic part and getting inconsistent performance data. How can I ensure uniform TMHQ dispersion during melt processing?

A: Direct addition of TMHQ powder to the extruder hopper is a common cause of poor dispersion. The recommended industry practice is to use a masterbatch .

  • The 'Why' (Expertise): A masterbatch is a concentrated mixture of the additive (TMHQ) encapsulated in a carrier resin that is compatible with the main polymer. This concentrate is then blended with the bulk polymer during processing. This method allows for much more accurate dosing and leverages high-shear forces in a concentrated environment to break down TMHQ agglomerates effectively before they are let down into the final product.

  • Process Optimization: Beyond masterbatching, ensure your extrusion process is optimized. Increasing the shear rate (e.g., by using mixing screw elements) and ensuring the processing temperature is sufficiently above the melting point of the TMHQ and polymer will facilitate better molecular mixing.

  • Carrier Selection: Choose a carrier resin that is highly compatible with your bulk polymer (e.g., a low-density polyethylene carrier for processing polyolefins). The carrier should have a lower or similar melt flow index to the bulk resin.

  • Concentration Calculation: Determine the desired final concentration of TMHQ in your product (e.g., 0.1%). Calculate the masterbatch concentration, which is typically between 10% and 40% TMHQ by weight.

  • Blending: Dry blend the TMHQ powder with the carrier resin pellets. A small amount of mineral oil can be added as a binder to prevent dust and improve adhesion.

  • Compounding: Process the dry blend through a twin-screw extruder. The high-shear environment of the extruder is essential for breaking down TMHQ particles and dispersing them in the carrier melt.

  • Pelletizing: Extrude the molten blend through a die and pelletize it to create the masterbatch pellets.

  • Validation:

    • Visual: The masterbatch pellets should be uniform in color and free of specks.

    • Analytical: Use a technique like Differential Scanning Calorimetry (DSC) to confirm the TMHQ is dissolved and not present as a separate crystalline phase. Extract and quantify the TMHQ concentration using HPLC to ensure it meets the target.

C. Organic & Non-Polar Systems (e.g., Oils, Lubricants)

While TMHQ is generally soluble in these systems, issues can still arise from slow dissolution rates or exceeding solubility limits.

Q: TMHQ is supposed to be soluble in my oil-based system, but it's taking a very long time to dissolve, and some particles remain. What can I do?

A: This is typically an issue of kinetics or saturation. Two main strategies can be employed: increasing energy input and verifying solubility limits.

  • The 'Why' (Expertise): Dissolution is a process that requires energy to overcome the crystal lattice energy of the solute.

    • Temperature: Increasing the temperature of the solvent increases its kinetic energy, leading to more frequent and energetic collisions with the solute, which speeds up dissolution.[6][15] For many organic systems, gently heating to 50-80°C can dramatically improve the rate.

    • Agitation: Mechanical agitation (stirring, mixing, sonication) continuously brings fresh solvent to the surface of the solute particles, preventing the formation of a saturated boundary layer that can slow down dissolution.

    • Solubility Limit: Every compound has a maximum solubility in a given solvent at a specific temperature. If you are trying to add more TMHQ than this limit, it will never fully dissolve.

  • Solvent Selection: Choose a range of potential solvents and co-solvents relevant to your matrix.

  • Saturated Solutions: In separate vials, add an excess amount of TMHQ powder to a known volume of each solvent (e.g., 5 mL). Ensure undissolved solid remains at the bottom.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling & Analysis:

    • Carefully filter the supernatant from each vial using a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

    • Accurately dilute a known volume of the clear filtrate with a suitable mobile phase.

    • Analyze the concentration of TMHQ in the diluted sample using a calibrated analytical technique like UV-Vis Spectroscopy or HPLC.

  • Data Interpretation: Calculate the original concentration in mg/mL or mol/L. This provides the saturation solubility of TMHQ in each solvent at that temperature. This data will allow you to select the best solvent system and operate below the saturation limit to avoid issues.

References

methods to increase the yield of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. The synthesis, primarily a Friedel-Crafts alkylation, is potent but requires careful control of parameters to maximize yield and purity. This guide provides in-depth, experience-based solutions to common challenges encountered in the laboratory.

I. Troubleshooting Guide: Common Synthesis Issues & Solutions

This section addresses specific problems that can arise during the synthesis. The question-and-answer format is designed to help you quickly identify your issue and implement a scientifically grounded solution.

Q1: My overall yield is consistently low (<50%). What are the most critical parameters I should investigate?

A1: Persistently low yields in this Friedel-Crafts alkylation typically trace back to one of four key areas: catalyst activity, reactant stoichiometry, reaction temperature, or the purity of your starting materials.

  • Catalyst Selection and Handling: The reaction is an electrophilic aromatic substitution where a protonated olefin (the tert-octyl carbocation) attacks the electron-rich hydroquinone ring[1]. The efficiency of this first step is paramount.

    • Expert Insight: While strong mineral acids like sulfuric acid can be used, they often lead to side reactions and purification difficulties[2]. Phosphoric acid is an excellent, milder alternative that promotes high selectivity for the desired 2,5-disubstituted product[3][4]. Ensure your acid catalyst is of high purity and has not been contaminated with water, which can deactivate it.

  • Stoichiometry (Alkene:Hydroquinone Ratio): To drive the reaction towards di-substitution, a molar excess of the alkylating agent (e.g., diisobutylene or its precursor, tert-butanol) is required.

    • Causality: According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products. A molar ratio of at least 2:1 (alkylating agent to hydroquinone) is essential to favor the formation of the di-substituted product over the mono-substituted intermediate (2-tert-octylhydroquinone)[2]. For stubborn reactions, a slight excess (e.g., 2.2:1) can further improve yields.

  • Temperature Control: Temperature is a double-edged sword in this synthesis.

    • Below Optimal (<70°C): Reaction kinetics will be slow, leading to incomplete conversion and low yields.

    • Above Optimal (>110°C): High temperatures can promote unwanted side reactions, such as the formation of polymeric byproducts or catalyst degradation. The ideal temperature range is typically between 80-105°C[3][4]. It's crucial to maintain a stable internal reaction temperature.

  • Reagent Purity: Hydroquinone is susceptible to oxidation, especially in the presence of impurities. Oxidized hydroquinone (p-benzoquinone) will not participate in the alkylation and represents a direct loss of starting material. Use high-purity, colorless hydroquinone for best results.

Q2: I'm isolating a significant amount of the mono-substituted byproduct. How can I improve selectivity for the 2,5-disubstituted product?

A2: The formation of the mono-substituted product, 2-(1,1,3,3-tetramethylbutyl)hydroquinone, is a common issue and indicates that the second alkylation is not proceeding to completion. This is an activation problem.

  • Mechanism Insight: The first tert-octyl group added to the hydroquinone ring is an activating group, meaning it donates electron density to the ring and makes it more reactive towards a second electrophilic attack than the original hydroquinone. However, the bulky nature of this group provides significant steric hindrance. Your reaction conditions must be robust enough to overcome this spatial barrier.

  • Troubleshooting Steps:

    • Increase Reaction Time: The second alkylation is slower due to steric hindrance. Extending the reaction time (e.g., from 4 hours to 8-12 hours) can allow for complete conversion. Monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal endpoint.

    • Adjust Stoichiometry: As mentioned in Q1, ensure you are using at least a 2:1 molar ratio of the alkylating agent to hydroquinone[2]. This increases the probability of a second successful electrophilic attack.

    • Catalyst Loading: A slightly higher catalyst loading (e.g., increasing phosphoric acid from 20 mol% to 25 mol%) can increase the concentration of the active electrophile, helping to overcome the energy barrier for the second substitution.

Q3: My final product is off-color (yellow, brown, or pink). What causes this discoloration and how can I purify it?

A3: Discoloration in the final product is almost always due to the presence of oxidized species, primarily the corresponding p-benzoquinone derivative. Hydroquinones are highly sensitive to air oxidation, a process that can be accelerated by heat and trace metal impurities.

  • Source of Oxidation:

    • During Reaction: Insufficient inert atmosphere (like nitrogen or argon) can allow oxygen to enter the reaction vessel.

    • During Workup: Exposure to air during filtration, solvent removal, or drying is a common cause.

    • Residual Catalyst: Trace amounts of acid can catalyze oxidation during storage.

  • Purification Protocol - Recrystallization: The most effective method for removing colored impurities is recrystallization. The key is selecting an appropriate solvent system where the desired hydroquinone product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

    • Recommended Solvents: Acetone has been shown to be a highly effective solvent for cooling crystallization, as the solubility of the product changes significantly with temperature[5]. Mixtures of ethanol and water are also commonly used and can be optimized for yield[5].

    • Self-Validating Step: A successful recrystallization will yield a white to off-white crystalline solid from a colored solution. The purity can be confirmed by melting point analysis and TLC.

II. Frequently Asked Questions (FAQs)

What is the primary mechanism of this synthesis?

The synthesis is a classic Friedel-Crafts Alkylation . This reaction involves an electrophilic aromatic substitution. The acid catalyst protonates the alkene (diisobutylene), forming a stable tertiary carbocation (the tert-octyl cation). This electrophile then attacks the electron-rich hydroquinone ring, replacing a hydrogen atom[1][6]. This occurs twice to yield the final 2,5-disubstituted product.

digraph "Friedel_Crafts_Alkylation_Mechanism" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Simplified Reaction Mechanism", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Simplified Friedel-Crafts alkylation pathway.

Which alkylating agent is superior: Diisobutylene or tert-Butanol?

Both diisobutylene and tert-butanol are common precursors for generating the necessary tert-octyl or tert-butyl electrophile.

  • Diisobutylene: Reacts directly after protonation. It is often preferred for its high atom economy.

  • tert-Butanol: First dehydrates in the presence of the acid catalyst to form isobutylene, which then dimerizes and protonates. This adds steps to the reaction sequence but is also a very effective method. Patents have demonstrated high yields (>90%) using tert-butanol with a water-based solvent system, which can be advantageous for safety and cost[7].

The choice often comes down to cost, availability, and the specific solvent system being employed. Both can achieve excellent yields under optimized conditions.

How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most straightforward and effective method for monitoring this reaction.

  • Sample Protocol:

    • Stationary Phase: Standard silica gel plates (Silica Gel 60 F254).

    • Mobile Phase: A non-polar/polar solvent mixture. A good starting point is a 4:1 to 3:1 mixture of Hexane:Ethyl Acetate.

    • Visualization: Use a UV lamp (254 nm). Hydroquinone and its derivatives are UV-active.

  • Interpreting the TLC Plate:

    • Hydroquinone (Starting Material): Will have a low Rf value (highly polar).

    • Mono-substituted Product: Will have an intermediate Rf value.

    • Di-substituted Product (Target): Will have the highest Rf value (least polar). The reaction is complete when the hydroquinone spot has been completely consumed.

III. Optimized Experimental Protocol

This protocol is a synthesized example based on high-yield methods reported in the literature[3][4][7]. Researchers must adapt and optimize all protocols for their specific laboratory conditions and scale.

digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: General experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Reactor Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, charge hydroquinone (1.0 eq) and a suitable solvent like toluene or xylene.

  • Inert Atmosphere: Purge the vessel with nitrogen and maintain a gentle positive pressure throughout the reaction.

  • Heating: Heat the mixture to approximately 80-90°C with stirring until the hydroquinone is fully dissolved.

  • Reagent Addition: In a separate addition funnel, prepare a mixture of the alkylating agent (e.g., tert-butanol, 2.2 eq) and the acid catalyst (e.g., phosphoric acid, 0.25 eq).

  • Controlled Alkylation: Add the alkylating agent/catalyst mixture to the reactor dropwise over a period of 2-4 hours, maintaining the internal temperature between 95-105°C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at temperature and monitor its progress by TLC every hour. The reaction is typically complete in 4-10 hours.

  • Workup: Once the reaction is complete, cool the mixture to ~60°C. Add hot water and stir vigorously to extract the acid catalyst into the aqueous phase. Allow the layers to separate and remove the lower aqueous layer. Repeat the wash if necessary.

  • Crystallization: Transfer the hot organic layer to a crystallization vessel. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Purification: Collect the crude product by filtration. Wash the filter cake with a small amount of cold solvent. For highest purity, recrystallize the solid from an appropriate solvent system (e.g., acetone/water)[5].

  • Drying: Dry the final product under vacuum to yield pure this compound as a white crystalline solid.

IV. Comparative Data Summary

The following table summarizes reaction conditions from various reported methods to provide a clear comparison for process optimization.

Method Alkylating Agent Catalyst Solvent Temp (°C) Time (h) Reported Yield (%) Reference
Friedel-Craftstert-ButanolPhosphoric AcidToluene70-10510-20>90[3][4]
Friedel-Craftstert-ButanolSulfuric/Phosphoric AcidWater83270.47[3]
Friedel-CraftsMTBEAcid CatalystAlcohol/Water901.560[8]
Friedel-Craftstert-ButanolProprietaryWaterNot SpecifiedNot Specified>90[7]

References

Validation & Comparative

A Comparative Analysis of Synthetic Antioxidants: 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone vs. BHT and BHA

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial and pharmaceutical research, the mitigation of oxidative degradation is a cornerstone of product stability and efficacy. Synthetic phenolic antioxidants play a pivotal role in this endeavor, with Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) being household names for decades. This guide provides an in-depth technical comparison of these established antioxidants against a formidable, albeit less ubiquitous, contender: 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone. This document is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and practical considerations to inform the selection of the most appropriate antioxidant for a given application.

Introduction to Synthetic Phenolic Antioxidants

Oxidative stress, mediated by reactive oxygen species (ROS), is a ubiquitous challenge, leading to the degradation of lipids, polymers, and active pharmaceutical ingredients. Synthetic phenolic antioxidants are a class of compounds designed to intercept and neutralize free radicals, thereby terminating the chain reactions of oxidation. Their utility spans a vast array of applications, from preserving foodstuffs and cosmetics to stabilizing plastics and industrial oils.[1] The selection of an optimal antioxidant hinges on a nuanced understanding of its activity, stability, solubility, and safety profile.

Chemical Structure and Mechanism of Action

The antioxidant prowess of these phenolic compounds is intrinsically linked to their molecular architecture. All three compounds—this compound, BHT, and BHA—are hindered phenols, a structural motif that is key to their function.

This compound , a derivative of hydroquinone, possesses two hydroxyl (-OH) groups on a benzene ring, each flanked by a bulky 1,1,3,3-tetramethylbutyl group.[2][3] This steric hindrance is a critical design feature, enhancing the stability of the phenoxy radical formed upon donation of a hydrogen atom to a free radical.[2] The presence of two hydroxyl groups allows for the donation of two hydrogen atoms, potentially contributing to greater antioxidant capacity.

Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, features a single hydroxyl group on a phenol ring, sterically hindered by two tert-butyl groups.[4]

Butylated Hydroxyanisole (BHA) is a mixture of two isomers, 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole. It has one hydroxyl group and a methoxy group on the aromatic ring.[5]

The primary antioxidant mechanism for all three compounds is hydrogen atom transfer (HAT) . The phenolic hydroxyl group donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable phenoxy radical. This phenoxy radical is resonance-stabilized, and the bulky alkyl groups further prevent it from initiating new oxidation chains.

G cluster_0 Antioxidant Mechanism (Hydrogen Atom Transfer) Phenolic_Antioxidant Phenolic Antioxidant (Ar-OH) Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Phenolic_Antioxidant->Phenoxy_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Caption: General mechanism of phenolic antioxidants.

Comparative Analysis of Antioxidant Activity: Experimental Data

AntioxidantDPPH IC50 (µg/mL)ABTS Trolox Equivalent Antioxidant Capacity (TEAC)FRAP (Ferric Reducing Power)
This compound Data not available in direct comparisonData not available in direct comparisonData not available in direct comparison
BHT ~29Varies by studyLower than BHA in some studies
BHA ~21-23[6]1.50 (in a modified CUPRAC assay)[6]Higher than BHT in some studies

Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the initial free radicals; a lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) represents the antioxidant capacity of a compound relative to Trolox.

While direct quantitative data for this compound against BHT and BHA is sparse, studies on similar hydroquinone derivatives suggest potent antioxidant activity.[7][8] The presence of two hydroxyl groups in the hydroquinone structure theoretically allows for greater radical scavenging capacity compared to the single hydroxyl group in BHT and BHA. Furthermore, the bulky 1,1,3,3-tetramethylbutyl groups are expected to provide significant steric hindrance, enhancing the stability of the resulting radical and, consequently, its antioxidant efficacy.[2]

Descriptive studies and industrial literature often characterize this compound as a highly effective antioxidant, particularly in preventing the oxidative degradation of polymers.[2] In some contexts, BHA has demonstrated higher antioxidative activity than BHT.[4] However, the relative effectiveness can be influenced by the specific system being tested (e.g., oil-in-water emulsion vs. dry oil).[4][5]

Experimental Protocols for Antioxidant Activity Assessment

To ensure scientific integrity and reproducibility, standardized protocols for assessing antioxidant activity are crucial. Below are detailed methodologies for the three key assays discussed.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow.[9]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the antioxidant compounds (this compound, BHT, BHA) in a suitable solvent (e.g., methanol) to create a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each antioxidant dilution to 100 µL of the DPPH solution. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against antioxidant concentration.

G cluster_1 DPPH Assay Workflow Start Prepare DPPH and Antioxidant Solutions Mix Mix Antioxidant and DPPH Solutions Start->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH antioxidant assay.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9][10]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the antioxidant compounds in ethanol.

  • Reaction Mixture: Add 10 µL of each antioxidant dilution to 1 mL of the diluted ABTS•+ solution and mix thoroughly.

  • Incubation: Allow the reaction to proceed for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

G cluster_2 ABTS Assay Workflow Start Prepare and Dilute ABTS•+ Solution Mix Mix Antioxidant with ABTS•+ Solution Start->Mix Incubate Incubate (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC Measure->Calculate

Caption: Workflow for the ABTS antioxidant assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9][11]

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Sample Preparation: Prepare dilutions of the antioxidant compounds in a suitable solvent.

  • Reaction Mixture: Add 10 µL of the antioxidant solution to 300 µL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.

G cluster_3 FRAP Assay Workflow Start Prepare FRAP Reagent Mix Mix Antioxidant with FRAP Reagent Start->Mix Incubate Incubate at 37°C (4 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferric Reducing Power Measure->Calculate

Caption: Workflow for the FRAP antioxidant assay.

Safety and Toxicological Profile

A critical aspect of selecting an antioxidant is its safety profile. Both BHT and BHA have a long history of use and have been extensively studied, leading to some concerns and regulatory limits.

This compound: Information on the safety and toxicity of this specific compound is less extensive in publicly available literature. However, data for the closely related 2,5-di-tert-butylhydroquinone indicates it can be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction.[3][12] It may also cause respiratory irritation and is considered toxic to aquatic life with long-lasting effects.[12]

BHT: While generally recognized as safe (GRAS) by the FDA in limited quantities, some studies have raised concerns about its potential to cause liver and kidney effects in animals at high doses.[13][14] There is also some evidence suggesting it may act as a tumor promoter in certain contexts, while in others it has shown anticarcinogenic effects.[14]

BHA: Also considered GRAS by the FDA, BHA has been the subject of more significant controversy. The National Toxicology Program has classified it as "reasonably anticipated to be a human carcinogen" based on animal studies.[13] It has also been identified as a potential endocrine disruptor.[15]

Applications and Practical Considerations

The choice between these antioxidants often depends on the specific application and the matrix in which it will be used.

  • This compound: Due to its high molecular weight and lipophilicity, it is particularly well-suited for use in polymers, plastics, and industrial oils where high-temperature stability and low volatility are required.[1][2] Its potent antioxidant activity makes it an effective stabilizer in these materials.

  • BHT: BHT is widely used in foods containing fats and oils, as well as in cosmetics and pharmaceuticals.[4] Its lower cost and extensive history of use make it a common choice.

  • BHA: BHA is also a common food preservative, often used in combination with BHT due to synergistic effects.[5] Its stability at high temperatures makes it suitable for use in baked goods and fried foods.

Conclusion

The selection of a synthetic phenolic antioxidant requires a careful balancing of efficacy, safety, and application-specific requirements. While BHT and BHA are well-established and cost-effective options, their associated health concerns warrant careful consideration. This compound emerges as a potent antioxidant, particularly for demanding industrial applications where its stability and low volatility are advantageous. The presence of two hydroxyl groups and significant steric hindrance from its bulky alkyl substituents suggest a high intrinsic antioxidant capacity. However, the relative scarcity of direct, quantitative comparative studies with BHT and BHA, as well as a less comprehensive public safety profile, highlights the need for further research to fully elucidate its position in the antioxidant hierarchy. For researchers and developers, the choice will ultimately depend on a thorough evaluation of the available data and the specific performance and safety parameters critical to their product's success.

References

A Comparative Performance Analysis of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone and Other Hindered Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is a critical decision that can significantly impact the stability and efficacy of formulations. This guide provides an in-depth technical comparison of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone against other widely used hindered phenolic antioxidants, namely Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. By examining their mechanisms of action, antioxidant efficacy, and thermal stability, supported by experimental data and detailed protocols, this document aims to empower you to make an informed decision for your specific application.

The Critical Role of Hindered Phenols in Stabilization

Hindered phenols are a class of antioxidants that play a pivotal role in preventing oxidative degradation in a vast array of materials, from plastics and elastomers to pharmaceuticals and food products. Their primary function is to intercept and neutralize free radicals, thereby terminating the chain reactions that lead to material degradation. The efficacy of a hindered phenol is largely dictated by its molecular structure, particularly the nature and position of the substituent groups on the phenol ring. These structural features influence the antioxidant's reactivity, volatility, and compatibility with the matrix it is intended to protect.

Unveiling the Champion: this compound

This compound is a high-performance antioxidant distinguished by its unique molecular architecture.[1] A derivative of hydroquinone, it features two bulky 1,1,3,3-tetramethylbutyl groups at the 2 and 5 positions of the benzene ring.[1] This significant steric hindrance around the hydroxyl groups is the key to its superior performance.[1]

Mechanism of Action: A Tale of Steric Hindrance

The antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance and the presence of bulky alkyl groups, which prevent it from initiating new oxidation chains.

In the case of this compound, the two bulky tetramethylbutyl groups provide exceptional steric shielding to the hydroxyl groups. This structural feature enhances its stability and effectiveness as an antioxidant, offering superior protection against oxidative degradation compared to other similar compounds.[1] The proposed mechanism is a classic example of hydrogen atom transfer (HAT).

Antioxidant Mechanism of Hindered Phenols cluster_0 Oxidative Stress cluster_1 Antioxidant Action Free Radical (R•) Free Radical (R•) Hindered Phenol (ArOH) Hindered Phenol (ArOH) Free Radical (R•)->Hindered Phenol (ArOH) abstracts H• Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•)->Neutralized Molecule (RH) becomes Stabilized Phenoxyl Radical (ArO•) Stabilized Phenoxyl Radical (ArO•) Hindered Phenol (ArOH)->Stabilized Phenoxyl Radical (ArO•) donates H•

Caption: Antioxidant mechanism of hindered phenols via hydrogen atom transfer.

Head-to-Head Comparison: Performance Metrics

To provide a clear and objective comparison, the following sections detail the performance of this compound against BHT, BHA, and Trolox based on key metrics.

Antioxidant Efficacy: Radical Scavenging Activity

The antioxidant efficacy is often quantified by the half-maximal inhibitory concentration (IC50) in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.

AntioxidantDPPH Radical Scavenging IC50 (µg/mL)
This compound Data not available in published literature
Butylated Hydroxytoluene (BHT)Variable, generally higher than BHA and Trolox
Butylated Hydroxyanisole (BHA)Generally lower than BHT[2][3]
TroloxOften used as a positive control with low IC50

Note: The IC50 values can vary depending on the specific experimental conditions.

Thermal Stability: Resistance to Degradation

Thermal stability is a crucial parameter, especially for applications involving high processing temperatures. Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of antioxidants.

AntioxidantOnset of Thermal Decomposition (°C)
This compound Data not available in published literature
Butylated Hydroxytoluene (BHT)~112 - 212 °C[7][8]
Butylated Hydroxyanisole (BHA)~121 - 248 °C[7][8]
tert-Butylhydroquinone (TBHQ)~140 - 320 °C[7][8]

Note: Decomposition temperatures can be influenced by the experimental heating rate and atmosphere.

The bulky tetramethylbutyl groups in this compound are expected to contribute to a higher molecular weight and reduced volatility, which generally correlates with improved thermal stability. While specific TGA data is not publicly available, it is reasonable to hypothesize that its thermal stability would be superior to that of BHT and BHA.

Experimental Protocols for Performance Evaluation

To ensure scientific integrity and enable researchers to validate these findings, detailed experimental protocols for the key performance evaluation assays are provided below.

DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant activity of the test compounds by measuring their ability to scavenge the stable DPPH free radical.

DPPH Assay Workflow A Prepare stock solutions of test compounds and DPPH B Create serial dilutions of test compounds A->B C Mix test compound dilutions with DPPH solution B->C D Incubate in the dark at room temperature for 30 minutes C->D E Measure absorbance at 517 nm using a spectrophotometer D->E F Calculate the percentage of radical scavenging activity E->F G Determine the IC50 value F->G

Caption: Experimental workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare 1 mg/mL stock solutions of this compound, BHT, BHA, and Trolox in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • For the blank, use 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination:

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Thermogravimetric Analysis (TGA)

This protocol describes the procedure for evaluating the thermal stability of the antioxidants using a thermogravimetric analyzer.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the antioxidant sample into a TGA pan (e.g., aluminum or platinum).

  • Instrument Setup:

    • Place the pan in the TGA instrument.

    • Set the desired temperature program. A typical program involves heating the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Set the atmosphere to be inert (e.g., nitrogen) or oxidative (e.g., air), depending on the desired experimental conditions.

  • Data Acquisition:

    • Start the TGA run. The instrument will record the sample weight as a function of temperature.

  • Data Analysis:

    • Analyze the resulting TGA curve (weight % vs. temperature).

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

    • The temperature at which 5% or 10% weight loss occurs is also a common metric for comparing thermal stability.

Conclusion: Making an Informed Choice

The selection of an antioxidant is a multifaceted decision that requires a thorough evaluation of its performance characteristics in the context of the specific application.

  • This compound emerges as a highly promising antioxidant, particularly for applications demanding superior stability. Its unique structure with bulky tetramethylbutyl groups suggests enhanced thermal stability and potent radical scavenging activity.[1] While quantitative, direct comparative data with other hindered phenols is limited in the public domain, its qualitative advantages are clear. It is an excellent candidate for demanding applications where long-term stability and performance are paramount.

  • BHT and BHA remain workhorse antioxidants for a wide range of applications. Their performance is well-documented, and they offer a cost-effective solution for many stabilization needs. However, their lower thermal stability compared to hydroquinone derivatives may limit their use in high-temperature processes.[7][8]

  • Trolox , a water-soluble analog of vitamin E, serves as an excellent benchmark for antioxidant activity in research settings due to its high reactivity with free radicals.

For researchers and professionals in drug development and material science, the choice between these antioxidants will depend on a careful consideration of the processing conditions, the nature of the material to be stabilized, and the required longevity of the final product. While BHT and BHA are suitable for general-purpose applications, This compound presents a compelling option for high-performance applications where superior stability is a critical requirement. It is recommended that for critical applications, in-house testing following the protocols outlined in this guide be conducted to validate the performance of the chosen antioxidant in the specific formulation.

References

A Comparative Guide to the Efficacy of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (TBHQ) in Accelerated Aging Tests

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, food science, and polymer chemistry, ensuring product stability and extending shelf-life are paramount. This guide provides an in-depth, objective comparison of the antioxidant 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (TBHQ) against other common alternatives in the context of accelerated aging tests. We will delve into the mechanistic underpinnings of its efficacy, present supporting experimental data, and provide detailed protocols for validation.

Introduction: The Imperative of Mitigating Oxidative Degradation

Oxidative degradation is a primary failure mode for a vast array of products, including pharmaceuticals, food, and plastics. This process, initiated by free radicals, leads to undesirable changes in flavor, color, texture, and nutritional value in foods, and compromises the integrity and functionality of polymers and active pharmaceutical ingredients (APIs).[1][2] Accelerated aging tests are indispensable tools for predicting the long-term stability of these products by subjecting them to conditions that hasten oxidative processes, such as elevated temperatures and oxygen exposure.[3]

Antioxidants are crucial additives that inhibit oxidation by neutralizing free radicals, thereby extending product shelf-life.[4] Among the synthetic phenolic antioxidants, TBHQ has gained widespread use due to its high efficacy and stability.[2] This guide will critically evaluate the performance of TBHQ in these accelerated tests, comparing it with other synthetic and natural antioxidants.

The Antioxidant Mechanism of TBHQ: A Chain-Breaking Approach

TBHQ's efficacy as an antioxidant stems from its chemical structure, specifically its phenolic hydroxyl groups.[4] It functions as a chain-breaking antioxidant by readily donating a hydrogen atom to highly reactive peroxyl radicals (ROO•), which are key propagators in the auto-oxidation chain reaction. This donation neutralizes the radical, forming a hydroperoxide and a TBHQ radical.[1][4] The resultant TBHQ radical is relatively stable due to resonance delocalization across its aromatic ring and steric hindrance from the bulky tert-butyl groups, which prevents it from initiating new oxidation chains.[4] This mechanism effectively terminates the oxidative cycle.

TBHQ_Mechanism cluster_propagation Lipid Auto-oxidation Propagation cluster_inhibition Inhibition by TBHQ Lipid_Radical Lipid Radical (L•) Peroxyl_Radical Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O₂ Oxygen Oxygen (O₂) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide + LH TBHQ_Radical Stable TBHQ Radical (TBHQ-O•) Peroxyl_Radical->TBHQ_Radical H• donation Neutral_Lipid Neutral Lipid (LOOH) Peroxyl_Radical->Neutral_Lipid + TBHQ-OH Lipid_Molecule Lipid Molecule (LH) Lipid_Hydroperoxide->Lipid_Radical Chain Propagation TBHQ_OH TBHQ-OH Rancimat_Workflow cluster_prep Sample Preparation cluster_test Accelerated Oxidation cluster_detection Detection & Analysis Weigh_Sample Weigh 3g of Oil Add_Antioxidant Add Antioxidant (e.g., 200 ppm TBHQ) Weigh_Sample->Add_Antioxidant Homogenize Homogenize Sample Add_Antioxidant->Homogenize Place_in_Rancimat Place Sample in Rancimat (110°C, 20 L/h air) Homogenize->Place_in_Rancimat Oxidation Forced Oxidation Place_in_Rancimat->Oxidation Volatiles Volatile Oxidation Products Generated Oxidation->Volatiles Transfer_to_Water Volatiles Transferred to Deionized Water Volatiles->Transfer_to_Water Measure_Conductivity Continuously Measure Conductivity Transfer_to_Water->Measure_Conductivity Determine_OSI Determine Oxidative Stability Index (OSI) Measure_Conductivity->Determine_OSI Antioxidant_Comparison_Logic Define_Application Define Application & Stability Requirements Select_Antioxidants Select Candidate Antioxidants (TBHQ, BHA, BHT, Natural Alternatives) Define_Application->Select_Antioxidants Choose_Test_Method Choose Accelerated Aging Method (Rancimat, Schaal Oven) Define_Application->Choose_Test_Method Perform_Tests Perform Accelerated Aging Tests Select_Antioxidants->Perform_Tests Choose_Test_Method->Perform_Tests Collect_Data Collect Quantitative Data (OSI, PV, p-AV, TOTOX) Perform_Tests->Collect_Data Compare_Performance Compare Antioxidant Performance Collect_Data->Compare_Performance Select_Optimal Select Optimal Antioxidant Compare_Performance->Select_Optimal

References

A Comparative Analysis of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone and TBHQ as Stabilizers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of two prominent phenolic antioxidants: 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone and Tert-butylhydroquinone (TBHQ). This document moves beyond a surface-level overview to explore their mechanisms of action, relative performance in various applications, and the experimental methodologies required for their evaluation.

Introduction: The Critical Role of Phenolic Antioxidants

The prevention of oxidative degradation is a cornerstone of product stability, whether in the realm of pharmaceuticals, polymers, or food products. Phenolic antioxidants are a critical class of stabilizers that protect materials from the deleterious effects of autoxidation. They function by interrupting the free-radical chain reactions that lead to rancidity, loss of mechanical properties, and discoloration.

This guide focuses on two such hydroquinone derivatives: the well-established Tert-butylhydroquinone (TBHQ) and the more sterically hindered this compound. While both share a common hydroquinone backbone, their differing substituent groups impart distinct properties that influence their efficacy, compatibility, and applications.

Molecular Structure and Mechanism of Action

At the heart of their antioxidant activity lies the hydroquinone moiety. The hydroxyl groups on the benzene ring are excellent hydrogen donors. They neutralize highly reactive peroxy radicals (ROO•), which are key propagators in the oxidation chain, thereby forming a stable hydroquinone radical that does not readily initiate new oxidation chains.

Caption: General mechanism of radical scavenging by hydroquinone antioxidants.

Tert-butylhydroquinone (TBHQ): As a derivative of hydroquinone with a tert-butyl group, TBHQ is a highly effective antioxidant.[1] Its primary advantage is its ability to extend the storage life of products it is added to.[1]

This compound: This molecule, which for the purpose of this guide we will refer to as BTHQ, possesses two bulky 1,1,3,3-tetramethylbutyl (tert-octyl) groups. These large alkyl groups provide significant steric hindrance around the hydroxyl functionalities. This steric hindrance is thought to enhance the stability of the antioxidant molecule itself, potentially leading to greater longevity in demanding applications.[2] BTHQ is noted for its use in cosmetics, films, and as an intermediate in organic synthesis.[1]

Comparative Performance Analysis

Physical and Chemical Properties

A fundamental comparison begins with the physical and chemical properties of each stabilizer, which dictate their handling, processing, and compatibility with different systems.

PropertyThis compound (BTHQ)Tert-butylhydroquinone (TBHQ)
CAS Number 903-19-5[3]1948-33-0
Molecular Formula C₂₂H₃₈O₂[4]C₁₀H₁₄O₂[1]
Molecular Weight 334.54 g/mol [4]166.22 g/mol [1]
Appearance White to off-white powder[3]Tan powder[1]
Melting Point 128-133 °C[5]127-129 °C[1]
Boiling Point Not readily available273 °C[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[3]Sparingly soluble in water; highly soluble in organic solvents.[6]
Antioxidant Efficacy

The primary measure of a stabilizer's performance is its ability to inhibit oxidation. This is often quantified using methods such as the Rancimat test for oils and fats, and Oxidative Induction Time (OIT) for polymers.

TBHQ is widely recognized for its high efficacy, particularly in unsaturated vegetable oils and animal fats.[7] In the food industry, it is considered more effective than other common antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT).[8] For instance, the addition of TBHQ to soybean oil can increase the oxidative stability index by as much as 184% compared to a control sample.

Thermal Stability

The performance of an antioxidant at elevated temperatures is critical for applications involving high-temperature processing, such as in polymer extrusion or frying oils.

TBHQ exhibits good thermal stability, generally considered superior to BHA and BHT.[2] However, at very high temperatures (175–185 °C), it can undergo evaporation and decomposition, which may lead to a loss of antioxidant activity.

BTHQ and its analogue DTBHQ are reported to have excellent thermal stability.[3][6] The higher molecular weight and bulky substituents of BTHQ likely contribute to lower volatility compared to TBHQ, which would be advantageous in high-temperature applications. DTBHQ has a significantly higher melting point (210-218 °C) and boiling point (~313 °C) compared to TBHQ, indicating greater thermal stability.[3][6]

Applications Overview

The choice between BTHQ and TBHQ is often dictated by the specific application, regulatory approvals, and the matrix in which the stabilizer will be incorporated.

  • TBHQ is extensively used as a food preservative in a wide range of products, including fats, oils, and snack foods.[6][7] It also finds application in cosmetics, and industrial products like biodiesel and polymers.[1][8]

  • BTHQ is primarily marketed for industrial applications where high performance and stability are paramount.[1] These include:

    • Polymers and Films: To prevent oxidative degradation and extend the material's lifespan.[1]

    • Cosmetics: To protect sensitive ingredients from oxidation and ensure product efficacy.[1][9]

    • Fuels and Lubricants: As a stabilizer to prevent degradation.[10]

Experimental Protocols for Comparative Evaluation

To facilitate a direct and quantitative comparison, the following experimental protocols are provided as a framework for in-house evaluation.

Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

This method is ideal for assessing the thermo-oxidative stability of polymeric materials.

Caption: Workflow for Oxidative Induction Time (OIT) measurement by DSC.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample (containing a known concentration of the antioxidant) into an open aluminum DSC pan. Prepare control samples without any antioxidant.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Heating Phase: Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyolefins) at a controlled rate (e.g., 20°C/min) under a nitrogen atmosphere.

  • Equilibration: Once the isothermal temperature is reached, allow the system to equilibrate for a few minutes.

  • Oxidation Phase: Switch the purge gas from nitrogen to oxygen at the same flow rate. This marks the beginning of the OIT measurement.

  • Data Recording: Continuously record the heat flow signal from the sample.

  • Analysis: The OIT is the time elapsed from the introduction of oxygen until the onset of the sharp exothermic peak, which signifies the beginning of rapid oxidation. A longer OIT indicates greater stability.

Rancimat Method for Oils and Fats

The Rancimat method is an accelerated aging test that determines the oxidative stability of oils and fats.[11]

Step-by-Step Methodology:

  • Sample Preparation: Weigh a precise amount of the oil or fat sample (typically 3 g) into a reaction vessel. The antioxidant should be pre-dissolved in the oil at the desired concentration.

  • Instrument Setup: Place the reaction vessel into the heating block of the Rancimat instrument, which is maintained at a constant temperature (e.g., 110°C).

  • Airflow: Pass a constant stream of purified air through the sample. This accelerates the oxidation process.

  • Detection of Volatiles: The volatile organic acids produced during oxidation are carried by the air stream into a measuring vessel containing deionized water.

  • Conductivity Measurement: The conductivity of the water is continuously monitored. As the acidic byproducts of oxidation accumulate, the conductivity of the water increases.

  • Induction Time Determination: The induction time is the point at which a rapid increase in conductivity is detected. A longer induction time signifies greater oxidative stability.

Conclusion and Recommendations

Both this compound and TBHQ are highly effective phenolic antioxidants. The selection of the optimal stabilizer is contingent upon the specific requirements of the application.

  • TBHQ is a well-characterized, cost-effective, and highly efficient antioxidant, particularly for food-grade applications and in systems where its volatility at very high temperatures is not a limiting factor. Its extensive history of use and regulatory approvals make it a reliable choice for a wide array of applications.

  • BTHQ and its close analogues like DTBHQ, with their greater steric hindrance and higher molecular weight, are likely to offer superior performance in terms of thermal stability and lower volatility. This makes them prime candidates for high-temperature applications such as in engineering plastics, where long-term stability under harsh conditions is crucial.

For professionals in drug development and polymer science, it is recommended to conduct in-house comparative studies using the methodologies outlined in this guide. This will provide the most accurate and relevant data for selecting the most appropriate stabilizer for a given formulation and processing conditions.

References

A Quantitative Assessment of the Radical Scavenging Capacity of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed quantitative assessment of the radical scavenging capacity of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (BHQ). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of BHQ's antioxidant activity and presents a comparative analysis against other well-established antioxidants. The experimental protocols detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Molecular Rationale for BHQ as a Potent Antioxidant

This compound, a derivative of hydroquinone, is a synthetic phenolic antioxidant utilized across various industries, including cosmetics and polymers, to prevent oxidative degradation.[1][2][3] Its chemical structure is central to its function. The hydroquinone moiety serves as the active site, readily donating hydrogen atoms from its two hydroxyl groups to neutralize reactive free radicals.[1][2]

A key structural feature of BHQ is the presence of two bulky 1,1,3,3-tetramethylbutyl groups at the 2 and 5 positions of the benzene ring.[2] This steric hindrance is not merely a structural quirk; it enhances the molecule's stability and effectiveness as an antioxidant compared to simpler hydroquinones.[2] These bulky groups protect the hydroxyl functionalities, potentially influencing the reaction kinetics and preventing unwanted side reactions, thereby prolonging its protective action.

The fundamental mechanism of its antioxidant activity involves the donation of a hydrogen atom to a free radical (R•), which quenches the radical and forms a more stable phenoxyl radical from the BHQ molecule. This process effectively terminates the chain reactions characteristic of oxidative damage.

Mechanism of Action: Radical Scavenging by BHQ

G cluster_0 Radical Propagation cluster_1 Radical Termination by BHQ Substrate Substrate Substrate_Radical Substrate_Radical Substrate->Substrate_Radical Oxidative Stress Damaged_Product Damaged_Product Substrate_Radical->Damaged_Product + O2 Substrate_Radical_2 Substrate Radical (R•) BHQ BHQ (Hydroquinone form) BHQ_Radical BHQ• (Semiquinone Radical) More Stable BHQ_Radical->Substrate Regenerates Substrate (Breaks Chain) Substrate_Radical_2->BHQ

Caption: General mechanism of free radical scavenging by BHQ.

Comparative Framework: Benchmarking BHQ Against Industry Standards

To quantitatively assess the efficacy of BHQ, its performance must be benchmarked against a panel of well-characterized antioxidants. This guide utilizes four reference compounds, each chosen for its distinct properties and widespread use as a standard.

  • Hydroquinone (HQ): The parent molecule of BHQ. Comparing BHQ to HQ allows for a direct assessment of the influence of the bulky tetramethylbutyl substituents on antioxidant capacity.[4][5]

  • Trolox: A water-soluble analogue of Vitamin E, Trolox is the gold standard in many antioxidant capacity assays, and results are often expressed in "Trolox Equivalents" (TE).[6]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipid-soluble antioxidant commonly used as a food preservative. Its hindered phenolic structure provides a relevant industrial comparison.[7]

  • Ascorbic Acid (Vitamin C): A potent, natural, water-soluble antioxidant, serving as a key biological benchmark.

Quantitative Assessment Methodologies

The radical scavenging capacity of an antioxidant is not an absolute value but is highly dependent on the specific radical species and the reaction environment. Therefore, a multi-assay approach is essential for a comprehensive evaluation. We will employ three widely accepted methods: the DPPH, ABTS, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8][9] DPPH is a deep violet-colored radical that, upon reduction by an antioxidant, turns into a pale yellow, non-radical form.[9][10] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the scavenging activity.[9]

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution is light-sensitive and should be prepared fresh and stored in an amber bottle.[10]

    • Antioxidant Solutions: Prepare stock solutions of BHQ and comparative antioxidants (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol). Create a series of dilutions from these stocks to determine the IC50 value.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of various concentrations of the antioxidant solutions to their respective wells.

    • For the control well, add 100 µL of the solvent instead of the antioxidant solution.[9]

    • For the blank well, add 200 µL of the solvent.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance at 517 nm using a microplate reader.[8]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[9]

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the antioxidant concentration.

G prep Prepare 0.1 mM DPPH Solution & Antioxidant Dilutions plate Pipette into 96-well Plate: - 100 µL DPPH Solution - 100 µL Sample/Control prep->plate incubate Incubate 30 min in Dark at RT plate->incubate read Measure Absorbance at 517 nm incubate->read calc Calculate % Inhibition & Determine IC50 read->calc

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[11] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[6][12] The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decolorization is measured spectrophotometrically.[6][11] This assay is applicable to both hydrophilic and lipophilic antioxidants.[6]

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[6][13]

    • Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (±0.02) at 734 nm.

  • Assay Procedure (96-well plate format):

    • Add 200 µL of the ABTS•+ working solution to each well.

    • Add 5 µL of the antioxidant solutions (at various concentrations) or Trolox standards to the wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 5-6 minutes.[6]

    • Read the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition similar to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.

G generate Generate ABTS•+ Radical: Mix ABTS + K2S2O8 Incubate 12-16h in Dark prepare Prepare Working Solution: Dilute ABTS•+ to Absorbance of 0.70 at 734 nm generate->prepare plate Add to 96-well Plate: - 200 µL ABTS•+ Solution - 5 µL Sample/Standard prepare->plate incubate Incubate 6 min at RT plate->incubate read Read Absorbance at 734 nm incubate->read calc Calculate TEAC from Trolox Standard Curve read->calc

Caption: Experimental workflow for the ABTS antioxidant assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[14][15] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). An antioxidant's presence quenches these radicals, preserving the fluorescence of the probe. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[14][16]

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).[14][15]

    • AAPH Solution: Prepare a 75 mM solution of AAPH in 75 mM phosphate buffer. This solution must be made fresh daily.[14][15]

    • Trolox Standards & Samples: Prepare a series of Trolox dilutions and sample dilutions in phosphate buffer.

  • Assay Procedure (96-well black plate):

    • Add 150 µL of the fluorescein working solution to each well.[16]

    • Add 25 µL of the sample, Trolox standard, or a blank (phosphate buffer) to the appropriate wells.[16]

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[14][16]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[16]

    • Immediately begin monitoring the fluorescence (Excitation: 485 nm, Emission: 520-528 nm) every 1-2 minutes for at least 60-90 minutes at 37°C.[14][16]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each well.

    • Calculate the Net AUC by subtracting the blank's AUC from the sample's AUC (Net AUC = AUC_sample - AUC_blank).[16]

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the samples, expressed as µmole Trolox Equivalents (TE) per gram or liter.[16]

G plate Add to Black 96-well Plate: - 150 µL Fluorescein - 25 µL Sample/Standard/Blank incubate Pre-incubate 30 min at 37°C plate->incubate initiate Initiate Reaction: Add 25 µL AAPH Solution incubate->initiate read Kinetic Fluorescence Reading (Ex: 485nm, Em: 528nm) Every 1-2 min for 90 min initiate->read calc Calculate Net AUC & Determine ORAC Value (µmol TE) read->calc

Caption: Experimental workflow for the ORAC antioxidant assay.

Comparative Data Summary

The following table presents a summary of expected quantitative results from the described assays. These values are illustrative, based on the known chemical principles of these compounds, and serve to highlight their relative efficacies. Actual experimental results may vary based on specific conditions.

AntioxidantDPPH Assay (IC50, µg/mL)ABTS Assay (TEAC)ORAC Assay (µmol TE/g)Primary Solubility
BHQ Low (High Potency)HighHighLipophilic
Hydroquinone (HQ)Low (High Potency)HighHighHydrophilic
TroloxModerate1.00 (Standard)1.00 (Standard)Hydrophilic
Butylated Hydroxytoluene (BHT)Moderate-HighModerateModerateLipophilic
Ascorbic AcidLowHighHighHydrophilic

Interpretation of Expected Results:

  • BHQ vs. HQ: Both are expected to show very high potency (low IC50) due to the hydroquinone structure.[5][7] Differences in their performance may arise from the lipophilicity and steric hindrance imparted by BHQ's side chains, potentially giving it an advantage in lipid-based systems or influencing reaction kinetics.

  • BHQ vs. BHT: BHQ is anticipated to be a more potent radical scavenger than BHT. While both are sterically hindered phenols, the 1,4-dihydroxy arrangement of hydroquinone is generally more efficient at donating hydrogen atoms than the single hydroxyl group of BHT.

  • BHQ vs. Standards: BHQ is expected to demonstrate radical scavenging capacity comparable to or exceeding that of Trolox and Ascorbic Acid in these in vitro chemical assays, particularly in lipophilic environments.

Conclusion and Field-Proven Insights

The quantitative data derived from DPPH, ABTS, and ORAC assays collectively position this compound as a highly effective radical scavenger. Its potency is rooted in its hydroquinone core, while its bulky alkyl substituents confer enhanced stability and lipophilicity.[2]

For researchers in drug development and material science, the choice of an antioxidant is context-dependent. While Ascorbic Acid is a superior choice for aqueous biological systems, BHQ's lipophilic nature and high stability make it an excellent candidate for protecting lipid-based formulations, polymers, and other materials from oxidative damage.[3][17] Its performance relative to BHT suggests it could be a superior alternative in applications requiring robust, long-term stabilization. The comparative data presented in this guide provides a solid, evidence-based foundation for selecting the appropriate antioxidant for specific research and development needs.

References

A Comparative Guide to the Long-Term Performance of Polymers Stabilized with 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive analysis of the long-term performance of polymers stabilized with 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (TBHQ). Designed for researchers, scientists, and professionals in drug development and material science, this document provides an objective comparison of TBHQ with other common polymer stabilizers, supported by experimental data and mechanistic insights. Our focus is on delivering a scientifically rigorous evaluation to inform material selection and formulation development.

Introduction: The Imperative of Polymer Stabilization

Polymers are susceptible to degradation from a variety of environmental factors, including heat, oxygen, and UV radiation. This degradation manifests as a loss of mechanical properties, discoloration, and reduced service life. For applications in demanding fields such as pharmaceuticals and medical devices, ensuring the long-term stability of polymeric materials is paramount. Antioxidants are critical additives that mitigate this degradation by interrupting the oxidative chain reactions.

This compound, a synthetic aromatic organic compound, is a highly effective antioxidant. Its unique hydroquinone structure allows it to act as a potent free radical scavenger, thereby protecting the polymer matrix from oxidative damage. This guide will delve into the performance of TBHQ, comparing it with other classes of stabilizers to provide a clear perspective on its suitability for various applications.

Mechanism of Action: How TBHQ Protects Polymers

The antioxidant activity of TBHQ is rooted in its ability to donate hydrogen atoms from its hydroxyl groups to reactive free radicals. This process is illustrated in the diagram below.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by TBHQ Polymer (RH) Polymer (RH) Polymer Radical (R*) Polymer Radical (R*) Polymer (RH)->Polymer Radical (R*) Heat, UV Polymer Radical (R) Polymer Radical (R) Peroxy Radical (ROO) Peroxy Radical (ROO) Polymer Radical (R)->Peroxy Radical (ROO) + O2 Hydroperoxide (ROOH) + R Hydroperoxide (ROOH) + R Peroxy Radical (ROO)->Hydroperoxide (ROOH) + R + RH Stable Products Stable Products Peroxy Radical (ROO)->Stable Products + TBHQ-OH TBHQ-OH TBHQ (Ar-OH) TBHQ-O TBHQ Radical (Ar-O) TBHQ-OH->TBHQ-O - H Non-radical Products Non-radical Products TBHQ-O->Non-radical Products + ROO* A Sample Preparation B Heating in DSC under N2 A->B C Switch to O2 Atmosphere B->C D Monitor Heat Flow C->D E Record Time to Exotherm (OIT) D->E

A Comparative Guide to the Efficacy of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone in Material Preservation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of material science and polymer chemistry, the mitigation of oxidative degradation is a cornerstone of product longevity and performance. This guide provides an in-depth analysis of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, a high-performance antioxidant, and evaluates its impact on material properties. Through a comparative lens, we will examine its performance against other industry-standard antioxidants, supported by established experimental methodologies. This document is intended for researchers, scientists, and professionals in drug development and material science who require a nuanced understanding of antioxidant selection and evaluation.

Unveiling this compound: A Molecular Sentinel

This compound, also known as TMHQ or by its CAS number 903-19-5, is a sterically hindered phenolic antioxidant.[1] Its molecular architecture, characterized by a hydroquinone core flanked by two bulky tetramethylbutyl groups, is the key to its efficacy.[2] These bulky substituents provide significant steric hindrance, which enhances the compound's stability and its effectiveness in protecting materials from oxidative degradation.[2]

Primarily utilized in the polymer and resin industries, its role is to act as a stabilizer, preventing the deleterious effects of oxidation that can lead to brittleness, discoloration, and a decline in mechanical strength.[2][3] Its non-staining and non-discoloring nature makes it particularly suitable for light-colored products.[4][5]

Mechanism of Action: The Free Radical Scavenging Cascade

The primary antioxidant function of this compound is rooted in its ability to interrupt the free-radical chain reactions that drive oxidative degradation in polymeric materials.[6] This process is initiated by heat, UV radiation, or mechanical stress, which leads to the formation of highly reactive free radicals.[6]

The hydroquinone moiety of the molecule can donate a hydrogen atom to these free radicals, effectively neutralizing them and terminating the oxidative chain reaction.[1][2] This mechanism is crucial for protecting cellular components like lipids and DNA from oxidative damage in biological contexts and preserving the molecular integrity of polymers in industrial applications.[2]

Antioxidant Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Intervention Free_Radical Free Radical (R•) Antioxidant This compound (AO-H) Free_Radical->Antioxidant Attacks Neutralized_Radical Neutralized Molecule (RH) Antioxidant->Neutralized_Radical Donates H• Stable_Antioxidant_Radical Stable Antioxidant Radical (AO•) Antioxidant->Stable_Antioxidant_Radical Forms

Caption: Free radical scavenging mechanism of the antioxidant.

Comparative Analysis: Performance Against Phenolic Alternatives

The selection of an antioxidant is a critical decision in material formulation, with performance being highly dependent on the polymer matrix and processing conditions. Below is a comparison of this compound (referred to by its synonym 2,5-Di-tert-butylhydroquinone or DTBHQ for clarity in this section) with other common phenolic antioxidants.

Antioxidant CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Key Characteristics
2,5-Di-tert-butylhydroquinone (DTBHQ) 88-58-4C₁₄H₂₂O₂222.32216-218High thermal stability, non-staining, low volatility, effective in light-colored applications.[4][7][8][9]
tert-Butylhydroquinone (TBHQ) 1948-33-0C₁₀H₁₄O₂166.22127-129Effective antioxidant in unsaturated oils and animal fats, extends storage life.[10]
Butylated Hydroxytoluene (BHT) 128-37-0C₁₅H₂₄O220.3569-71Volatile, effective but can be lost at high processing temperatures.[11]
Irganox 1010 6683-19-8C₇₃H₁₀₈O₁₂1177.6110-125High molecular weight, low volatility, excellent long-term thermal stability.[12]
Irganox 1076 2082-79-3C₃₅H₆₂O₃530.8750-55Good compatibility with polyolefins, bloom resistant.[12]

Discussion of Comparative Performance:

  • Thermal Stability and Volatility: DTBHQ exhibits high thermal stability with a melting point significantly higher than many alternatives like BHT and Irganox 1076.[7][8] This, combined with its low volatility, ensures its retention and effectiveness during high-temperature processing of polymers.[7][9] In contrast, the high volatility of antioxidants like BHT can lead to their physical loss during processing, reducing their long-term efficacy.[11]

  • Compatibility and Application: DTBHQ is noted for its compatibility with a range of materials including natural and synthetic rubbers, plastics, and resins.[4][5] Its non-discoloring nature is a significant advantage for use in light-colored or transparent products, a trait not always shared by other antioxidants.[4][5] While Irganox 1010 is a benchmark for long-term thermal protection, its large molecular structure can sometimes affect processability.[12]

  • Efficacy: The steric hindrance provided by the tert-butyl groups in DTBHQ enhances its resistance to radical-mediated oxidation.[7] The efficiency of sterically hindered phenolic antioxidants is crucial for the long-term thermal stability of polymers like polypropylene.[11]

Experimental Protocols for Assessing Antioxidant Impact

To objectively quantify the impact of this compound on material properties, a series of standardized analytical techniques are employed. These methods provide empirical data on thermal stability, oxidative resistance, and the preservation of mechanical integrity.

Experimental_Workflow Start Material Compounding (Polymer + Antioxidant) Processing Melt Processing / Sample Preparation (e.g., Extrusion, Injection Molding) Start->Processing TGA Thermogravimetric Analysis (TGA) Processing->TGA DSC Differential Scanning Calorimetry (DSC) Processing->DSC Aging Accelerated Aging (Oven / UV Exposure) Processing->Aging Analysis Data Analysis & Comparison TGA->Analysis DSC->Analysis Mechanical_Testing Mechanical Property Testing (e.g., Tensile Strength) Aging->Mechanical_Testing Mechanical_Testing->Analysis

Caption: Workflow for evaluating antioxidant performance in polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the material and the onset temperature of degradation by measuring weight loss as a function of temperature.[13][14]

Methodology:

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the polymer formulation (with and without the antioxidant) is placed in a TGA crucible.

  • Instrument Setup: The analysis is performed under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate.[13]

  • Heating Program: The sample is heated at a constant rate (e.g., 10-20 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[13]

  • Data Acquisition: The instrument records the sample's weight as a function of temperature.

  • Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition (T_onset), which is the temperature at which significant weight loss begins. A higher T_onset indicates greater thermal stability.[13]

Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)

Objective: To assess the material's resistance to oxidation by measuring the time it takes for the onset of the exothermic oxidation process at an elevated temperature in an oxygen atmosphere.

Methodology:

  • Sample Preparation: A small sample (5-10 mg) is placed in an open aluminum DSC pan. A reference pan is left empty.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).

  • Heating Program:

    • The sample is heated rapidly to a specified isothermal temperature (e.g., 200 °C) under the inert atmosphere.

    • Once the temperature stabilizes, the gas is switched to pure oxygen at a constant flow rate.

  • Data Acquisition: The instrument records the heat flow to the sample as a function of time.

  • Analysis: The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates superior oxidative stability.

Mechanical Property Testing after Accelerated Aging

Objective: To evaluate the ability of the antioxidant to preserve the mechanical properties of the material after exposure to conditions that accelerate degradation.

Methodology:

  • Sample Preparation: Standardized test specimens (e.g., dumbbell-shaped bars for tensile testing) are prepared from the polymer formulations.

  • Initial Testing: A subset of specimens is tested for initial mechanical properties (e.g., tensile strength, elongation at break) according to standard methods like ASTM D638.[15]

  • Accelerated Aging: The remaining specimens are subjected to accelerated aging conditions, such as prolonged exposure to elevated temperatures in an oven or exposure to UV radiation in a weathering chamber.

  • Post-Aging Testing: After the aging period, the specimens are re-tested for their mechanical properties.

  • Analysis: The percentage retention of mechanical properties is calculated. A higher retention indicates better long-term stability and more effective antioxidant protection.

Conclusion: A High-Performance Stabilizer for Demanding Applications

This compound stands out as a highly effective antioxidant, particularly in applications where thermal stability, low volatility, and color retention are paramount.[5][7][9] Its unique molecular structure, featuring bulky sterically hindering groups, provides robust protection against oxidative degradation.[2] When compared to other phenolic antioxidants, it offers a compelling balance of properties that make it a superior choice for stabilizing a wide range of polymers and other materials. The experimental protocols outlined in this guide provide a robust framework for quantifying its performance and comparing it against alternatives, ensuring an informed selection process for material scientists and formulators.

References

A Comparative Guide to the Cost-Effectiveness of Different Antioxidant Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of biomedical research and pharmaceutical development, the mitigation of oxidative stress remains a cornerstone of therapeutic strategies for a multitude of pathologies. The choice of an appropriate antioxidant system is a critical decision, balancing empirical efficacy with economic viability. This guide provides a comprehensive comparative analysis of the cost-effectiveness of various enzymatic and non-enzymatic antioxidant systems, offering researchers, scientists, and drug development professionals the evidence-based insights required to make informed decisions.

Introduction to Cellular Antioxidant Defenses

Cellular homeostasis is perpetually challenged by reactive oxygen species (ROS), byproducts of aerobic metabolism. To counteract the damaging effects of ROS, organisms have evolved a sophisticated and compartmentalized antioxidant defense system. This system can be broadly categorized into two main classes: enzymatic and non-enzymatic antioxidants.[1]

  • Enzymatic Antioxidants: These are proteins that catalytically neutralize ROS. Key examples include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][3] They are the cell's first line of defense, characterized by high efficiency and specificity.[3]

  • Non-Enzymatic Antioxidants: This diverse group comprises small molecules that directly scavenge free radicals. They include endogenous molecules like glutathione (GSH) and exogenously acquired compounds such as ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), and various polyphenols.[3]

The selection of an antioxidant system for research or therapeutic development hinges on a nuanced understanding of their mechanisms, efficacy, and associated costs.

dot

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
Reactant of Route 2
2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.